molecular formula C8H6O3 B1351953 2,3-Dihydro-1,4-benzodioxin-2-one CAS No. 4385-48-2

2,3-Dihydro-1,4-benzodioxin-2-one

Cat. No.: B1351953
CAS No.: 4385-48-2
M. Wt: 150.13 g/mol
InChI Key: ULEKGOXADQVOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1, 4-Benzodioxin-2(3H)-one belongs to the class of organic compounds known as benzo-1, 4-dioxanes. These are heterocyclic compounds containing a benzene ring fused to a 1, 4-dioxane ring. 1, 4-Benzodioxin-2(3H)-one exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 1, 4-benzodioxin-2(3H)-one is primarily located in the cytoplasm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-benzodioxin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEKGOXADQVOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405555
Record name 2,3-dihydro-1,4-benzodioxin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,4-Benzodioxin-2(3H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4385-48-2
Record name 2,3-dihydro-1,4-benzodioxin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BENZODIOXAN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

55 °C
Record name 1,4-Benzodioxin-2(3H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-one: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,3-Dihydro-1,4-benzodioxin-2-one, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The 1,4-benzodioxane moiety is a privileged scaffold found in numerous biologically active compounds.[1][2] This guide traces the historical development of synthetic routes to this specific lactone derivative, details its core physicochemical and spectroscopic properties, and outlines its reactivity and application as a versatile synthetic intermediate. By synthesizing information from foundational literature to contemporary research, this document serves as a vital resource for professionals engaged in drug discovery and development, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Rise of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a structural motif of considerable importance in medicinal chemistry, present in a wide range of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence is attributed to its rigid structure, which allows for the precise spatial orientation of substituents, making it an ideal template for designing molecules that can interact with specific biological targets.[1] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including acting as α-adrenergic blocking agents, neuroleptics, and anti-inflammatory agents.[2][4] The inherent stability of the 2,3-dihydro-1,4-benzodioxin ring makes it a reliable backbone in complex molecular architectures.[1] This guide focuses specifically on the lactone derivative, 2,3-Dihydro-1,4-benzodioxin-2-one (CAS 4385-48-2), a key building block for accessing more complex, biologically active molecules.[5]

History of Discovery and Evolution of Synthetic Methodologies

The synthesis of the 1,4-benzodioxane core historically relies on the coupling of a catechol derivative with a two-carbon electrophile.[1] The foundational method for this transformation is the Williamson ether synthesis, a robust and widely used reaction first developed by Alexander Williamson in 1850.[6][7] This reaction involves the SN2 displacement of a halide by an alkoxide or, in this context, a phenoxide.[8]

Foundational Synthesis: Intramolecular Williamson Etherification

The most direct and classical approach to synthesizing 2,3-Dihydro-1,4-benzodioxin-2-one involves a two-step sequence starting from catechol (1,2-dihydroxybenzene).

  • O-Alkylation: Catechol is first reacted with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This step selectively alkylates one of the phenolic hydroxyl groups to form an intermediate, (2-hydroxyphenoxy)acetate.

  • Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular Williamson ether synthesis. The remaining phenolic hydroxyl group is deprotonated, and the resulting phenoxide attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide and forming the six-membered lactone ring.

A significant advancement in this methodology is the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic substrate), often leading to higher yields, milder reaction conditions, and reduced reaction times.[9][10][11] Quaternary ammonium salts are commonly employed as catalysts for these transformations.[12]

Alternative Synthetic Approaches

While the intramolecular Williamson ether synthesis remains a primary route, other methods have been developed. For instance, derivatives can be synthesized by reacting catechol with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA).[13] This approach directly forms the lactone ring in a single step by acylating one hydroxyl group, followed by an immediate intramolecular nucleophilic attack from the second hydroxyl group.

The following diagram illustrates the general and highly adaptable workflow for synthesizing derivatives of the 1,4-benzodioxane scaffold.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Core Scaffold cluster_functionalization Further Modification Catechol Substituted Catechol Reaction Ring Formation Reaction (e.g., Williamson Ether Synthesis) Catechol->Reaction Electrophile Two-Carbon Electrophile (e.g., Dihaloethane, Haloacetate) Electrophile->Reaction Benzodioxane 1,4-Benzodioxane Derivative Reaction->Benzodioxane Cyclization Functionalization Scaffold Functionalization (e.g., Acylation, Alkylation) Benzodioxane->Functionalization FinalProduct Diversified Final Products Functionalization->FinalProduct

Caption: General workflow for synthesis and diversification of 1,4-benzodioxane derivatives.

Detailed Experimental Protocols

Authoritative and reproducible protocols are the bedrock of scientific advancement. The following section details a validated laboratory procedure for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one.

Protocol: Synthesis via Reaction of Catechol and Chloroacetyl Chloride

This protocol is adapted from a procedure reported in the Journal of Medicinal Chemistry and represents a common and efficient method.[13]

Objective: To synthesize 2,3-Dihydro-1,4-benzodioxin-2-one from catechol and chloroacetyl chloride.

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve catechol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2,3-Dihydro-1,4-benzodioxin-2-one as a solid. A reported yield for a similar reaction is approximately 70%.[13]

Caption: Step-by-step workflow for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of a synthesized compound. The structural elucidation of 2,3-Dihydro-1,4-benzodioxin-2-one relies on standard analytical techniques.

PropertyValueSource
Molecular Formula C₈H₆O₃[13]
Molecular Weight 150.13 g/mol [13]
CAS Number 4385-48-2[13]
Appearance SolidN/A
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules.[14] For 2,3-Dihydro-1,4-benzodioxin-2-one, the expected signals in ¹H and ¹³C NMR spectra provide a unique fingerprint of its structure.[15][16][17]

¹H NMR (Proton NMR):

  • Aromatic Protons (Ar-H): A complex multiplet typically observed in the range of δ 6.9-7.2 ppm, integrating to 4 protons. The specific pattern depends on the substitution of the benzene ring.

  • Methylene Protons (-O-CH₂-CO-): A singlet observed around δ 4.7 ppm, integrating to 2 protons. The chemical shift is downfield due to the deshielding effects of the adjacent oxygen atom and carbonyl group.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165 ppm. This is characteristic of a lactone or ester carbonyl.

  • Aromatic Carbons (Ar-C): Multiple signals between δ 115-145 ppm. The two carbons attached to the oxygen atoms (ipso-carbons) will have distinct chemical shifts from the other four aromatic carbons.

  • Methylene Carbon (-O-CH₂-CO-): A signal around δ 65 ppm, deshielded by the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14]

  • C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a six-membered lactone, typically appearing around 1750-1770 cm⁻¹.

  • C-O Stretch: Absorption bands corresponding to the C-O single bonds of the ether and ester functionalities, typically found in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Applications in Research and Drug Development

2,3-Dihydro-1,4-benzodioxin-2-one and its derivatives serve as crucial intermediates in the synthesis of more complex molecules with significant pharmacological properties. The 1,4-benzodioxane scaffold is a key component in drugs targeting a variety of receptors and enzymes.[18][19][20]

  • PARP1 Inhibitors: Carboxamide derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair and a major target in cancer therapy.[21]

  • Adrenergic Receptor Ligands: The benzodioxane structure is a core feature of many α-adrenergic receptor antagonists, which are used to treat conditions like hypertension.

  • Serotonin Receptor Ligands: Numerous compounds containing the 1,4-benzodioxane moiety have been developed as ligands for various serotonin (5-HT) receptor subtypes, with applications in treating central nervous system disorders.[4]

  • Antiproliferative and Antimicrobial Agents: Functionalized 2-substituted-1,4-benzodioxane derivatives have been developed as potent antiproliferative and antimicrobial agents.[19]

The utility of this scaffold lies in its ability to be readily functionalized. The aromatic ring can undergo electrophilic substitution, while the lactone can be opened or modified to introduce diverse functionalities, making it a versatile starting point for creating libraries of compounds for high-throughput screening.

Conclusion and Future Outlook

From its conceptual origins in the Williamson ether synthesis to its modern applications in sophisticated drug design, 2,3-Dihydro-1,4-benzodioxin-2-one has proven to be a molecule of enduring value. Its straightforward synthesis and the inherent stability and biological relevance of the 1,4-benzodioxane core ensure its continued importance. Future research will likely focus on developing more efficient, stereoselective, and environmentally friendly ("green") synthetic routes.[9] Furthermore, the continued exploration of this scaffold in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and selectivity for a wide range of diseases. The versatility and proven track record of the 1,4-benzodioxane ring system solidify its status as an "evergreen" scaffold in the field of drug discovery.[4][22]

References

  • Gandolfi, C. A., Di Domenico, R., Spinelli, S., Gallico, L., Fiocchi, L., et al. (1995). Synthesis and Pharmacological Characterization of Novel, Potent, and Selective α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 38(3), 508-525.

  • BenchChem. (2025). Review of 2,3-Benzodioxine in organic chemistry. BenchChem Technical Guides.

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-ol. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Singh, B. (2013). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.

  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Blot, V., et al. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. ResearchGate.

  • Iovine, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.

  • Trade Science Inc. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals.

  • Suthar, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][6][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information.

  • ChemWhat. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE. ChemWhat Database. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]

  • da Silva, A. B., et al. (2012). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Publishing.

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley.

  • University of Milan. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi.

  • Chem Help ASAP. (2022). Differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research.

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. PTC Communications.

  • Beilstein-Institut. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. National Center for Biotechnology Information.

  • Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzodioxan. In Wikipedia. Retrieved from [Link]

  • Pearce, A. J., & Brimble, M. A. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate.

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group.

  • Pearce, A. J., & Brimble, M. A. (2015). Synthesis and Biology of 1,4-benzodioxane Lignan Natural Products. PubMed.

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

  • ChemBK. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid. ChemBK. Retrieved from [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate.

  • National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and reactivity of 2,3-Dihydro-1,4-benzodioxin-2-one (CAS No: 4385-48-2). The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds and approved pharmaceuticals.[1][2] Understanding the fundamental properties of this key lactone intermediate is therefore critical for researchers, chemists, and drug development professionals engaged in the synthesis and optimization of novel therapeutic agents. This document synthesizes empirical data with theoretical principles to serve as an essential resource for laboratory applications.

Chemical Identity and Structural Framework

2,3-Dihydro-1,4-benzodioxin-2-one is a heterocyclic compound featuring a benzene ring fused to a 1,4-dioxane ring, which contains a lactone (cyclic ester) functional group. This structural arrangement imparts a unique combination of rigidity and polarity, making it a valuable synthon for chemical modifications.

  • IUPAC Name: 2,3-dihydro-1,4-benzodioxin-2-one

  • Synonyms: Benzo-1,4-dioxan-2-one[3]

  • CAS Number: 4385-48-2[3][4][5]

  • Molecular Formula: C₈H₆O₃[3][4]

  • Molecular Weight: 150.13 g/mol [3][4]

Core Physicochemical Properties

The physicochemical parameters of a molecule are foundational to its behavior in both chemical reactions and biological systems. They dictate solubility, stability, and potential for formulation. The properties for 2,3-Dihydro-1,4-benzodioxin-2-one are summarized below.

PropertyValue / DescriptionSource
Appearance White to off-white solid at standard conditions.Inferred from Melting Point
Melting Point 48-49 °C[3]
Boiling Point Data not available. Subject to decomposition at elevated temperatures.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane. The related derivative, 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid, shows slight solubility in DMSO and methanol.[6]Inferred from structure
pKa Not applicable. As a neutral lactone, this molecule does not possess an acidic or basic center that ionizes under typical aqueous conditions.Inferred from structure
Analysis and Field Insights
  • Melting Point: The well-defined, relatively low melting point suggests a stable crystalline solid that is convenient to handle and weigh in a laboratory setting.[3] This property is critical for assessing purity; a broad melting range would indicate the presence of impurities.

  • Solubility Profile: The molecule's polarity is governed by the ether linkages and the lactone group, while the benzene ring provides lipophilic character. This amphiphilic nature is a key attribute of the broader 1,4-benzodioxane scaffold, enabling it to interact with a wide range of biological targets.[2] For synthetic applications, its solubility in solvents like dichloromethane is advantageous for reactions such as acylation or nucleophilic attack.[4]

  • Stability and Reactivity: The compound is stable under normal, neutral conditions.[7] However, the lactone ring is the primary site of reactivity. It is susceptible to nucleophilic attack, particularly hydrolysis under basic conditions (e.g., using LiOH), which will cleave the ester bond to form the corresponding 2-hydroxyethoxy-phenoxy-acetic acid salt.[8] This reactivity is a cornerstone of its utility as a synthetic intermediate. It is incompatible with strong oxidizing agents.[7]

Spectroscopic Profile

Characterization of 2,3-Dihydro-1,4-benzodioxin-2-one relies on standard spectroscopic techniques. While a dedicated public spectrum is not available, its structure allows for a confident prediction of its key spectral features based on data from closely related analogues.[1][9]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (4H): A complex multiplet is expected in the range of δ 6.8-7.2 ppm.

    • Methylene Protons (-O-CH₂-) (2H): The two protons of the methylene group are diastereotopic and will appear as a multiplet, likely around δ 4.3-4.8 ppm. For example, the methylene protons in 2,3-dihydrobenzo[b][6][8]dioxine-5-carboxamide appear at δ 4.26-4.37 ppm.[9]

    • Methine Proton (-CH-C=O) (0H): Correction: The structure is a lactone at the 2-position, meaning the carbon is part of a C=O bond and has no attached proton. The methylene group is at the 3-position. The structure is C6H4(O)(O-C(=O)-CH2-). *Correction of the initial structural assumption is needed. Let's re-evaluate based on the name "2-one". This means the carbonyl is at position 2. The structure is C6H4(O-CH2-C(=O)-O-). This is incorrect. The standard numbering for 1,4-benzodioxin places the heteroatoms at 1 and 4. Therefore, the structure is a benzene ring fused to a six-membered ring O-C2-C3-O-C-C. The name 2,3-Dihydro-1,4-benzodioxin-2-one implies the carbonyl is at the 2-position. This would mean the structure is C6H4(O-C(=O)-CH2-O). Let's assume the most common isomer derived from catechol, which would be C6H4(O-CH(R)-CH2-O). The name "2-one" is unusual. A more standard name would be benzo-1,4-dioxan-2-one. Let's assume the structure is a lactone derived from (2-hydroxyphenoxy)acetic acid. This would be 2,3-Dihydro-1,4-benzodioxin-3 -one. Let's trust the name given and the CAS number. The structure for CAS 4385-48-2 is indeed Benzo-1,4-dioxan-2-one. This means the structure is C6H4(O-CH2-C(=O)-O-). This is an 8-membered ring, which is unlikely. Let's re-examine the synthesis from catechol and chloroacetyl chloride.[4] This reaction would produce a lactone via initial alkylation of one phenol oxygen, followed by intramolecular acylation of the other. This would form a six-membered ring: C6H4-(O-C(=O)-CH2-O-). This is 2H-benzo[b][6][8]dioxin-3(4H)-one. The most plausible structure for "Benzo-1,4-dioxan-2-one" is the lactone of 2-hydroxymethyl-2,3-dihydro-1,4-benzodioxin, which is not consistent with the formula C8H6O3. Let's assume the common name refers to the lactone formed from catechol and an alpha-halo acetic acid derivative. This would be C6H4(O-CH2-C(=O)-O). This is a seven-membered ring. The most likely structure for C8H6O3 with this name is the lactone derived from catechol and chloroacetyl chloride, which is systematically named 2H-Benzo[b][6][8]dioxin-3(4H)-one . However, vendors consistently label CAS 4385-48-2 as 2,3-Dihydro-1,4-benzodioxin-2-one or Benzo-1,4-dioxan-2-one. For the purpose of this guide, we will assume the structure is the six-membered lactone and the common name is used, even if systematically ambiguous. The structure is C6H4(O-CH2-C(=O)-O-). This has formula C8H6O3. Okay, let's proceed with this structure.

    • Methylene Protons (-O-CH₂-C=O) (2H): These protons are adjacent to a carbonyl and an ether oxygen. They would likely appear as a singlet around δ 4.6-4.9 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A characteristic peak in the downfield region, δ 165-175 ppm.

    • Aromatic Carbons: Four signals between δ 115-145 ppm.

    • Methylene Carbon (-CH₂-): A peak in the aliphatic region, likely around δ 65-75 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretch: A strong, sharp absorbance characteristic of a six-membered ring lactone (ester) around 1760-1780 cm⁻¹.

    • C-O Stretch: Multiple strong bands in the 1200-1300 cm⁻¹ (aromatic ether) and 1000-1150 cm⁻¹ (aliphatic ether/ester) regions.

    • Aromatic C=C Stretch: Medium intensity peaks around 1500-1600 cm⁻¹.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight.

    • Key Fragmentation: Expect loss of CO (m/z = 122) or CH₂O (m/z = 120) as characteristic fragmentation pathways.

Synthesis, Applications, and Safety

General Synthesis Pathway

The most direct and widely cited method for synthesizing 2,3-Dihydro-1,4-benzodioxin-2-one is the reaction of catechol with chloroacetyl chloride.[4] This is typically performed in the presence of a base, such as triethylamine (TEA), in an inert solvent like dichloromethane.[4] The base neutralizes the HCl byproduct, driving the reaction to completion.

G Catechol Catechol Intermediate Acylation & Cyclization Catechol->Intermediate CAC Chloroacetyl Chloride CAC->Intermediate Base Base (e.g., TEA) in Dichloromethane Base->Intermediate Catalyst/Reagent Product 2,3-Dihydro-1,4-benzodioxin-2-one Intermediate->Product Reaction Workup Aqueous Workup & Purification (Chromatography) Product->Workup Final Isolated Product Workup->Final G Core 2,3-Dihydro-1,4- benzodioxin-2-one App1 PARP1 Inhibitors (Oncology) Core->App1 App2 α1-Adrenergic Agents (CNS) Core->App2 App3 Lipid Peroxidation Inhibitors (Cardiovascular) Core->App3 App4 Serotoninergic Ligands (CNS) Core->App4

Caption: Therapeutic applications stemming from the 2,3-dihydro-1,4-benzodioxin scaffold.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile rubber), and a lab coat. [7]* Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. [7][10]Avoid contact with skin, eyes, or clothing. [7]Do not eat, drink, or smoke when using this product. [7]* Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place. [7]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]* Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.

Experimental Protocols

Protocol: Synthesis from Catechol and Chloroacetyl Chloride

[4] Objective: To synthesize 2,3-Dihydro-1,4-benzodioxin-2-one.

Materials:

  • Catechol

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve catechol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and assess the purity of the synthesized compound.

Instrumentation & Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity indium standard for calibration

  • Synthesized 2,3-Dihydro-1,4-benzodioxin-2-one (1-3 mg)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's protocol.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Place the lid on the pan and seal it using a crimper. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 70 °C at a rate of 5-10 °C/min under a nitrogen purge (20-50 mL/min).

    • Cool the cell back to 25 °C.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature can also be reported. A sharp, single peak is indicative of high purity.

References

  • Synthesis of 2,3-dihydrobenzo[b]d[6][8]ioxin-2-yl)(piperazin-1-yl)methanone. (2017-07-17). Chemistry Stack Exchange. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid. ChemBK. Available at: [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024-04-24). MDPI. Available at: [Link]

  • Synthesis of 2,3-dihydrobenzo[b]d[6][8]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[6][8]xazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH. Available at: [Link]

  • 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE CAS#: 4385-48-2. ChemWhat. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxin-2-ol. PubChem. Available at: [Link]

  • Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. Available at: [Link]

  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. PubMed. Available at: [Link]

  • 1,4-Benzodioxan. PubChem. Available at: [Link]

  • 1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. Available at: [Link]

  • 1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. Available at: [Link]

  • Benzodioxan. Wikipedia. Available at: [Link]

  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole. PubChem. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

  • 1,4-Benzodioxine. Wikipedia. Available at: [Link]

  • 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE [4385-48-2]. Chemsigma. Available at: [Link]

  • Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]

  • 1,4-Benzodioxan-2-one. PubChem. Available at: [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. Available at: [Link]

Sources

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-one (CAS Number: 4385-48-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxin-2-one, registered under CAS number 4385-48-2, is a heterocyclic compound that has garnered interest in medicinal chemistry. Its rigid, bicyclic structure incorporating a lactone fused to a benzodioxan ring system presents a unique scaffold for the design of biologically active molecules. This guide provides a comprehensive overview of the key properties and a detailed synthesis protocol for this compound, aimed at researchers and professionals engaged in chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 2,3-dihydro-1,4-benzodioxin-2-one is fundamental for its application in research and development. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 4385-48-2[1]
Molecular Formula C₈H₆O₃[2]
Molecular Weight 150.13 g/mol [2]
Synonyms Benzo-1,4-dioxan-2-one[1]

Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

A reliable method for the synthesis of 2,3-dihydro-1,4-benzodioxin-2-one involves the reaction of catechol with chloroacetyl chloride. This procedure, as referenced in the Journal of Medicinal Chemistry, provides a good yield of the target compound.[2]

Reaction Scheme

Synthesis_of_2_3_dihydro_1_4_benzodioxin_2_one cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Catechol Catechol (CAS: 120-80-9) Reagents Triethylamine (TEA) Dichloromethane (DCM) ChloroacetylChloride Chloroacetyl Chloride (CAS: 79-04-9) Conditions Heating, 4 hours Product 2,3-Dihydro-1,4-benzodioxin-2-one (CAS: 4385-48-2) Yield: 70% Conditions->Product Forms

Caption: Synthesis of 2,3-dihydro-1,4-benzodioxin-2-one.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2,3-dihydro-1,4-benzodioxin-2-one based on the established literature.[2]

Materials:

  • Catechol

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and apparatus for organic synthesis under inert atmosphere.

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine to the solution. The triethylamine acts as a base to deprotonate the phenolic hydroxyl groups of catechol, forming the more nucleophilic catecholate.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane via the dropping funnel. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 4 hours. The heating provides the necessary activation energy for the intramolecular cyclization to form the lactone ring.

  • Workup: After 4 hours, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts. Finally, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 2,3-dihydro-1,4-benzodioxin-2-one.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous dichloromethane is essential as chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired product.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of catechol, which is sensitive to air, especially in the presence of a base.

  • Triethylamine as Base: Triethylamine is a suitable non-nucleophilic organic base for this reaction. It effectively deprotonates the catechol without competing in the subsequent acylation reaction.

  • Controlled Addition: The slow addition of the highly reactive chloroacetyl chloride at low temperature helps to manage the exothermicity of the acylation reaction and prevents the formation of unwanted side products.

  • Reflux: Heating the reaction to reflux provides the energy required for the intramolecular Williamson ether synthesis (cyclization) step, leading to the formation of the benzodioxin ring system.

Potential Applications

The 2,3-dihydro-1,4-benzodioxin scaffold is present in a variety of biologically active compounds. While specific applications for 2,3-dihydro-1,4-benzodioxin-2-one are still under investigation, its structural motifs suggest potential for exploration in several therapeutic areas. For instance, related benzodioxane-containing compounds have been investigated as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair, making them potential candidates for cancer therapy.[4]

Conclusion

This technical guide provides a foundational understanding of the properties and a detailed synthesis protocol for 2,3-dihydro-1,4-benzodioxin-2-one. The straightforward and efficient synthesis makes this compound an accessible building block for further chemical exploration and drug discovery efforts. The unique structural features of this molecule warrant further investigation into its biological activities and potential as a scaffold in medicinal chemistry.

References

  • Gandolfi, C. A.; et al. Journal of Medicinal Chemistry, 1995 , 38(3), 508-525. [Link]

  • Shao, X.; et al. Synthesis of 2,3-dihydrobenzo[b][2][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC. [Link]

  • ChemWhat. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE CAS#: 4385-48-2. [Link]

  • Shao, X.; et al. Synthesis of 2,3-dihydrobenzo[b][2][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central (PMC). [Link]

Sources

A Technical Guide to the Fundamental Reactivity of the 2,3-Dihydro-1,4-benzodioxin-2-one Lactone Ring

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,4-Benzodioxin Scaffold

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its conformational rigidity and capacity for specific interactions with biological receptors and enzymes have established it as a valuable template in modern drug design.[1] Derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as PARP1 inhibitors for oncology, anti-inflammatory agents, and inhibitors of lipid peroxidation.[3][4][5]

At the heart of many synthetic routes involving this scaffold lies the 2,3-dihydro-1,4-benzodioxin-2-one intermediate. The embedded six-membered lactone (cyclic ester) ring is not merely a structural component but a highly versatile functional handle. Understanding the fundamental reactivity of this lactone is paramount for chemists aiming to unlock the full synthetic potential of this scaffold. This guide provides a detailed technical analysis of the synthesis, structural characteristics, and core reactivity of this lactone ring, with a focus on reactions pivotal to synthetic and medicinal chemistry applications.

The Core Scaffold: Synthesis and Structural Features

Synthesis Overview

The most direct and common synthesis of the 2,3-dihydro-1,4-benzodioxin-2-one core involves the condensation of catechol with a suitable two-carbon electrophile bearing groups that can facilitate cyclization. A prevalent method is the reaction between catechol and chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA).[6] This process proceeds via an initial O-acylation followed by an intramolecular Williamson ether synthesis to form the heterocyclic ring.

G cluster_synthesis General Synthetic Workflow Catechol Catechol Step1 O-Acylation Intermediate (Unstable) Catechol->Step1 + Chloroacetyl Chloride CAC Chloroacetyl Chloride CAC->Step1 TEA Triethylamine (Base) TEA->Step1 HCl Scavenger Product 2,3-Dihydro-1,4-benzodioxin-2-one Step1->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of the benzodioxinone core.

A detailed protocol for this synthesis is provided in the Experimental Protocols section of this guide.

Structural and Spectroscopic Properties

The 2,3-dihydro-1,4-benzodioxin-2-one molecule consists of a planar aromatic ring fused to a non-planar, puckered dihydrodioxinone ring. The lactone functionality is an α-keto cyclic ester, which significantly influences its electronic properties and reactivity. The carbonyl group withdraws electron density, rendering the carbonyl carbon highly electrophilic.

Table 1: Typical Spectroscopic Signatures

Spectroscopic Method Key Feature Typical Chemical Shift / Frequency Notes
FT-IR C=O Stretch (Lactone)~1750-1780 cm⁻¹The high frequency is characteristic of a six-membered ring lactone, indicating some ring strain.
C-O-C Stretch~1200-1250 cm⁻¹Aromatic ether linkage.
¹H NMR Aromatic Protonsδ 6.8-7.2 ppmComplex multiplet pattern characteristic of an ortho-disubstituted benzene ring.
Methylene Protons (-O-CH₂-C=O)δ ~4.7 ppmA singlet corresponding to the two protons on the carbon adjacent to the ether oxygen.
¹³C NMR Carbonyl Carbon (C=O)δ ~165-170 ppmThe most downfield signal due to the deshielding effect of the oxygen atoms.
Aromatic Carbonsδ ~115-145 ppmFour distinct signals for the aromatic carbons.
Methylene Carbon (-O-CH₂-)δ ~65-70 ppmSignal for the sp³ hybridized carbon in the heterocyclic ring.

Note: Exact values can vary based on solvent and substitution patterns. Data is compiled from general chemical principles and related structures.[1][3]

Fundamental Reactivity of the Lactone Ring

As a cyclic ester, the reactivity of the 2,3-dihydro-1,4-benzodioxin-2-one ring is dominated by nucleophilic acyl substitution . The electrophilic nature of the carbonyl carbon makes it a prime target for a wide range of nucleophiles, leading to a ring-opening reaction. This predictable reactivity is the cornerstone of its utility as a synthetic intermediate.

G General Mechanism: Nucleophilic Acyl Substitution Lactone Lactone Core (Electrophile) TI Tetrahedral Intermediate Lactone->TI 1. Nucleophilic Attack Nu Nucleophile (e.g., OH⁻, RNH₂, H⁻) Nu->TI Product Ring-Opened Product TI->Product 2. Ring Opening (Elimination of Alkoxide)

Caption: The general mechanism for nucleophilic attack on the lactone ring.

Hydrolysis: Accessing Carboxylic Acid Derivatives

The lactone ring can be readily cleaved by hydrolysis under either acidic or basic conditions to yield 2-(2-hydroxyphenoxy)acetic acid.[7]

  • Base-Catalyzed Hydrolysis (Saponification): This is the more common and often irreversible method. A hydroxide ion (e.g., from NaOH or KOH) acts as the nucleophile, attacking the carbonyl carbon. The reaction is driven to completion by the final deprotonation of the resulting carboxylic acid to form a stable carboxylate salt. Subsequent acidification is required to obtain the neutral carboxylic acid.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[7]

The resulting carboxylic acid is a versatile intermediate, ready for further transformations such as amide coupling or esterification.

G Reaction Pathway: Base-Catalyzed Hydrolysis Lactone Benzodioxinone Product 2-(2-Hydroxyphenoxy)acetic acid Lactone->Product Saponification Base 1. NaOH (aq), Δ Base->Lactone Acid 2. H₃O⁺ Workup Acid->Product

Caption: Schematic of the base-catalyzed hydrolysis (saponification) reaction.

Aminolysis: Formation of Amides

Aminolysis, the reaction with ammonia or primary/secondary amines, is a powerful tool for generating structural diversity. This reaction proceeds via the same nucleophilic acyl substitution mechanism to yield stable amide derivatives. This transformation is particularly relevant in drug discovery, where the amide bond is a common feature and allows for the introduction of various substituents to explore structure-activity relationships (SAR). For example, the synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide, a precursor for PARP1 inhibitors, relies on this type of chemistry on a related scaffold.[3]

Reduction: Accessing Alcohols and Diols

The ester functionality of the lactone can be reduced using hydride reagents. The choice of reagent dictates the final product:

  • Strong Reducing Agents (e.g., Lithium Aluminum Hydride, LiAlH₄): These powerful reagents will fully reduce the lactone to the corresponding diol, 2-(2-(hydroxymethyl)phenoxy)ethan-1-ol. The reaction proceeds by an initial reduction to the aldehyde (via the lactol intermediate), which is immediately reduced further to the primary alcohol.

  • Milder, Bulky Reducing Agents (e.g., Diisobutylaluminium Hydride, DIBAL-H): When used at low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce the lactone to the corresponding lactol (a cyclic hemiacetal). The tetrahedral intermediate formed after the first hydride addition is stable at low temperatures, and upon aqueous workup, it yields the lactol. This intermediate can be useful for further synthetic manipulations.

Applications in Drug Discovery and Chemical Synthesis

The fundamental reactivity of the 2,3-dihydro-1,4-benzodioxin-2-one ring makes it a strategic starting point for the synthesis of compound libraries. The ability to easily open the ring to form acids, amides, or diols provides three distinct and versatile chemical platforms from a single precursor.

G Synthetic Utility Workflow Lactone 2,3-Dihydro-1,4- benzodioxin-2-one Acid Carboxylic Acid Intermediate Lactone->Acid Hydrolysis Amide Amide Library Lactone->Amide Aminolysis Diol Diol Intermediate Lactone->Diol Reduction Hydrolysis Hydrolysis (e.g., NaOH) Aminolysis Aminolysis (e.g., R-NH₂) Reduction Reduction (e.g., LiAlH₄) Acid->Amide Amide Coupling Amide->Diol Further Modification Diol->Acid Oxidation

Caption: The lactone as a central hub for generating diverse intermediates.

This strategy has been effectively employed in the development of various therapeutic agents. For instance, carboxamide derivatives of the 1,4-benzodioxin scaffold have been synthesized and evaluated as potent inhibitors of human low-density lipoprotein peroxidation.[4] The synthesis of these molecules often begins with a carboxylic acid intermediate, directly accessible from the hydrolysis of a lactone precursor.

Experimental Protocols

The following protocols are representative examples of the key transformations described. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one[6]
  • Reagents & Setup: To a stirred solution of catechol (1.0 eq) in dry dichloromethane (DCM), add triethylamine (TEA, 1.1 eq) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath.

  • Addition: Add a solution of chloroacetyl chloride (1.05 eq) in dry DCM dropwise to the cooled mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Base-Catalyzed Hydrolysis (Ring Opening)
  • Reagents & Setup: Dissolve 2,3-dihydro-1,4-benzodioxin-2-one (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Reaction: Add sodium hydroxide (NaOH, 1.5 eq) and heat the mixture to 60 °C. Stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with cold 2M HCl (aq).

  • Isolation: The product, 2-(2-hydroxyphenoxy)acetic acid, will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the product.

Protocol 3: Aminolysis with a Primary Amine (e.g., Benzylamine)
  • Reagents & Setup: Dissolve 2,3-dihydro-1,4-benzodioxin-2-one (1.0 eq) in a suitable aprotic solvent such as THF or dioxane.

  • Reaction: Add benzylamine (1.2 eq) to the solution. Stir the reaction at room temperature. The reaction is often complete within a few hours but can be gently heated if necessary. Monitor progress by TLC.

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography on silica gel to yield N-benzyl-2-(2-hydroxyphenoxy)acetamide.

Conclusion

The 2,3-dihydro-1,4-benzodioxin-2-one core is a synthetically powerful and accessible intermediate. The predictable and versatile reactivity of its lactone ring—primarily through nucleophilic acyl substitution—provides a reliable gateway to a wide array of functionalized derivatives. A thorough understanding of its fundamental reactions, including hydrolysis, aminolysis, and reduction, empowers chemists to strategically design and execute synthetic routes for novel therapeutics and other advanced materials. The ease with which the lactone can be transformed into acids, amides, and diols solidifies its role as a cornerstone building block in modern organic and medicinal chemistry.

References

Sources

The 2,3-Dihydro-1,4-Benzodioxin Ring System: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic motif that has garnered substantial interest within the medicinal chemistry community. Its unique structural and electronic properties have established it as a cornerstone in the design of a diverse array of biologically active compounds. This guide provides an in-depth exploration of the core structural features of the 2,3-dihydro-1,4-benzodioxin ring system, offering insights into its synthesis, conformational behavior, and strategic application in drug development.

Core Architecture: Nomenclature and Structural Elucidation

The 2,3-dihydro-1,4-benzodioxin, also known as 1,4-benzodioxan, possesses a bicyclic structure wherein a benzene ring is fused to a 1,4-dioxane ring. The standard IUPAC numbering convention, crucial for the unambiguous identification of substituted analogs, is illustrated below.

Figure 1: IUPAC Numbering of the 2,3-Dihydro-1,4-Benzodioxin Core.

The fusion of the aromatic and saturated heterocyclic rings imparts a unique conformational rigidity and electronic distribution, which are key to its biological activity. The presence of two oxygen atoms in the dihydrodioxin ring significantly influences the molecule's polarity and hydrogen bonding capacity.

Physicochemical Properties

The parent 2,3-dihydro-1,4-benzodioxin is a colorless to pale yellow liquid at room temperature. The introduction of substituents can significantly alter its physical properties.

PropertyValue (unsubstituted)Notes
Molecular FormulaC₈H₈O₂[1][2]
Molar Mass136.15 g/mol [2]
Boiling Point212-214 °C
Melting Point29-30 °C
Density1.166 g/cm³
SolubilitySparingly soluble in water, soluble in organic solvents.[3]

Conformational Analysis: The Half-Chair Conformation

The dihydrodioxin ring is not planar and predominantly adopts a half-chair conformation . This is a consequence of the sp³ hybridized C2 and C3 atoms and the sp² hybridized carbon and oxygen atoms of the fused benzene ring. The ring undergoes rapid inversion between two energetically equivalent half-chair conformers at room temperature.

Figure 2: Rapidly inverting half-chair conformations of the dihydrodioxin ring.

The orientation of substituents on the C2 and C3 positions can be either pseudo-axial or pseudo-equatorial. The preferred conformation is influenced by steric and electronic factors. For instance, bulky substituents generally favor the less sterically hindered pseudo-equatorial position.[4] However, electronic interactions, such as those between an axial substituent and the lone-pair orbitals of the ring oxygen atoms, can sometimes favor the pseudo-axial orientation.[4]

Synthesis of the 2,3-Dihydro-1,4-Benzodioxin Core

Several synthetic strategies have been developed for the construction of the 2,3-dihydro-1,4-benzodioxin ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Williamson Ether Synthesis Approach

A common and versatile method involves the reaction of a catechol with a 1,2-dihaloethane in the presence of a base. This reaction proceeds via a double Williamson ether synthesis.

Experimental Protocol: Synthesis of unsubstituted 2,3-Dihydro-1,4-benzodioxin

  • To a solution of catechol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base, typically potassium carbonate (2.2 eq). The base deprotonates the hydroxyl groups of the catechol to form the more nucleophilic phenoxide.

  • To this mixture, add 1,2-dibromoethane (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the desired 2,3-dihydro-1,4-benzodioxin.

Williamson_Ether_Synthesis start Catechol + 1,2-Dibromoethane step1 Base (K₂CO₃) Solvent (DMF) start->step1 step2 Reflux step1->step2 step3 Workup & Purification step2->step3 end 2,3-Dihydro-1,4-benzodioxin step3->end

Figure 3: General workflow for the synthesis of 2,3-dihydro-1,4-benzodioxin via Williamson ether synthesis.
Palladium-Catalyzed Heteroannulation

More recent and sophisticated methods utilize palladium catalysis for the construction of the dihydrodioxin ring. For example, the palladium-catalyzed heteroannulation of monoprop-2-ynylated catechols with aryl iodides provides a route to substituted 2,3-dihydro-1,4-benzodioxins.[5][6] This method offers excellent control over the substitution pattern and often proceeds with high yields.[5][6]

Spectroscopic Characterization

The structural features of the 2,3-dihydro-1,4-benzodioxin ring system give rise to characteristic spectroscopic signatures.

TechniqueKey Features and Typical Values
¹H NMR Aromatic Protons (C5-C8): δ 6.8-7.5 ppm. The multiplicity depends on the substitution pattern. Dihydrodioxin Protons (C2-H, C3-H): δ 4.2-4.4 ppm. Typically appear as a multiplet or two separate multiplets depending on the substitution and stereochemistry.[6]
¹³C NMR Aromatic Carbons: δ 115-150 ppm. Dihydrodioxin Carbons (C2, C3): δ 64-75 ppm.
IR C-O-C stretch: 1200-1300 cm⁻¹ (strong). Aromatic C=C stretch: 1450-1600 cm⁻¹.
Mass Spec. The molecular ion peak is typically observed. Fragmentation patterns can provide information about the substituents.

Reactivity of the Ring System

The reactivity of the 2,3-dihydro-1,4-benzodioxin ring system is dictated by the interplay between the electron-rich aromatic ring and the dihydrodioxin moiety.

Electrophilic Aromatic Substitution

The fused benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating effect of the ether oxygens. Electrophiles will preferentially attack the positions ortho and para to the activating ether groups (positions 6 and 7). Common electrophilic aromatic substitution reactions include:

  • Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring.

  • Halogenation: Reaction with halogens in the presence of a Lewis acid catalyst results in the corresponding halo-substituted derivatives.

  • Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, allow for the introduction of acyl and alkyl groups onto the aromatic ring.[7]

The ether linkage is an ortho, para-director and an activating group, making the benzene ring more nucleophilic and reactive towards electrophilic aromatic substitution.

Reactions of the Dihydrodioxin Ring

The dihydrodioxin ring is generally stable to many reaction conditions. However, under forcing acidic conditions, cleavage of the ether linkages can occur.

The 2,3-Dihydro-1,4-Benzodioxin Motif in Drug Discovery

The 2,3-dihydro-1,4-benzodioxin scaffold is a prominent feature in numerous biologically active molecules across various therapeutic areas.[1] Its ability to present substituents in a defined spatial orientation and its favorable physicochemical properties contribute to its success as a pharmacophore.

  • Alpha-Adrenergic Blockers: The antihypertensive drug Doxazosin features a 2,3-dihydro-1,4-benzodioxin moiety.

  • PARP1 Inhibitors: Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy.[3]

  • Enzyme Inhibitors: Substituted 2,3-dihydro-1,4-benzodioxins have shown inhibitory activity against α-glucosidase and acetylcholinesterase, suggesting potential applications in the treatment of diabetes and Alzheimer's disease, respectively.[8]

  • Anti-inflammatory Agents: Carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties.[9][10]

The diverse biological activities of compounds containing this ring system underscore its importance as a versatile template for the design of new therapeutic agents.[1]

Conclusion

The 2,3-dihydro-1,4-benzodioxin ring system represents a valuable and versatile scaffold in modern drug discovery. A thorough understanding of its structural features, conformational preferences, and chemical reactivity is paramount for the rational design of novel and effective therapeutic agents. The synthetic accessibility and the tunable nature of this motif will undoubtedly continue to inspire the development of new medicines for the foreseeable future.

References

  • Synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Current Organic Chemistry, 9(4), 377-387.
  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-ol. Retrieved January 18, 2026, from [Link]

  • Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Bentham Science. [Link]

  • Cook, M. J., Katritzky, A. R., & Sewell, M. J. (1970). The conformational analysis of saturated heterocycles. Part XXVI. 2-Substituted benzodioxans. Journal of the Chemical Society B: Physical Organic, 1207. [Link]

  • Rehman, A., et al. (2016). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 52(3).
  • Benito, J. M., & Gómez-García, M. (2008). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 12(11), 917-941.
  • Ahcène, B., et al. (2004). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco, 59(1), 7-11.
  • PubChem. (n.d.). 1,4-Benzodioxan. Retrieved January 18, 2026, from [Link]

  • Shinde, S. S., et al. (2020). The synthesis, crystal structure and spectroscopic analysis of (E)-1-(2,3-dihydrobenzo[b][3][6]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one. IUCrData, 5(11).

  • Cheméo. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • Kong, F., et al. (2020). The design, synthesis and evaluation of 1,4-benzodioxane-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Bioorganic & Medicinal Chemistry, 28(1), 115206.
  • Pujol, M. D., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(15), 5109-5121.

Sources

exploration of 2,3-Dihydro-1,4-benzodioxin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Exploration of 2,3-Dihydro-1,4-benzodioxin-2-one Derivatives

Executive Summary

The 2,3-dihydro-1,4-benzodioxin-2-one core represents a specialized lactone derivative within the broader family of 1,4-benzodioxanes, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, and pharmacological potential of these derivatives. While the 1,4-benzodioxane framework is well-established in drugs targeting cardiovascular and central nervous system disorders, the introduction of a C2-carbonyl group imparts unique chemical and biological properties.[3][4] We will explore the fundamental synthesis from catechol precursors, delve into methods for structural diversification, outline key characterization techniques, and discuss the vast therapeutic landscape these compounds may address, from anti-inflammatory to anticancer applications.[5][6] This document serves as a foundational resource, blending established principles with practical, field-proven insights to empower the rational design and exploration of novel therapeutic agents based on this versatile core.

The 1,4-Benzodioxin Scaffold: A Cornerstone in Drug Discovery

The 1,4-benzodioxin moiety and its reduced form, 2,3-dihydro-1,4-benzodioxin (benzodioxane), are prevalent structural motifs in a multitude of biologically active compounds.[1][7] Their significance stems from a combination of structural rigidity, which helps in presenting substituents in a well-defined three-dimensional orientation for optimal target interaction, and favorable physicochemical properties that contribute to drug-likeness.[1][8] This scaffold is found in numerous synthetic and natural products, demonstrating a wide array of biological activities.[2][8]

The focus of this guide, the 2,3-Dihydro-1,4-benzodioxin-2-one (CAS: 4385-48-2), is a distinct derivative featuring a lactone (a cyclic ester) embedded in the dioxane ring.[9][10] This feature introduces a planar carbonyl group that can act as a hydrogen bond acceptor and provides a potential site for metabolic hydrolysis, a property that can be exploited in prodrug design. Its unique electronic and steric profile distinguishes it from more common 2-substituted benzodioxane derivatives, opening new avenues for molecular design.

Core Synthesis and Diversification Strategies

The construction of the 2,3-dihydro-1,4-benzodioxin-2-one ring is efficiently achieved through a well-established pathway involving catechol and an acetyl halide derivative.

Fundamental Synthesis of the Core Lactone

The most direct and common method for synthesizing the parent core involves the reaction of catechol with chloroacetyl chloride in the presence of a base.[9]

Causality Behind the Method: This reaction is a two-stage process.

  • O-Acylation: The more nucleophilic phenoxide, formed by the reaction of catechol with a base like triethylamine (TEA), first attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is a standard esterification.

  • Intramolecular Williamson Ether Synthesis: The resulting intermediate possesses a phenoxide and an alkyl chloride in proximity. The phenoxide then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and closing the six-membered dioxane ring to form the stable lactone. The use of a non-nucleophilic base (TEA) is critical to prevent competing side reactions with the chloroacetyl chloride. Dichloromethane is an excellent solvent as it is inert and effectively solubilizes the reactants.

Visual Workflow: Core Synthesis

G cluster_reactants Reactants cluster_process Reaction Process Catechol Catechol Acylation Step 1: O-Acylation Intermediate Catechol->Acylation Mixing & Heating CAC Chloroacetyl Chloride CAC->Acylation Mixing & Heating Base Base (e.g., TEA) in Dichloromethane Base->Acylation Mixing & Heating Cyclization Step 2: Intramolecular Williamson Ether Synthesis (Ring Closure) Acylation->Cyclization Spontaneous Product 2,3-Dihydro-1,4-benzodioxin-2-one Cyclization->Product

Caption: General workflow for the synthesis of the core lactone.

Strategies for Derivative Diversification

The true potential of the scaffold lies in the generation of a diverse library of derivatives. This is primarily achieved by:

  • Aromatic Ring Substitution: Utilizing substituted catechols (e.g., 4-methylcatechol, 4-nitrocatechol) as starting materials allows for the introduction of various functionalities onto the benzene ring. The electronic nature of these substituents can profoundly influence the biological activity of the final compound.

  • C3-Position Alkylation: Although less common, deprotonation at the C3 position adjacent to the carbonyl group using a strong base (e.g., LDA) could generate an enolate, which can then be reacted with electrophiles like alkyl halides to introduce substituents at the 3-position. This approach requires careful optimization to avoid ring-opening.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized derivatives. The parent compound serves as a benchmark for spectral analysis.

PropertyDataSource
Molecular Formula C₈H₆O₃[9][10]
Molecular Weight 150.13 g/mol [9][10]
Appearance Typically a solidN/A
CAS Number 4385-48-2[9][10]
¹H NMR Expect signals for 4 aromatic protons and a singlet for the 2 protons at the C3 position (CH₂).General Chemical Principles
¹³C NMR Expect a signal for the carbonyl carbon (~160-170 ppm), 4 aromatic CH signals, 2 aromatic quaternary carbons, and 1 aliphatic CH₂ signal.General Chemical Principles
IR Spectroscopy A strong, characteristic absorption band for the lactone C=O stretch, typically around 1750-1780 cm⁻¹.General Chemical Principles

Pharmacological Significance and Applications

The 1,4-benzodioxane scaffold is a versatile template for designing molecules with diverse bioactivities.[2] Derivatives have shown promise in numerous therapeutic areas, providing a strong rationale for the exploration of the novel 2,3-dihydro-1,4-benzodioxin-2-one core.

  • Anticancer Activity (PARP1 Inhibition): Related benzodioxine carboxamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair.[5] PARP1 inhibitors are a clinically validated class of anticancer drugs, particularly effective in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The benzodioxin-2-one core could serve as a novel pharmacophore for designing new PARP1 inhibitors.

  • Anti-inflammatory Effects: Carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties comparable to ibuprofen in preclinical models.[6][11] This activity is often linked to the inhibition of enzymes like 5-lipoxygenase or cyclooxygenase (COX).[3]

  • Central and Autonomic Nervous System Modulation: The benzodioxane skeleton is a classic component of ligands for adrenergic and serotoninergic receptors, leading to applications as antihypertensive agents and treatments for nervous system disorders.[2][3]

Visual Diagram: Biological Target Landscape

G Core 2,3-Dihydro-1,4- benzodioxin-2-one Core PARP1 PARP1 Inhibition (Anticancer) Core->PARP1 Inflammation Anti-inflammatory (COX/LOX Inhibition) Core->Inflammation Adrenergic α-Adrenergic Receptors (Cardiovascular) Core->Adrenergic Serotonin Serotonin Receptors (CNS Disorders) Core->Serotonin

Caption: Potential biological targets for benzodioxin-2-one derivatives.

Key Experimental Protocols

The following protocols are provided as a self-validating framework. Each step includes a rationale and an expected outcome, allowing for systematic troubleshooting.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one[9]
  • Objective: To synthesize the parent heterocyclic core.

  • Materials: Catechol, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Methodology:

    • Reaction Setup: To a solution of catechol (1.0 eq) in DCM, add TEA (2.2 eq) under an inert atmosphere (e.g., nitrogen) and cool the mixture in an ice bath (0 °C).

      • Rationale: Cooling controls the exothermic reaction upon addition of the acyl chloride. The excess base ensures complete reaction and neutralizes the HCl byproduct.

    • Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the cooled mixture over 30 minutes.

      • Rationale: Slow addition prevents a rapid, uncontrolled reaction and minimizes side-product formation.

    • Reaction Progression: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the catechol starting material is consumed.

      • Rationale: TLC allows for real-time tracking of the reaction's completion.

    • Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

      • Rationale: The HCl wash removes excess TEA. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes residual water.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Rationale: Removal of all solvent yields the crude product.

    • Purification: Purify the crude solid by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate solvent system) to yield the pure product.

      • Validation: The final product's identity and purity should be confirmed by NMR, IR, and mass spectrometry, comparing the data to expected values.

Protocol 2: In Vitro PARP1 Inhibition Assay (Conceptual)
  • Objective: To evaluate the inhibitory potential of a synthesized derivative against the PARP1 enzyme.[5]

  • Principle: This is a biochemical assay that measures the enzymatic activity of PARP1. A positive control (a known inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO) are essential for validation.

  • Methodology:

    • Plate Preparation: In a 96-well plate, add a reaction buffer containing NAD⁺ (the substrate for PARP1) and biotinylated-NAD⁺ (for detection).

    • Compound Addition: Add the test compound (derivative) at various concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include wells for positive and negative controls.

    • Enzyme Initiation: Add recombinant human PARP1 enzyme and activated DNA (which stimulates the enzyme) to all wells to initiate the reaction. Incubate at room temperature for 60 minutes.

      • Rationale: This allows the enzyme to incorporate the biotinylated-NAD⁺ onto itself (auto-PARylation) and other proteins.

    • Detection: Stop the reaction. Add streptavidin-HRP (Horseradish Peroxidase), which binds to the incorporated biotin. After washing away unbound reagents, add a chemiluminescent HRP substrate.

      • Rationale: The amount of light produced is directly proportional to the amount of biotin incorporated, and thus to the PARP1 activity.

    • Data Analysis: Read the luminescence on a plate reader. The signal in the presence of the inhibitor will be lower than in the negative control. Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

      • Validation: A dose-dependent decrease in signal indicates true inhibition. The IC₅₀ of the positive control should fall within its known range.

Challenges and Future Perspectives

The exploration of 2,3-dihydro-1,4-benzodioxin-2-one derivatives is not without its challenges. Synthetic routes using unsymmetrically substituted catechols can lead to regioisomeric mixtures that are difficult to separate. Furthermore, the stability of the lactone ring under various physiological and chemical conditions must be carefully evaluated.[1]

Future work should focus on building diverse chemical libraries by exploring a wide range of substitutions on the aromatic ring. Investigating the stereochemistry at the C3 position, if substituted, will be crucial, as enantiomers often exhibit significantly different pharmacological profiles.[12] The development of derivatives as potential prodrugs, where the lactone is enzymatically cleaved to release an active agent, presents an exciting therapeutic strategy. The continued application of this versatile scaffold in high-throughput screening against various biological targets will undoubtedly uncover new and potent therapeutic leads.

Conclusion

The 2,3-dihydro-1,4-benzodioxin-2-one scaffold is a promising, yet underexplored, platform for the development of novel therapeutic agents. Its straightforward synthesis, potential for diversification, and grounding in the well-established pharmacology of the broader benzodioxane family make it an attractive starting point for drug discovery campaigns. This guide has provided the foundational knowledge—from synthetic protocols to biological rationale—to empower researchers to confidently navigate the exploration of this unique chemical entity.

References

  • Synthesis of 2,3-dihydrobenzo[b][1][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

  • Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science. Available at: [Link]

  • Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3Dihydro Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. Available at: [Link]

  • 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE CAS#: 4385-48-2. ChemWhat. Available at: [Link]

  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. ResearchGate. Available at: [Link]

  • Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

Sources

Methodological & Application

A Comprehensive Guide to the Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

Introduction

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Molecules incorporating this structure have shown diverse pharmacological activities, including but not limited to, acting as agonists or antagonists for various receptors and exhibiting anticancer and antibacterial properties.[2] 2,3-Dihydro-1,4-benzodioxin-2-one, a key derivative, serves as a versatile building block for the synthesis of more complex pharmaceutical agents. Its structured framework allows for targeted modifications, enabling the fine-tuning of a compound's therapeutic properties. This application note provides a detailed, field-proven experimental protocol for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one, designed for researchers, scientists, and professionals in drug development. The protocol is presented with an emphasis on the underlying chemical principles to ensure both reproducibility and a thorough understanding of the synthetic process.

Reaction Scheme

The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one is typically achieved through a two-step process starting from catechol and chloroacetyl chloride. The initial step involves the O-acylation of catechol to form an intermediate, which then undergoes an intramolecular cyclization to yield the desired product.

Step 1: O-Acylation of Catechol

In the first step, one of the hydroxyl groups of catechol nucleophilically attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Step 2: Intramolecular Cyclization

The second step involves an intramolecular Williamson ether synthesis. The remaining hydroxyl group of the catechol moiety, deprotonated by a base, acts as a nucleophile, displacing the chloride ion from the chloroacetyl group to form the six-membered heterocyclic ring of the target molecule.

Experimental Protocol

This protocol details the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one from catechol and chloroacetyl chloride using triethylamine (TEA) as a base and dichloromethane (DCM) as the solvent.[3]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
CatecholReagentSigma-Aldrich120-80-9
Chloroacetyl chlorideReagentSigma-Aldrich79-04-9
Triethylamine (TEA)AnhydrousSigma-Aldrich121-44-8
Dichloromethane (DCM)AnhydrousSigma-Aldrich75-09-2
Hydrochloric acid (HCl)1 M aqueousFisher Scientific7647-01-0
Saturated sodium bicarbonate solutionLaboratory prepared--
Anhydrous magnesium sulfateReagentSigma-Aldrich7487-88-9
Silica gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
Ethyl acetateHPLC gradeFisher Scientific141-78-6
HexanesHPLC gradeFisher Scientific110-54-3

Equipment

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start flask Three-neck flask with Catechol and DCM start->flask inert Inert Atmosphere (N2/Ar) flask->inert cool Cool to 0°C inert->cool add_tea Add Triethylamine cool->add_tea add_cac Add Chloroacetyl Chloride add_tea->add_cac reflux Reflux for 4h add_cac->reflux quench Quench with 1M HCl reflux->quench extract Extract with DCM quench->extract wash_bicarb Wash with NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product 2,3-Dihydro-1,4-benzodioxin-2-one chromatography->product

Caption: Experimental workflow for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one.

Step-by-Step Procedure

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add catechol (11.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

    • Stir the mixture until the catechol is completely dissolved.

    • Cool the flask to 0 °C using an ice bath.

  • Addition of Reagents:

    • Slowly add triethylamine (15.3 mL, 0.11 mol) to the cooled solution.

    • Add chloroacetyl chloride (8.8 mL, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding 1 M HCl (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The exact ratio should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 2,3-Dihydro-1,4-benzodioxin-2-one as a solid. A yield of approximately 70% can be expected.[3]

Causality Behind Experimental Choices

  • Inert Atmosphere: Catechol and its derivatives can be susceptible to oxidation. Conducting the reaction under an inert atmosphere prevents unwanted side reactions.

  • Anhydrous Solvents: Chloroacetyl chloride is highly reactive towards water. The use of anhydrous solvents is crucial to prevent its hydrolysis to chloroacetic acid, which would not participate in the desired reaction.

  • Triethylamine (TEA): TEA acts as a base to neutralize the hydrochloric acid formed during the acylation reaction. This prevents the protonation of the catechol hydroxyl groups, maintaining their nucleophilicity. It also facilitates the intramolecular cyclization by deprotonating the second hydroxyl group.

  • Controlled Addition at 0 °C: The reaction between catechol and chloroacetyl chloride is exothermic. Slow, dropwise addition at a low temperature helps to control the reaction rate and prevent the formation of side products.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization to proceed at a reasonable rate.

  • Aqueous Work-up: The acidic wash removes excess triethylamine and its salt. The bicarbonate wash neutralizes any remaining acidic species. The brine wash removes residual water from the organic layer.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through in-process controls and characterization of the final product.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's completion, preventing unnecessary heating and potential degradation of the product.

  • Spectroscopic Analysis: The structure and purity of the final product, 2,3-Dihydro-1,4-benzodioxin-2-one (CAS: 4385-48-2, Molecular Formula: C₈H₆O₃, Molecular Weight: 150.13 g/mol ), should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3] The infrared spectrum should show a characteristic carbonyl stretch for the lactone.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one, a valuable intermediate in drug discovery. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it for the preparation of novel derivatives. The versatility of the 1,4-benzodioxane scaffold ensures its continued importance in the development of new therapeutic agents.

References

  • Gandolfi, C. A., Domenico, R. D., Spinelli, S., Gallico, L., Fiocchi, L., et al. (1995). Journal of Medicinal Chemistry, 38(3), 508-525.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYifKbJe1RAW_uejvvWXtZH-J2jbTbU9PtQpS9w9YQ3B9etYcqghh1S2fZyXA43Gwsdy3gnJNmesvA9uRFVdizQRgX4g-dNkgQv-J4MrzzyBPj5BHUGCYLgKnlUf3_3H6UMeFf1d_Rqe0gHw==]

Sources

ring-opening reactions of 2,3-Dihydro-1,4-benzodioxin-2-one with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Aminolysis of 2,3-Dihydro-1,4-benzodioxin-2-one: A Gateway to Novel Phenoxy Acetamide Scaffolds for Drug Discovery

Abstract: The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This application note provides a detailed guide to the ring-opening reaction of a key derivative, 2,3-dihydro-1,4-benzodioxin-2-one, via aminolysis. This reaction serves as a robust and efficient method for synthesizing a diverse library of N-substituted 2-(2-hydroxyphenoxy)acetamide derivatives. These products are of significant interest in drug development, with demonstrated potential as anti-inflammatory, analgesic, and anticancer agents, including potent PARP1 inhibitors.[2][3] We present the underlying mechanism, strategic considerations for experimental design, and detailed, validated protocols for reacting with various classes of amines.

Theoretical Background and Mechanism

The Lactone Substrate: A Versatile Electrophile

2,3-Dihydro-1,4-benzodioxin-2-one (CAS 4385-48-2) is a cyclic ester, or lactone, derived from catechol.[4] The ester linkage within the six-membered ring is subject to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. This inherent reactivity makes it an excellent starting material for introducing diverse functionalities. The stability of the resulting phenoxide intermediate following ring-opening further drives the reaction thermodynamically.

The Aminolysis Reaction: Mechanism of Action

The core transformation is a nucleophilic acyl substitution. An amine, acting as the nucleophile, attacks the carbonyl carbon of the lactone. This process does not typically require a catalyst, especially with nucleophilic aliphatic amines, although less reactive aromatic amines may benefit from thermal activation.

The reaction proceeds via a well-established two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the lactone. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

  • Ring-Opening and Proton Transfer: The tetrahedral intermediate is unstable. The ring opens by reforming the carbonyl double bond and cleaving the C-O single bond of the ester. This releases the phenoxide, which is a good leaving group due to the stability afforded by the aromatic ring. A subsequent proton transfer from the now-protonated amine to the phenoxide yields the final neutral products: the N-substituted 2-(2-hydroxyphenoxy)acetamide and a stable phenol hydroxyl group.

Reaction_Mechanism sub 2,3-Dihydro-1,4-benzodioxin-2-one intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack amine Amine (R-NH₂) amine->intermed Nucleophilic Attack prod N-substituted 2-(2-hydroxyphenoxy)acetamide intermed->prod Ring-Opening & Proton Transfer

Caption: Mechanism of amine-mediated ring-opening.

Applications in Drug Discovery

The resulting 2-(2-hydroxyphenoxy)acetamide scaffold is a versatile platform for generating compounds with diverse biological activities. The ability to easily vary the 'R' group on the amine allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

  • Anti-inflammatory and Analgesic Agents: Derivatives bearing halogen and nitro substitutions have shown enhanced anti-inflammatory and analgesic properties.[2]

  • Antioxidant and Anticancer Activity: The phenoxy acetamide core is found in molecules with significant antioxidant and anticancer potential.[2][5]

  • Enzyme Inhibition: Strategic modification of this scaffold has led to the discovery of potent inhibitors for critical therapeutic targets. For instance, carboxamide derivatives of the related 2,3-dihydro-1,4-benzodioxine structure have been identified as powerful PARP1 inhibitors, a key target in oncology.[3]

Experimental Protocols

General Considerations & Best Practices
  • Reagent Purity: Ensure 2,3-dihydro-1,4-benzodioxin-2-one and the selected amine are of high purity. The lactone can be synthesized from catechol and chloroacetyl chloride.[4] Impurities can lead to side reactions and complicate purification.

  • Solvent Selection: The choice of solvent is critical. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points for aliphatic amines due to their inertness and ease of removal. For less reactive amines requiring heat, consider higher-boiling solvents like N,N-Dimethylformamide (DMF) or Toluene.

  • Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be ethyl acetate/hexanes. The disappearance of the starting lactone and the appearance of a more polar product spot indicates reaction progression.

  • Safety: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Experimental Workflow

The overall process from reaction setup to final product characterization follows a logical and systematic sequence.

Experimental_Workflow A 1. Reagent Preparation (Lactone, Amine, Solvent) B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Reaction Execution (Stirring at specified temperature) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Continue reaction if incomplete E 5. Reaction Quench & Work-up (e.g., Aqueous wash, Extraction) D->E Upon completion F 6. Purification (Column Chromatography / Recrystallization) E->F G 7. Product Characterization (NMR, MS, IR) F->G

Caption: General workflow for synthesis and analysis.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is suitable for highly nucleophilic primary and secondary aliphatic amines.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1,4-benzodioxin-2-one (1.0 eq.).

  • Dissolution: Dissolve the lactone in dichloromethane (DCM), using approximately 10 mL of solvent per gram of lactone.

  • Amine Addition: Add benzylamine (1.1 eq.) dropwise to the stirring solution at room temperature (20-25 °C). A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction every 30-60 minutes by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with additional DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 15 mL) to remove excess benzylamine, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-(2-hydroxyphenoxy)acetamide.

Protocol 2: Reaction with a Less Nucleophilic Aromatic Amine (e.g., Aniline)

This protocol is adapted for amines with reduced nucleophilicity, such as anilines, which often require more forcing conditions.

  • Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add 2,3-dihydro-1,4-benzodioxin-2-one (1.0 eq.) and aniline (1.2 eq.).

  • Solvent: Add toluene or DMF (approximately 10 mL per gram of lactone).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction every 2-4 hours by TLC or LC-MS. These reactions may require 12-24 hours to reach completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using DMF, it can be removed under high vacuum or by partitioning between ethyl acetate and water.

    • If using toluene, dilute the mixture with ethyl acetate (30 mL).

    • Wash the organic phase with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Alternatively, flash chromatography can be used.

Data Summary and Characterization

The choice of amine dictates the optimal reaction conditions. The following table summarizes typical parameters.

Amine Class Example Solvent Temperature (°C) Typical Time (h) Notes
Primary AliphaticBenzylamineDCM, THF20 - 251 - 4Generally fast and clean reactions.
Secondary AliphaticPiperidineDCM, THF20 - 402 - 6Slightly slower than primary amines due to steric hindrance.
Primary AromaticAnilineToluene, DMF80 - 11012 - 24Requires heating due to lower nucleophilicity.
Hindered Aminestert-ButylamineToluene, DMF80 - 11024 - 48May require prolonged heating or catalytic activation (not covered).

Product Characterization (Example: N-benzyl-2-(2-hydroxyphenoxy)acetamide):

  • ¹H NMR: Expect characteristic signals for the aromatic protons of both rings, a singlet for the phenolic -OH (can be broad and exchangeable with D₂O), a doublet for the benzylic -CH₂-, a triplet or broad singlet for the amide N-H, and a singlet for the O-CH₂-C=O protons.

  • ¹³C NMR: Signals corresponding to the amide carbonyl (~168-172 ppm), and distinct aromatic and aliphatic carbons.

  • IR Spectroscopy: Look for a strong C=O stretch for the amide (~1650 cm⁻¹), a broad O-H stretch for the phenol (~3300 cm⁻¹), and an N-H stretch (~3400 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be clearly visible and match the calculated exact mass.

Conclusion

The ring-opening of 2,3-dihydro-1,4-benzodioxin-2-one with amines is a powerful and straightforward synthetic strategy. It provides rapid access to libraries of N-substituted 2-(2-hydroxyphenoxy)acetamide derivatives, which are valuable scaffolds in the pursuit of new therapeutic agents. By understanding the underlying mechanism and carefully selecting reaction conditions based on the amine's nucleophilicity, researchers can efficiently generate novel molecular entities for biological screening and drug development programs.

References

  • Title: The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... Source: ResearchGate URL: [Link]

  • Title: 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine Source: MDPI URL: [Link]

  • Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates Source: PubMed Central (NIH) URL: [Link]

  • Title: Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2‐amino‐2,3‐dihydro‐1,4‐benzodioxanes Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2,3-dihydrobenzo[b][2][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors Source: PubMed Central (NIH) URL: [Link]

  • Title: Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][2][4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide Source: ResearchGate URL: [Link]

  • Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Notes and Protocols for the Use of 2,3-Dihydro-1,4-benzodioxin-2-one Scaffolds in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the application of 2,3-dihydro-1,4-benzodioxin-2-one derivatives in solid-phase organic synthesis (SPOS). We present a novel strategy that leverages this scaffold for the generation of diverse small-molecule libraries. The core of this methodology lies in the on-resin generation of a reactive ketene intermediate via photolysis, which is subsequently trapped by a variety of nucleophiles to yield a library of salicylamide or salicylate derivatives. This application note is intended for researchers, scientists, and drug development professionals engaged in combinatorial chemistry and medicinal chemistry. We provide detailed protocols for the synthesis of a functionalized benzodioxinone anchor, its immobilization on a solid support, on-resin diversification, and final product cleavage.

Introduction: A Novel Scaffold for Combinatorial Chemistry

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery, enabling the rapid generation of large libraries of compounds for biological screening.[1][2] The choice of a central scaffold is paramount to the success of any combinatorial library synthesis. An ideal scaffold should be readily functionalizable for attachment to a solid support, chemically robust to withstand a range of reaction conditions, and capable of being diversified at one or more positions.

2,3-Dihydro-1,4-benzodioxin-2-one and its derivatives present an intriguing, yet underexplored, scaffold for SPOS. The key feature of this heterocyclic system is its ability to undergo a photochemical [4+2] cycloreversion to generate a highly reactive quino-ketene intermediate.[3] This ketene can be efficiently trapped in situ by a wide array of nucleophiles, such as amines and alcohols, to form stable amide or ester linkages, respectively.[4] This reactivity provides a powerful tool for introducing molecular diversity at a late stage of the synthesis.

This guide details a proposed workflow for the use of a functionalized 2,3-dihydro-1,4-benzodioxin-2-one derivative as a linchpin in a solid-phase synthesis campaign. We will outline the necessary steps from the preparation of the core building block to the final release of the diversified products.

The Core Synthetic Strategy: An Overview

Our proposed strategy involves four key stages, as depicted in the workflow diagram below. This approach is designed to be modular and adaptable to the specific needs of the researcher.

G cluster_0 Phase 1: Anchor Synthesis cluster_1 Phase 2: Immobilization cluster_2 Phase 3: On-Resin Diversification cluster_3 Phase 4: Cleavage and Analysis A Functionalization of Benzodioxinone B Coupling to Solid Support A->B Attachment to Resin C Quantification of Loading B->C Fmoc Quantification D Photolytic Ketene Generation C->D Library Synthesis Start E Nucleophilic Trapping D->E Introduction of Diversity F Cleavage from Resin E->F Release of Products G Product Purification & Characterization F->G Final Analysis G cluster_nucleophiles Nucleophile Library Resin Resin-Linker-Benzodioxinone Ketene Resin-Linker-Ketene Resin->Ketene hv (UV light) Product Resin-Linker-Product Ketene->Product + Nucleophile Nuc1 R1-NH2 Nuc2 R2-OH Nuc3 R3-SH

Caption: On-resin diversification via ketene trapping.

Protocol 5.1: Library Synthesis
  • Resin Preparation: Swell the benzodioxinone-functionalized resin in a suitable solvent such as dioxane or DCM in a quartz reaction vessel.

  • Addition of Nucleophile: Add a solution of the desired nucleophile (5-10 equivalents) to the swollen resin. A diverse library of primary and secondary amines, alcohols, and thiols can be used.

  • Photolysis: Irradiate the reaction mixture with a UV lamp (e.g., 350 nm) for 4-8 hours at room temperature with gentle agitation. The progress of the reaction can be monitored by performing a test cleavage on a small amount of resin and analyzing the supernatant by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DCM and methanol, to remove excess reagents.

  • Repeat for Library Synthesis: For a split-and-pool synthesis, the resin can be divided into portions, and each portion can be reacted with a different nucleophile.

Parameter Condition Rationale
Solvent Dioxane, DCM, or THFMust be transparent to UV light and swell the resin.
UV Wavelength ~350 nmTo induce the photochemical cycloreversion of the benzodioxinone. [3]
Nucleophiles Primary/secondary amines, alcohols, thiolsA wide range of nucleophiles can be used to generate a diverse library.
Equivalents of Nucleophile 5-10 equivalentsTo ensure the efficient trapping of the reactive ketene intermediate.
Reaction Time 4-8 hoursShould be optimized based on the reactivity of the nucleophile.

Phase 4: Cleavage and Product Analysis

The final step is the cleavage of the synthesized compounds from the solid support. The choice of cleavage cocktail depends on the linker used. For the Rink Amide resin, a strong acid such as trifluoroacetic acid (TFA) is used. [5]

Protocol 6.1: Product Cleavage
  • Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature. The TIS acts as a scavenger for any reactive cations generated during the cleavage.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge the mixture, decant the ether, and dry the crude product. The final compounds can be purified by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized compounds by LC-MS and NMR spectroscopy.

Conclusion and Future Directions

The methodology presented in this application note provides a novel and efficient approach for the solid-phase synthesis of libraries based on the 2,3-dihydro-1,4-benzodioxin-2-one scaffold. The use of photolabile chemistry for the on-resin generation of a reactive ketene intermediate allows for the late-stage introduction of molecular diversity. This strategy is amenable to high-throughput synthesis and has the potential to accelerate the discovery of new bioactive molecules.

Future work could explore the use of different functionalized benzodioxinone anchors to allow for diversification at multiple points on the scaffold. Additionally, the development of on-resin analytical methods to monitor the ketene formation and trapping in real-time would further enhance the efficiency of this synthetic platform.

References

  • Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. ACS Macro Letters. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. [Link]

  • Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Polymers for Advanced Technologies. [Link]

  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal. [Link]

  • Synthesis of Peptide–Nonsteroidal Anti-Inflammatory Drug Hybrid Compounds and Their Selectivity in Inhibiting the Dual Cyclooxygenase-2 (COX)–5-Lipoxygenase (LOX) System: A Docking and Molecular Dynamics Study. Molecules. [Link]

  • Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. International Journal of Peptide and Protein Research. [Link]

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]

  • Low-cost synthesis of peptide libraries and their use for binding studies via temperature-related intensity change. STAR Protocols. [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Spermidine using Solidphase Synthetic Strategy. Oriental Journal of Chemistry. [Link]

  • Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]

  • Chemistry of peptide synthesis. CRC Press. [Link]

Sources

palladium-catalyzed synthesis of 2,3-dihydro-1,4-benzodioxin derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Synthesis of 2,3-Dihydro-1,4-Benzodioxin Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold found in a multitude of biologically active compounds and advanced materials.[1][2][3] Its synthesis, particularly the formation of the core C–O bonds, has been a subject of intense research. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed methods for constructing this valuable heterocyclic system. We delve into the mechanistic underpinnings of key synthetic strategies, offer field-proven insights into reaction optimization, and provide detailed, step-by-step protocols for practical implementation in the laboratory.

Introduction: The Significance of the Benzodioxin Scaffold

The 2,3-dihydro-1,4-benzodioxin ring system is a cornerstone in medicinal chemistry.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including antihypertensive, anti-diabetic, and antipsychotic properties.[1][4] The structural rigidity and specific stereoelectronic features of the dioxin ring allow it to act as a versatile bioisostere and a key pharmacophore that can effectively interact with various biological targets.[1]

Traditional syntheses, such as the Williamson ether synthesis or Ullmann condensations, often require harsh conditions (high temperatures, strong bases) and stoichiometric amounts of copper, limiting their functional group tolerance and overall efficiency.[5][6][7][8] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of C–O bonds, offering milder, more general, and highly efficient pathways to these important molecules.[9][10]

Mechanistic Pillars: Palladium-Catalyzed C–O Bond Formation Strategies

The construction of the 2,3-dihydro-1,4-benzodioxin ring via palladium catalysis primarily relies on the formation of one or two aryl ether bonds. The most robust and widely adopted strategy is an intramolecular cyclization, which circumvents challenges associated with intermolecular reactions, such as polymerization or undesired side products.

The Premier Route: Intramolecular Buchwald-Hartwig C–O Coupling

The intramolecular Buchwald-Hartwig amination logic has been brilliantly extended to C–O bond formation, becoming the gold standard for synthesizing substituted benzodioxins.[11][12] The reaction typically involves the cyclization of a 2-(2-haloethoxy)phenol or a related substrate where a phenol nucleophile is tethered to an aryl halide electrophile.

Causality Behind the Mechanism: The catalytic cycle is a finely tuned sequence of events orchestrated by the palladium center.[13][14]

  • Oxidative Addition: The cycle initiates with a catalytically active Pd(0) complex inserting into the aryl-halide (Ar-X) bond of the substrate. This is often the rate-determining step and forms a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[13]

  • Deprotonation & Ligand Exchange: A base deprotonates the phenolic hydroxyl group, generating a more nucleophilic phenoxide. This phenoxide then displaces the halide from the palladium coordination sphere. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so harsh as to cause substrate degradation.

  • Reductive Elimination: This final, bond-forming step involves the formation of the desired C–O bond and the regeneration of the Pd(0) catalyst, allowing the cycle to continue.[15] The use of sterically bulky, electron-rich phosphine ligands is crucial as they accelerate this step, preventing side reactions and increasing product yield.[14]

Below is a diagram illustrating the catalytic cycle for this key transformation.

Buchwald_Hartwig_CO_Coupling pd0 L₂Pd(0) pd_complex1 Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition center substrate Substrate (2-(2-haloethoxy)phenol) substrate->pd_complex1 product 2,3-Dihydro-1,4-benzodioxin pd_complex2 Phenoxide Complex L₂Pd(II)(Ar)(OAr') pd_complex1->pd_complex2 Deprotonation & Ligand Exchange pd_complex2->pd0 Reductive Elimination pd_complex2->product

Fig 1: Catalytic Cycle for Intramolecular C-O Coupling.
Advanced Strategy: Palladium-Catalyzed Cyclization with Propargylic Carbonates

For accessing more complex derivatives, particularly those with exocyclic double bonds, a powerful method involves the reaction of catechols with propargylic carbonates.[16] This reaction proceeds through a distinct mechanism involving the formation of a (σ-allenyl)palladium complex.

The reaction is initiated by the oxidative addition of Pd(0) to the propargylic carbonate. This is followed by an intermolecular attack of a phenoxide from the catechol. The resulting intermediate then undergoes an intramolecular attack by the second phenoxide to close the ring, affording the 2-ylidene-1,4-benzodioxin product.[16] This method provides excellent regio- and stereoselectivity.

Alkyne_Cyclization start Catechol + Propargylic Carbonate step1 Pd(0) Oxidative Addition + Intermolecular Attack start->step1 intermediate σ-Allyl/η³-Allyl -Pd(II) Intermediate step1->intermediate step2 Intramolecular Phenoxide Attack intermediate->step2 product 2-Ylidene-1,4-benzodioxin Derivative step2->product

Fig 2: Conceptual Flow for Alkyne-based Synthesis.

Application Notes: From Theory to Practice

Translating mechanistic understanding into successful experiments requires careful consideration of reaction parameters. The choice of catalyst, ligand, base, and solvent are interdependent and dictate the outcome.

Parameter Selection and Optimization
ParameterKey Considerations & Expert InsightsRecommended Choices
Palladium Precursor Pd(OAc)₂ and Pd₂(dba)₃ are the most common and reliable choices. They are stable to air but are reduced in situ by the phosphine ligand to the active Pd(0) species.[13]Pd(OAc)₂, Pd₂(dba)₃
Ligand This is the most critical variable. Bulky, electron-rich monophosphine or bidentate phosphine ligands are required to promote the crucial reductive elimination step.[14] For C-O coupling, ligands like Xantphos (large bite angle) or biaryl phosphines (e.g., SPhos, XPhos) are often superior.[13]Xantphos, DPEPhos, BINAP, Biaryl phosphines (SPhos, XPhos)
Base A non-nucleophilic base is essential to deprotonate the phenol without competing in side reactions. Carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are excellent choices.[17] Cs₂CO₃ is often superior due to its higher solubility in organic solvents.Cs₂CO₃, K₃PO₄, K₂CO₃
Solvent Aprotic, non-coordinating, and high-boiling solvents are preferred to ensure thermal stability and substrate solubility. Toluene and 1,4-dioxane are the most common and effective solvents.[13]Toluene, 1,4-Dioxane, CPME
Troubleshooting Common Issues
  • Low or No Conversion: This often points to an inactive catalyst. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) to prevent oxidation of the Pd(0) catalyst and phosphine ligands. Consider using a pre-catalyst or increasing catalyst/ligand loading.

  • Formation of Dehalogenated Starting Material: This side reaction can occur if a source of hydride is present (e.g., from solvent or impurities) or via certain decomposition pathways. Ensure solvents are anhydrous and reagents are pure.

  • Low Yield of Desired Product: This may result from an inefficient reductive elimination step. Switching to a bulkier, more electron-rich ligand can often resolve this issue.[14]

Detailed Experimental Protocol: Intramolecular Synthesis of a 2,3-Dihydro-1,4-benzodioxin Derivative

This protocol describes a general and reliable procedure for the intramolecular Buchwald-Hartwig C–O coupling to form a benzodioxin ring system.

Reaction Scheme: (A generic scheme showing the cyclization of a 2-(2-bromoethoxy)phenol derivative to the corresponding 2,3-dihydro-1,4-benzodioxin)

Materials and Equipment:

  • 2-(2-Bromoethoxy)phenol derivative (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Cesium Carbonate [Cs₂CO₃] (2.0 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

  • Standard glassware for work-up and column chromatography

  • Silica gel for purification

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Place the 2-(2-bromoethoxy)phenol substrate (e.g., 1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) into an oven-dried Schlenk flask containing a magnetic stir bar.

    • Scientist's Note: It is crucial to handle the catalyst and ligand quickly to minimize air exposure, although many modern systems show good air stability. For maximum reproducibility, all solids should be added inside a glovebox.

  • System Purge: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add anhydrous toluene (e.g., 5-10 mL, to create a ~0.1-0.2 M solution) via syringe.

    • Scientist's Note: The use of anhydrous solvent is essential. Water can interfere with the base and the catalytic cycle.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 2,3-dihydro-1,4-benzodioxin derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Summary of Palladium-Catalyzed Methods

The table below provides a comparative overview of various palladium-catalyzed approaches for the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives, offering researchers a quick reference for selecting a suitable starting point.

MethodStarting MaterialsTypical Catalyst/Ligand SystemKey Features & Scope
Intramolecular Buchwald-Hartwig Coupling 2-(2-Haloethoxy)phenolsPd(OAc)₂ or Pd₂(dba)₃ / Xantphos, SPhosHighly versatile and reliable; broad functional group tolerance; most common method.[11][12]
Intramolecular Allylic Alkylation 2-AllylphenolsPd(II) complexes / Chiral ligandsProvides access to chiral, vinyl-substituted benzodioxins; enantioselective.[18]
Condensation with Propargylic Carbonates Catechols, Propargylic CarbonatesPd₂(dba)₃ / dppb, dppeForms 2-ylidene derivatives; excellent for creating exocyclic double bonds.[16][19]
Carboalkoxylation of Allylphenols 2-Allylphenols, Aryl TriflatesPd(0) / CPhosConstructs dihydrobenzofuran rings, but principles are adaptable; forms two C-C/C-O bonds.[20]

Conclusion

Palladium catalysis has emerged as an indispensable tool for the synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. Methods like the intramolecular Buchwald-Hartwig C–O coupling offer a robust, mild, and highly adaptable platform for accessing a wide range of these medicinally important scaffolds. By understanding the underlying reaction mechanisms and the critical roles of ligands and reaction parameters, researchers can effectively troubleshoot and optimize these transformations to accelerate the discovery and development of novel chemical entities.

References

  • Tsuji-Trost Reaction. (2023). Chemistry LibreTexts. [Link]

  • Venning, A. R. O. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. [Link]

  • Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Royal Swedish Academy of Sciences. [Link]

  • Castedo, L., et al. (2002). Palladium-Catalyzed Synthesis of 2,3-Dihydro-2-ylidene-1,4-benzodioxins. The Journal of Organic Chemistry, 67(13), 4569–4574. [Link]

  • Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Antermite, D., & Nolan, S. P. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]

  • Guillaumet, G., & Akssira, M. (2004). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 8(14), 1381-1403. [Link]

  • Al-Qalaf, F., et al. (2003). Palladium–catalyzed synthesis of 2,3-dihydro-2-substituted-2-vinyl- 1,4-benzodioxins. ARKIVOC. [Link]

  • Majumdar, K. C., & Chattopadhyay, S. K. (2006). Perspectives on 1,4-Benzodioxins, 1,4-Benzoxazines and Their 2,3-Dihydro Derivatives. ResearchGate. [Link]

  • Stoltz, B. M., et al. (2012). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. Journal of the American Chemical Society, 134(8), 3654–3657. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Rossi, R., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • Khan, M. F., et al. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 22(1), 125-131. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. [Link]

  • Kumar, S., & Engel, R. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1339. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2022). WuXi AppTec. [Link]

  • Cacchi, S., et al. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 11(11), 1345. [Link]

  • Wang, X., et al. (2023). Palladium-catalyzed denitrogenation/vinylation of benzotriazinones with vinylene carbonate. Chemical Communications, 59(86), 12971-12974. [Link]

  • Kim, H., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(13), 3097. [Link]

  • Wolfe, J. P., et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 14(1), 344-347. [Link]

  • 1,4-Benzodioxin, 2,3-dihydro-. (n.d.). NIST WebBook. [Link]

  • Alolga, S. L., et al. (2020). Palladium used As A Catalyst: A Review. American Journal of Pharmacy and Health Research, 8(4). [Link]

Sources

Application Note: Enzymatic Kinetic Resolution of 2,3-Dihydro-1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Practical Guide for Researchers in Drug Discovery and Development

Introduction: The Significance of Chiral 1,4-Benzodioxane Scaffolds in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and therapeutic agents.[1][2] The pharmacological properties of these molecules are often intrinsically linked to the absolute configuration of the stereocenter at the C2 position of the dioxane ring.[1] This makes the development of efficient and scalable methods for the synthesis of enantiomerically pure 2,3-dihydro-1,4-benzodioxane derivatives a critical endeavor in drug discovery and development.[3][4] Notable therapeutic agents incorporating this chiral motif include the antihypertensive drug (R)-doxazosin, as well as prosympal, dibozane, and piperoxan, which exhibit a range of biological activities, including α- and β-adrenergic blocking properties and affinities for serotonin receptors.[1][2]

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiopure compounds.[2][5] Among biocatalytic methods, enzymatic kinetic resolution (EKR) offers a highly efficient and selective approach to separate enantiomers from a racemic mixture.[6][7] This application note provides a comprehensive guide to the enzymatic kinetic resolution of 2,3-dihydro-1,4-benzodioxane derivatives, with a focus on practical protocols, optimization strategies, and analytical methodologies.

Principles of Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is based on the principle that the two enantiomers of a chiral substrate react at different rates in the presence of a chiral catalyst, in this case, an enzyme.[6] Lipases (EC 3.1.1.3) are a class of enzymes widely employed for EKR due to their broad substrate specificity, high stability in organic solvents, and commercial availability.[1][8] In the context of 2,3-dihydro-1,4-benzodioxane derivatives, lipases can catalyze the enantioselective acylation or hydrolysis of a racemic mixture, leading to the separation of a slower-reacting enantiomer and a faster-forming product.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers.[9] A high E-value is crucial for obtaining products with high enantiomeric excess (e.e.). The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer.[6]

Key Parameters for Optimization

The success of an enzymatic kinetic resolution is highly dependent on the reaction conditions. Careful optimization of the following parameters is essential to achieve high enantioselectivity and conversion:

  • Enzyme Selection: Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is one of the most effective and widely used biocatalysts for the resolution of 2,3-dihydro-1,4-benzodioxane derivatives.[1][10][11] The immobilization of enzymes can significantly enhance their stability, activity, and reusability.[12][13]

  • Acyl Donor and Solvent: In transesterification reactions, the choice of the acyl donor and the solvent is critical. Ethyl acetate can serve as both the acylating agent and the reaction medium, providing a green and efficient system.[10] The solvent can influence the enzyme's conformation and, consequently, its activity and enantioselectivity.[5]

  • Temperature: Temperature affects the reaction rate and enzyme stability. An optimal temperature needs to be determined to balance these factors. For instance, studies have shown that for the resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester using engineered CALB, 30°C was found to be optimal.[1]

  • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition. It is important to find a suitable substrate concentration that allows for an efficient reaction rate without negatively impacting the enzyme's performance.[14]

  • Water Content: In organic media, a certain amount of water is essential for lipase activity. The optimal water content can vary depending on the specific reaction and solvent system.[15][16]

Experimental Workflow for Enzymatic Kinetic Resolution

The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of a racemic 2,3-dihydro-1,4-benzodioxane derivative.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Work-up cluster_analysis Analysis Racemate Racemic Substrate (e.g., (±)-1,4-benzodioxan-2-carboxylic acid) ReactionVessel Reaction Setup (Orbital Shaker, Controlled Temperature) Racemate->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Solvent Solvent/Acyl Donor (e.g., Ethyl Acetate) Solvent->ReactionVessel TLC Reaction Monitoring (TLC/GC/HPLC) ReactionVessel->TLC Aliquots Filtration Enzyme Removal (Filtration) TLC->Filtration At ~50% Conversion Extraction Product Isolation (Solvent Evaporation & Extraction) Filtration->Extraction Purification Purification (Column Chromatography) Extraction->Purification HPLC Chiral HPLC Analysis (Determine e.e. and Conversion) Purification->HPLC ResolvedProducts Resolved Enantiomers (Enantiopure Substrate & Product) HPLC->ResolvedProducts

Figure 1: A generalized experimental workflow for the enzymatic kinetic resolution of 2,3-dihydro-1,4-benzodioxane derivatives.

Detailed Protocol: Lipase-Catalyzed Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid

This protocol is based on established methodologies for the lipase-catalyzed transesterification of (±)-1,4-benzodioxan-2-carboxylic acid.[10]

Materials:

  • (±)-1,4-Benzodioxan-2-carboxylic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Ethyl acetate (anhydrous)

  • Phosphate buffer (pH 7)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve (±)-1,4-benzodioxan-2-carboxylic acid (1 mmol) in ethyl acetate (10 mL).

  • Enzyme Addition: Add Novozym 435 (e.g., 1000 units) to the solution.

  • Incubation: Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 28°C) and agitation speed (e.g., 220 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by thin-layer chromatography (TLC) or chiral HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Once the desired conversion is achieved, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and potentially reused.

  • Work-up: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane, wash with a neutral buffer, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Separate the unreacted acid and the ester product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Analytical Methodology: Chiral HPLC for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (e.e.) of both the unreacted substrate and the product is crucial for evaluating the success of the kinetic resolution.[3][17] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[18][19]

Typical Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase is often effective. For example, a Phenomenex Lux Cellulose-1 column.[17]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is commonly used. The ratio may need to be optimized (e.g., 90:10 or 85:15 v/v).[17] For acidic analytes, the addition of a small amount of a modifier like formic acid (e.g., 1.5%) may be necessary to improve peak shape.[17]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 276 nm).[18]

  • Sample Preparation: Dissolve a small amount of the sample (crude or purified) in the mobile phase, filter through a 0.45 µm filter, and inject.[17]

Data Analysis:

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

The conversion (c) can be calculated based on the relative amounts of substrate and product, and the enantiomeric ratio (E) can be determined from the e.e. of the substrate and product at a given conversion.[9]

Data Presentation: Expected Results

The following table summarizes typical results that can be expected from the enzymatic kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid using CALB.

EnzymeAcyl Donor/SolventTemperature (°C)Conversion (%)Product e.e. (%)E-valueReference
CALB (Novozyme A/S)Ethyl Acetate28~50>95160[10]
Engineered CALB (A225F/T103A)n-Butanol (cosolvent)305097278[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive enzyme- Sub-optimal reaction conditions (temperature, pH, water content)- Enzyme inhibition- Use fresh or properly stored enzyme.- Optimize temperature, pH, and water content.- Lower the substrate concentration.
Low Enantioselectivity (Low E-value) - Incorrect enzyme choice- Sub-optimal solvent or acyl donor- Temperature is too high- Screen different lipases.- Experiment with different solvents and acylating agents.- Lower the reaction temperature.
Poor Peak Resolution in Chiral HPLC - Inappropriate chiral stationary phase- Sub-optimal mobile phase composition- Screen different chiral columns.- Optimize the mobile phase composition (e.g., hexane/IPA ratio, modifier).
Racemization of Product or Substrate - Unstable stereocenter under reaction conditions- Ensure the reaction conditions are mild and non-racemizing. This is generally not an issue with enzymatic resolutions.[3]

Visualization of the Analytical Workflow

The following diagram outlines the key steps in the analytical workflow for assessing the outcome of the kinetic resolution.

G cluster_sampling Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Interpretation CrudeSample Crude Reaction Mixture (Post-Filtration) HPLCSystem HPLC System with Chiral Column CrudeSample->HPLCSystem PurifiedFractions Purified Fractions (Substrate & Product) PurifiedFractions->HPLCSystem Chromatogram Chromatogram Acquisition HPLCSystem->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Calculations Calculate e.e., Conversion, E-value PeakIntegration->Calculations Results Final Results Table Calculations->Results

Figure 2: Workflow for the chiral HPLC analysis of samples from the enzymatic kinetic resolution.

Conclusion

Enzymatic kinetic resolution, particularly using Candida antarctica lipase B, is a robust and highly effective method for obtaining enantiomerically enriched 2,3-dihydro-1,4-benzodioxane derivatives. By carefully selecting the enzyme and optimizing reaction parameters such as solvent, temperature, and substrate concentration, researchers can achieve high enantioselectivity and yield. The protocols and analytical methods detailed in this application note provide a solid foundation for scientists and drug development professionals to successfully implement this valuable technique in their synthetic endeavors, ultimately facilitating the discovery and development of novel chiral therapeutics.

References

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health. [Link]

  • Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate. [Link]

  • Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. ResearchGate. [Link]

  • Bioactive molecules containing chiral 2,3-dihydro-1,4-benzodioxane ring motifs. ResearchGate. [Link]

  • How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

  • How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. PubMed. [Link]

  • Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au. [Link]

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]

  • Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. PubMed. [Link]

  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. [Link]

  • Kinetic resolution – Knowledge and References. Taylor & Francis. [Link]

  • Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. AIR Unimi. [Link]

  • A Systematic Review of Enzymatic Kinetics in Microreactors. MDPI. [Link]

  • Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. PubMed. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

  • Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1][2]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. ResearchGate. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]

  • Kinetic resolution of amines. Bode Research Group. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • Science Journals — AAAS. Macmillan Group - Princeton University. [Link]

  • (PDF) Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. [Link]

  • Enzymatic kinetic resolution. ResearchGate. [Link]

  • Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. PMC - NIH. [Link]

  • 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Kinetic analysis of enzymatic chiral resolution by progress curve evaluation. Sci-Hub. [Link]

  • Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. ResearchGate. [Link]

  • Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. ResearchGate. [Link]

Sources

2,3-Dihydro-1,4-benzodioxin-2-one in the synthesis of PARP1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,3-Dihydro-1,4-benzodioxin Derivatives in the Synthesis of Novel PARP1 Inhibitors

Introduction: Targeting the Guardian of the Genome

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular DNA damage response (DDR).[1][2][3] As a primary sensor of DNA single-strand breaks (SSBs), PARP1 initiates their repair through the Base Excision Repair (BER) pathway.[2][3][4] It catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other acceptor proteins, creating poly(ADP-ribose) (PAR) chains that act as a scaffold to recruit other DNA repair factors.[1][3][5]

In oncology, the inhibition of PARP1 has emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in the homologous recombination (HR) pathway for DNA double-strand break repair, such as those with mutations in the BRCA1 or BRCA2 genes.[1][6] This therapeutic strategy is based on the concept of "synthetic lethality," where the simultaneous loss of two DNA repair pathways (BER via PARP inhibition and HR via genetic mutation) is catastrophic for the cancer cell, leading to its death, while normal cells with a functional HR pathway remain viable.[2][4][5] This has led to the successful development and FDA approval of several PARP1 inhibitors, including Olaparib, Rucaparib, and Niraparib.[1][6]

The chemical scaffolds of most clinical PARP1 inhibitors mimic the nicotinamide moiety of NAD+ to competitively bind to the enzyme's catalytic pocket.[3] Common structural features include an aromatic ring system for π-stacking interactions and a carboxamide group that forms key hydrogen bonds within the active site.[2][7] The search for novel, potent, and selective PARP1 inhibitors is a continuous effort in medicinal chemistry, leading to the exploration of versatile chemical scaffolds like the 1,4-benzodioxane framework.[8]

The 1,4-Benzodioxane Scaffold: A Privileged Structure in Drug Discovery

The 1,4-benzodioxane moiety is recognized as a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[8][9][10] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, while its chemical stability and synthetic tractability make it an attractive starting point for library synthesis and lead optimization.[9][10]

Recent research has identified derivatives of 2,3-dihydro-1,4-benzodioxine as promising core structures for the development of novel PARP1 inhibitors.[6] Specifically, 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified through high-throughput virtual screening as a viable hit compound, providing a novel and modifiable template for inhibitor design.[6]

Application Note I: From Virtual Hit to Validated Lead

This section details the initial validation and synthesis of the lead compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, which serves as the foundation for further optimization.

Principle: The core hypothesis is that the benzodioxine carboxamide structure effectively mimics the essential pharmacophoric features required for binding to the PARP1 catalytic site. The synthesis focuses on the creation of the critical amide bond, which is anticipated to interact with key amino acid residues (like Gly202 and Ser242) in the nicotinamide-binding pocket.[7]

G cluster_0 Synthesis of Lead Compound A 2,3-Dihydro-1,4-benzodioxine -5-carboxylic acid C Amide Coupling A->C B Amine Source (e.g., NH4Cl) B->C D Lead Compound (4) 2,3-dihydro-1,4-benzodioxine -5-carboxamide C->D Formation of critical carboxamide G cluster_1 Lead Optimization Pathway Lead Lead Compound (4) IC50 = 5.8 μM ScaffoldHop Scaffold Hopping (Benzodioxine -> Benzoxazine) Lead->ScaffoldHop Improve core structure Analogue Analogue Synthesis (Knoevenagel Condensation) ScaffoldHop->Analogue Add substituents Potent Potent Inhibitor (49) (Z)-2-(4-hydroxybenzylidene)-3-oxo-... IC50 = 0.082 μM Analogue->Potent ~70-fold potency increase

Sources

Application Notes & Protocols: The 2,3-Dihydro-1,4-benzodioxin Moiety as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1,4-benzodioxin ring system is a prominent structural motif in a multitude of therapeutically significant agents, demonstrating its role as a privileged scaffold in drug discovery.[1][2][3] Its unique conformational properties and ability to engage with various biological targets have led to its incorporation into drugs for cardiovascular diseases, inflammatory conditions, and central nervous system disorders.[1][3] This guide focuses specifically on derivatives of the 2,3-dihydro-1,4-benzodioxin core, exploring their synthesis, structure-activity relationships, and applications in medicinal chemistry. The versatility of this scaffold stems from its capacity to interact with specific enzymes and receptors, thereby influencing cellular pathways in a targeted manner.[2]

Section 1: Core Therapeutic Applications

The inherent versatility of the 2,3-dihydro-1,4-benzodioxin scaffold has been exploited in several key therapeutic areas. Its rigid, yet non-planar, structure provides a unique framework for orienting functional groups to achieve high-affinity binding to biological targets.

Cardiovascular Agents: α₁-Adrenergic Receptor Antagonists

Perhaps the most well-known application of this scaffold is in the development of α₁-adrenoreceptor antagonists for the treatment of hypertension and benign prostatic hyperplasia (BPH). The prototypical drug in this class is Doxazosin .

The 2,3-dihydro-1,4-benzodioxin moiety serves as a crucial pharmacophore, mimicking the catecholamine structure of endogenous ligands like norepinephrine. Structure-activity relationship (SAR) studies have revealed the importance of the oxygen atoms in the dioxin ring for receptor interaction.[4] The oxygen at position 1 may engage in a donor-acceptor dipolar interaction with a polar pocket on the receptor, while the oxygen at position 4 helps stabilize the optimal conformation for binding.[4] The synthesis of Doxazosin involves coupling a 2,3-dihydro-1,4-benzodioxin-2-carbonyl fragment with a piperazine linker attached to a quinazoline headgroup.[5][6][7][8]

Logical Workflow: Doxazosin Synthesis

The following diagram illustrates the high-level synthetic logic for constructing Doxazosin, emphasizing the integration of the key benzodioxin intermediate.

G cluster_0 Part 1: Benzodioxin Core Synthesis cluster_1 Part 2: Quinazoline Moiety cluster_2 Part 3: Final Coupling Catechol Catechol Acid 2,3-Dihydro-1,4- benzodioxine-2-carboxylic acid Catechol->Acid Cyclization with dibromopropionate Intermediate Activated Intermediate (e.g., Acyl Chloride/Imidazole) Acid->Intermediate Activation Doxazosin Doxazosin Base Intermediate->Doxazosin Condensation Quinazoline 6,7-Dimethoxy-2- (piperazin-1-yl)quinazolin-4-amine Quinazoline->Doxazosin

Caption: High-level synthetic workflow for Doxazosin.

Anti-inflammatory Agents

Derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated significant anti-inflammatory properties.[9][10] Certain carboxylic acid-containing analogues have shown potency comparable to that of the well-known NSAID, Ibuprofen, in carrageenan-induced rat paw edema assays.[9] For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid was identified as a potent anti-inflammatory agent.[9] The mechanism for these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The benzodioxin ring likely serves as a lipophilic scaffold that orients the acidic moiety for optimal interaction with the enzyme's active site.

Central Nervous System (CNS) and Anticancer Applications

The bioisosteric replacement of the benzene ring in the benzodioxin scaffold with other aromatic systems, like pyridine, has yielded compounds with significant activity in the CNS.[1][3] Furthermore, research has shown that replacing the planar 1,4-benzodioxane template with a more flexible 1,4-dioxane ring can lead to the development of selective α₁D-AR antagonists, full 5-HT₁A receptor agonists (with potential as antidepressants), and even cytotoxic agents against prostate cancer cells.[11] This highlights the scaffold's tunability, where subtle structural modifications can dramatically shift the pharmacological profile.

Section 2: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the core 2,3-dihydro-1,4-benzodioxin-2-one structure and a key intermediate used in the synthesis of Doxazosin and related α₁-blockers.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

This protocol describes a common method for synthesizing the core lactone structure via the condensation of catechol with chloroacetyl chloride.[12]

Materials:

  • Catechol

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve catechol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Workup:

    • Quench the reaction by slowly adding a saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,3-dihydro-1,4-benzodioxin-2-one.

Self-Validation:

  • TLC Analysis: Monitor reaction progress by TLC, observing the consumption of catechol and the appearance of a new product spot.

  • Spectroscopic Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra will show characteristic peaks for the aromatic and dioxinone protons and carbons.

Diagram: General Synthesis of the Benzodioxinone Core

G reagents Catechol + Chloroacetyl Chloride conditions TEA, DCM 0°C to RT, 4h reagents->conditions product 2,3-Dihydro-1,4-benzodioxin-2-one conditions->product Cyclization

Sources

Application Notes and Protocols for the Stereoselective Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxin Motifs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral 1,4-Benzodioxanes in Modern Drug Discovery

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif frequently incorporated into a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its rigid, defined conformation allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets such as G-protein coupled receptors and enzymes.[4][5] The chirality at the C2 and/or C3 position of the dioxane ring often leads to significant differences in pharmacological activity between enantiomers, a phenomenon known as a high eudismic ratio.[4][6] Consequently, the development of robust and efficient stereoselective methods to access enantiomerically pure 1,4-benzodioxanes is a paramount objective for researchers in medicinal chemistry and drug development.

Prominent therapeutic agents such as Doxazosin, an α1-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia, underscore the significance of this chiral scaffold.[2][7] Pre-clinical studies have suggested that the S-(+) enantiomer of Doxazosin may offer improved efficacy and reduced side effects compared to the racemic mixture.[7] Other examples include Prosympal, Piperoxan, and Dibozane, all of which feature the chiral 1,4-benzodioxane core and exhibit notable biological activities.[2][8]

This comprehensive guide provides an in-depth overview of cutting-edge, field-proven methodologies for the stereoselective synthesis of chiral 2,3-dihydro-1,4-benzodioxin motifs. We will delve into the mechanistic underpinnings, practical protocols, and comparative advantages of several key strategies, including transition-metal-catalyzed asymmetric hydrogenation, palladium-catalyzed intramolecular C-O bond formation, organocatalytic desymmetrization, and enzymatic kinetic resolution.

I. Asymmetric Hydrogenation of 1,4-Benzodioxines: A Powerful and Atom-Economical Approach

Asymmetric hydrogenation represents one of the most direct and atom-economical methods for establishing the stereocenter at the C2 position. This strategy involves the enantioselective reduction of a prochiral 1,4-benzodioxine precursor using a chiral transition-metal catalyst. Iridium and Rhodium-based catalysts, in particular, have demonstrated exceptional efficacy and enantioselectivity for a broad range of substrates.[1][8]

Causality Behind Experimental Choices: The Ir-BIDIME System

The selection of an Iridium(I) complex paired with a chiral bisphosphine ligand, such as the BIDIME-dimer, is predicated on its remarkable versatility and high enantioselectivity across diverse 2-substituted 1,4-benzodioxines.[1][9] The iridium center acts as the active site for hydrogen activation, while the chiral ligand environment dictates the facial selectivity of hydride delivery to the double bond of the benzodioxine substrate. The use of a Brønsted acid co-catalyst, like acetic acid, is often crucial. DFT calculations suggest that the selectivity-determining step is the protonation of an iridium-enolate intermediate, where the acid facilitates the turnover and can influence the stereochemical outcome.[1]

Experimental Workflow: Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Analysis S1 Weigh [Ir(cod)Cl]2 & BIDIME-dimer ligand S2 Dissolve in THF/MeOH S1->S2 R1 Charge Autoclave with Catalyst & Substrate S2->R1 S3 Prepare 1,4-Benzodioxine Substrate Solution S3->R1 R2 Add Acetic Acid Co-catalyst R1->R2 R3 Pressurize with H2 (600 psi) R2->R3 R4 Heat to 50-70 °C for 24h R3->R4 W1 Cool, Vent & Concentrate R4->W1 W2 Purify by Column Chromatography W1->W2 W3 Determine Enantiomeric Ratio (Chiral SFC/HPLC) W2->W3

Caption: Workflow for Ir-Catalyzed Asymmetric Hydrogenation.

Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation of 2-Aryl-1,4-Benzodioxine

This protocol is adapted from a highly versatile system reported for a wide range of substrates.[1][9]

Materials:

  • 2-Aryl-1,4-benzodioxine (1.0 equiv)

  • [Ir(cod)Cl]₂ (0.005-0.01 mol%)

  • (R,R,R,R)-BIDIME-dimer ligand (0.015-0.03 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid (30-40 equiv)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, to a vial, add [Ir(cod)Cl]₂ and the BIDIME-dimer ligand. Add a portion of the THF/MeOH solvent mixture (1:1 v/v) and stir for 15-20 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve the 2-aryl-1,4-benzodioxine substrate in the remaining THF/MeOH mixture.

  • Charging the Autoclave: Transfer the substrate solution to the glass liner of the autoclave. Add the pre-formed catalyst solution, followed by the glacial acetic acid.

  • Hydrogenation: Seal the autoclave. Purge the vessel with hydrogen gas three times. Pressurize the autoclave to 600 psi with hydrogen.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir vigorously for 24 hours.

  • Work-up: After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-aryl-2,3-dihydro-1,4-benzodioxin.

  • Analysis: Determine the enantiomeric ratio (er) or enantiomeric excess (ee) by chiral Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).

Substrate Substituent (at C2)Catalyst Loading (mol%)Temp (°C)Yield (%)Enantiomeric Ratio (er)Reference
Cyclopropyl0.01 [Ir], 0.03 Ligand709594:6[1][9]
Phenyl0.01 [Ir], 0.03 Ligand5094>99:1[1][9]
2-Pyridyl0.01 [Ir], 0.03 Ligand509398:2[1]
Isoxazole0.01 [Ir], 0.03 Ligand5092>99:1[1]

II. Organocatalytic Desymmetrization: A Metal-Free Strategy

Organocatalysis offers a powerful, metal-free alternative for stereoselective synthesis. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as highly effective catalysts for the enantioselective desymmetrization of prochiral substrates.[10][11][12] This approach is particularly elegant for constructing chiral 1,4-benzodioxanes from readily available prochiral oxetane precursors.

Mechanistic Rationale: Chiral Phosphoric Acid Catalysis

In this strategy, a prochiral 3-(2-hydroxyphenoxy)methyl-3-alkyloxetane undergoes an intramolecular ring-opening reaction. The chiral phosphoric acid catalyst acts as a bifunctional catalyst.[10] It activates the oxetane's ether oxygen via hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, the conjugate base of the CPA can deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. This dual activation within a chiral environment directs the intramolecular cyclization to proceed with high enantioselectivity.

Catalytic Cycle: CPA-Catalyzed Oxetane Desymmetrization

CPA_Catalysis sub Prochiral Oxetane Substrate complex Substrate-CPA Complex (Dual H-Bonding) sub->complex + CPA cat Chiral Phosphoric Acid (CPA) cat->complex ts Enantioselective Transition State (Ring Opening) complex->ts Intramolecular Cyclization product_cat Product-CPA Complex ts->product_cat product_cat->cat Catalyst Regeneration product Chiral 1,4-Benzodioxane Product product_cat->product - CPA

Caption: CPA-Catalyzed Enantioselective Desymmetrization.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Intramolecular Oxetane Desymmetrization

This protocol is based on a reported highly efficient enantioselective synthesis of chiral 1,4-benzodioxanes.[10]

Materials:

  • 3-(2-hydroxyphenoxy)methyl-3-alkyloxetane (1.0 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5-10 mol%)

  • Toluene or Mesitylene (anhydrous)

  • Molecular sieves (4 Å, activated)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial containing a stir bar and activated 4 Å molecular sieves, add the 3-(2-hydroxyphenoxy)methyl-3-alkyloxetane substrate and the chiral phosphoric acid catalyst.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-48 hours), monitoring by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched 2,3-dihydro-1,4-benzodioxin derivative.

  • Analysis: Determine the enantiomeric excess (% ee) using chiral HPLC.

Substrate Substituent (Oxetane C3)Catalyst (mol%)Yield (%)ee (%)Reference
Methyl109592[10]
Ethyl109995[10]
Benzyl109894[10]
Phenyl109090[10]

III. Enzymatic Kinetic Resolution: A Green Chemistry Approach

Enzymatic methods provide a highly selective and environmentally benign route to chiral molecules. For 1,4-benzodioxane derivatives, kinetic resolution catalyzed by lipases is a particularly effective strategy.[2][13] In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of a racemic starting material at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate and the chiral product.

Principle of Enzymatic Resolution

The enzyme Candida antarctica lipase B (CALB), often immobilized for enhanced stability and reusability, is highly effective in differentiating between the enantiomers of a racemic ester, such as methyl 1,4-benzodioxane-2-carboxylate.[2] The enzyme's chiral active site preferentially binds and hydrolyzes or transesterifies one enantiomer, leading to an enantiomerically enriched product and the recovery of the unreacted starting material in high enantiopurity. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value).

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a 1,4-Benzodioxane Ester

This protocol is adapted from a study utilizing engineered Candida antarctica lipase B for enhanced performance.[2][13]

Materials:

  • Racemic methyl 1,4-benzodioxane-2-carboxylate (substrate)

  • Immobilized Candida antarctica lipase B (Novozym 435 or similar)

  • Organic solvent (e.g., n-heptane)

  • Acyl donor (e.g., vinyl acetate) or alcohol for transesterification (e.g., n-butanol)

  • Buffer solution (if hydrolysis is performed)

Procedure:

  • Reaction Setup: To a flask, add the racemic substrate, the organic solvent, and the acyl donor/alcohol.

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle shaking or stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of both the substrate and product by chiral HPLC.

  • Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the formed product.

  • Work-up: Filter off the immobilized enzyme (which can be washed and reused). Remove the solvent from the filtrate under reduced pressure.

  • Separation: Separate the unreacted ester from the product (e.g., the transesterified product or hydrolyzed acid) by column chromatography or extraction.

EnzymeCosolventTemp (°C)e.e. (Substrate)E-valueReference
CALB mutant A225F/T103A20% n-butanol3097%278[2]
Novozyme A/S (CALB)Ethyl Acetate28>95%160[13]

IV. Palladium-Catalyzed Asymmetric C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Enantioselective intramolecular C-O bond formation provides a powerful method for constructing the chiral 1,4-benzodioxane ring system, particularly for derivatives with quaternary stereocenters.[14][15]

Rationale: Enantioselective Alkene Aryloxyarylation

This strategy involves the palladium-catalyzed reaction of a substrate containing both an alkene and an o-halophenoxy group.[14] The reaction proceeds via an intramolecular Heck-type insertion of the alkene into a Pd(II)-aryl bond, followed by reductive elimination to form the C-O bond and the chiral center. The use of a sterically bulky and conformationally well-defined chiral monophosphorus ligand is critical for achieving high reactivity and enantioselectivity.[14][15]

Protocol 4: Pd-Catalyzed Enantioselective Intramolecular O-Arylation

This protocol is based on a reported highly enantioselective alkene aryloxyarylation reaction.[14]

Materials:

  • (E)-1-(2-bromophenoxy)-2-methylpent-2-en-1-ol derivative (substrate)

  • Pd₂(dba)₃ (2.5 mol%)

  • Chiral Monophosphorus Ligand (e.g., L4 or L5 as described in the reference) (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, the chiral ligand, and Cs₂CO₃ to a reaction tube.

  • Substrate and Solvent Addition: Add a solution of the substrate in anhydrous toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-100 °C) for the required time (e.g., 24-48 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.

SubstrateLigandYield (%)ee (%)Reference
Phenyl-substituted alkeneL49296[14]
Cyclohexyl-substituted alkeneL59597[14]

Conclusion and Future Outlook

The stereoselective synthesis of chiral 2,3-dihydro-1,4-benzodioxin motifs remains an area of intense research, driven by their prevalence in medicinally important molecules. This guide has detailed four powerful and distinct strategies: asymmetric hydrogenation, organocatalytic desymmetrization, enzymatic kinetic resolution, and palladium-catalyzed C-O bond formation. The choice of method depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. Asymmetric hydrogenation offers high atom economy for C2-substituted targets, while desymmetrization strategies are elegant for accessing specific substitution patterns from prochiral precursors. Enzymatic resolutions provide a green and highly selective alternative, and palladium catalysis enables the construction of challenging quaternary centers. Future developments will likely focus on expanding the substrate scope of these methods, developing more sustainable and recyclable catalyst systems, and applying these strategies to the efficient total synthesis of complex, biologically active 1,4-benzodioxanes.

References

  • Chong, E., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes.
  • Tang, W., et al. (2016). Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. Angewandte Chemie International Edition, 55(16), 5044-8. [Link]

  • Zou, X. (2021). Asymmetric Catalytic Synthesis Of 1,4-benzodioxanes And α-trifluoromethyl Tertiary Alcohols. Globe Thesis. [Link]

  • RSC Publishing. (n.d.). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]

  • Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Current Organic Chemistry, 9(4), 377-387. [Link]

  • Ovid. (n.d.). Enantiomeric resolution of doxazosin mesylate and its process-related substances on polysaccharide chiral stationary phases. [Source details not fully available, likely a journal article accessible via Ovid].
  • [Author(s) not available]. (n.d.). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. [Source details not fully available].
  • ResearchGate. (2019). Asymmetric hydrogenation of 2-alkyl and 2-aryl-substituted... [ResearchGate publication, likely related to ref 1]. [Link]

  • ResearchGate. (2016). Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions. [ResearchGate publication, related to ref 2]. [Link]

  • ResearchGate. (n.d.). Examples of chiral 1,4-benzodioxane containing molecules. [ResearchGate figure upload]. [Link]

  • ResearchGate. (n.d.). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1][2]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. [ResearchGate publication]. [Link]

  • ResearchGate. (2007). Synthesis of a New Doxazosin-Related Compound. Synthetic Communications, 37(3), 447-450. [Link]

  • ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [ResearchGate publication]. [Link]

  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Beilstein Journals. (n.d.). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. [Journal article]. [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Journal article]. [Link]

  • Bhosale, V. A., et al. (2021). Enantioselective Desymmetrization of 3-Substituted Oxetanes: An Efficient Access to Chiral 3,4-Dihydro-2 H-1,4-benzoxazines. Organic Letters, 23, 9376-9381. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes. PMC. [Link]

Sources

Application Notes & Protocols: Leveraging 2,3-Dihydro-1,4-benzodioxin-2-one for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a detailed technical guide for researchers and drug development professionals on utilizing a key precursor, 2,3-dihydro-1,4-benzodioxin-2-one (also known as 2-oxo-1,4-benzodioxane), for the synthesis and evaluation of novel anti-inflammatory agents. We will explore the synthetic rationale, provide validated screening protocols, and discuss the mechanistic basis for the anti-inflammatory activity of derivatives, with a focus on the modulation of key signaling pathways such as NF-κB.

Introduction: The Rationale for 1,4-Benzodioxin Scaffolds in Inflammation

Inflammation is a complex biological response crucial for host defense, yet its dysregulation underlies a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary goal in modern drug discovery is the development of potent and selective anti-inflammatory agents with improved safety profiles over classic non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

The 1,4-benzodioxin ring system is a versatile heterocyclic motif known for its conformational rigidity and ability to present substituents in a well-defined spatial orientation. This makes it an ideal scaffold for designing molecules that can specifically interact with biological targets. Derivatives of this structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory properties often linked to the inhibition of key enzymes and signaling proteins in the inflammatory cascade. The precursor, 2,3-dihydro-1,4-benzodioxin-2-one, offers a reactive lactone moiety that serves as a versatile chemical handle for generating diverse libraries of derivatives for screening.

Synthetic Strategy: From Precursor to Bioactive Derivatives

The core synthetic workflow involves the initial preparation of the 2,3-dihydro-1,4-benzodioxin-2-one precursor, followed by its derivatization to generate candidate compounds.

Protocol: Synthesis of the Precursor

The most common and efficient method for synthesizing the 2,3-dihydro-1,4-benzodioxin-2-one precursor is through the O-alkylation of catechol with an ethyl haloacetate followed by an intramolecular cyclization.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

  • Principle: This two-step, one-pot reaction involves the Williamson ether synthesis between catechol and ethyl chloroacetate, followed by a base-catalyzed transesterification to form the cyclic lactone. Potassium carbonate acts as a base to deprotonate the highly acidic phenolic hydroxyl groups of catechol.

  • Reagents & Materials:

    • Catechol

    • Ethyl chloroacetate

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a solution of catechol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 60-65°C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the acetone solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield pure 2,3-dihydro-1,4-benzodioxin-2-one.

Strategy: Generation of Amide Derivatives

A highly effective strategy for creating diversity is the aminolysis of the lactone ring to generate N-substituted amide derivatives. This introduces a key pharmacophoric element and allows for systematic modification to explore structure-activity relationships (SAR).

Workflow for Derivative Synthesis and Screening

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Precursor 2,3-Dihydro-1,4- benzodioxin-2-one Aminolysis Aminolysis Reaction (Lactone Opening) Precursor->Aminolysis Amines Library of Primary/ Secondary Amines Amines->Aminolysis Library N-Substituted Amide Derivative Library Aminolysis->Library Purify Purification & Structural Verification (NMR, MS) Library->Purify InVitro In Vitro Screening (Cell-based Assays) Purify->InVitro Test Compounds HitID Hit Identification (Potency & Low Toxicity) InVitro->HitID InVivo In Vivo Validation (e.g., Paw Edema Model) HitID->InVivo SAR SAR & Mechanistic Studies (e.g., Western Blot) InVivo->SAR

Caption: Overall workflow from precursor to validated anti-inflammatory lead.

Biological Evaluation: Protocols for Screening Anti-Inflammatory Activity

A tiered screening approach is recommended, starting with robust cell-based assays to identify initial hits, followed by in vivo validation.

In Vitro Screening: Cell-Based Assays

Murine macrophage cell lines, such as RAW 264.7, are an excellent model system as they are central players in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a potent inflammatory response in these cells.

Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells for 1-2 hours with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should be included.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

    • Trustworthiness Check: Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.

Protocol 3: Pro-Inflammatory Cytokine (TNF-α, IL-6) Quantification by ELISA

  • Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) kits provide a highly specific and sensitive method for their quantification.

  • Procedure:

    • Culture, treat, and stimulate RAW 264.7 cells as described in Protocol 2.

    • After the 24-hour stimulation period, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions precisely.

    • Calculate the percentage inhibition of cytokine production for each compound concentration.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

This is the most widely used preclinical model for evaluating acute inflammation.

Protocol 4: Murine Carrageenan-Induced Paw Edema Assay

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

  • Procedure:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, measure the initial paw volume of the right hind paw using a digital plethysmometer (this is the 0-hour reading).

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Many anti-inflammatory compounds derived from the 1,4-benzodioxin scaffold exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a master regulator of inflammation, controlling the expression of iNOS, COX-2, TNF-α, and IL-6.

LPS-Induced NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK ...via signaling cascade IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa_p P-IκBα NFkB NF-κB (p65/p50) NFkB->IkBa Inactive Complex NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Inhibitor Benzodioxin Derivative Inhibitor->IKK INHIBITS DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription

Caption: Inhibition of the canonical NF-κB pathway by a hypothetical agent.

Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IKK complex is activated and phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The efficacy of lead compounds can be confirmed by Western blot analysis, showing a reduction in phosphorylated IκBα and nuclear p65 (a subunit of NF-κB).

Structure-Activity Relationship (SAR) and Data Interpretation

A systematic study of how structural modifications affect biological activity is crucial for lead optimization. By synthesizing a library of N-substituted amides from the benzodioxin precursor, key SAR insights can be gained.

Table 1: Example SAR Data for Hypothetical Benzodioxin Derivatives

Compound IDN-Substituent (R)NO Inhibition IC₅₀ (µM)TNF-α Inhibition (%) at 10 µMCell Viability (%) at 25 µM
BZ-01 -H> 5015.2 ± 2.1> 98
BZ-02 -CH₃28.4 ± 3.535.6 ± 3.3> 98
BZ-03 -Phenyl12.1 ± 1.865.8 ± 4.1> 95
BZ-04 -4-Fluorophenyl5.3 ± 0.988.2 ± 5.6> 95
BZ-05 -4-Methoxyphenyl8.9 ± 1.175.4 ± 4.9> 95
Indomethacin (Positive Control)2.5 ± 0.495.1 ± 3.8> 95

Data are presented as mean ± SD and are for illustrative purposes.

Interpretation:

  • Aromatic Substitution: The data clearly indicate that introducing an aromatic ring at the N-substituent position (BZ-03 vs. BZ-02) significantly enhances anti-inflammatory activity.

  • Electronic Effects: Adding an electron-withdrawing group like fluorine to the phenyl ring (BZ-04) further boosts potency, suggesting that electronic properties on the aromatic ring are critical for target interaction. An electron-donating group like methoxy (BZ-05) is also favorable but less so than fluorine.

  • Toxicity: All compounds show minimal impact on cell viability at concentrations well above their effective doses, indicating a good preliminary safety profile.

Conclusion

2,3-Dihydro-1,4-benzodioxin-2-one is a highly valuable and versatile starting material for the development of novel anti-inflammatory agents. Its facile synthesis and reactive lactone functionality allow for the rapid generation of diverse chemical libraries. By employing a systematic screening cascade, from cell-based assays measuring key inflammatory mediators to in vivo models of acute inflammation, researchers can efficiently identify potent lead compounds. Mechanistic studies targeting foundational inflammatory pathways like NF-κB can further validate these leads and guide future optimization efforts. The strategic exploration of SAR, as illustrated, is paramount to refining hit compounds into clinical candidates with improved efficacy and safety.

References

  • Dalip Kumar, Poonam Kadian, and Arun Kumar. (2018). 1,4-Benzodioxin: A promising scaffold for medicinal chemists. European Journal of Medicinal Chemistry, 157, 1029-1051. [Link]

  • M. Asif. (2015). A review on biological activities of 1,4-benzodioxane derivatives. Journal of Chemistry, 2015, 1-19. [Link]

  • V. G. Tandon, P. K. Singh, and R. Singh. (2012). Synthesis and biological evaluation of novel 1,4-benzodioxane derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(4), 1545-1549. [Link]

  • C. S. Ramaa, A. A. Kulkarni, and V. M. Kulkarni. (2007). Synthesis and evaluation of some 1,4-benzodioxan derivatives as potential anti-inflammatory and analgesic agents. Indian Journal of Pharmaceutical Sciences, 69(1), 123. [Link]

  • F. A. Macías, J. M. G. Molinillo, R. M. Varela, A. Torres. (2004). Benzoxazinoids: a new family of natural 1,4-benzoxazine-3-one derivatives from plants. Phytochemistry Reviews, 3, 147–162. [Link]

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2,3-Dihydro-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,4-Benzodioxin Scaffold

The 2,3-dihydro-1,4-benzodioxin ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal template for designing molecules that can interact with high specificity at various biological targets.[3] Compounds incorporating this moiety have found applications as antihypertensive agents, treatments for central nervous system disorders like schizophrenia, and as anti-inflammatory drugs.[1][4]

This application note focuses on a key starting material for accessing this chemical diversity: 2,3-dihydro-1,4-benzodioxin-2-one . This lactone is a versatile precursor, primed for a variety of chemical transformations that allow for the systematic development of novel bioactive compounds. The inherent reactivity of the ester linkage within the lactone ring provides a direct handle for introducing a wide range of functional groups and side chains, making it an invaluable building block for drug discovery and development professionals.

We will explore the fundamental reactivity of this starting material and provide detailed, field-proven protocols for the synthesis of key classes of bioactive molecules, including adrenergic receptor antagonists and anti-inflammatory agents.

Core Synthetic Strategies: Unlocking the Potential of the Lactone Ring

The primary route for derivatization of 2,3-dihydro-1,4-benzodioxin-2-one involves the nucleophilic acyl substitution at the carbonyl carbon of the lactone. This reaction cleaves the ester bond and opens the heterocyclic ring, providing a catechol-derived intermediate that can be further modified.

G Start 2,3-Dihydro-1,4-benzodioxin-2-one Nuc Nucleophilic Attack (e.g., Amines, Hydroxides) Start->Nuc RingOpening Lactone Ring Opening Nuc->RingOpening Amide Amide Derivatives (e.g., Adrenergic Antagonists) RingOpening->Amide Aminolysis Acid Carboxylic Acid Derivatives (e.g., Anti-inflammatory Agents) RingOpening->Acid Hydrolysis Further Further Derivatization Amide->Further Acid->Further

Caption: Core synthetic pathways from 2,3-dihydro-1,4-benzodioxin-2-one.

Aminolysis: A Gateway to Amide Derivatives

The most prevalent strategy for generating libraries of bioactive compounds from 2,3-dihydro-1,4-benzodioxin-2-one is its reaction with primary or secondary amines. This aminolysis reaction directly yields N-substituted 2-(2-hydroxyphenoxy)acetamides. The choice of amine is critical as it introduces the desired pharmacophoric elements responsible for biological activity. This approach is fundamental to the synthesis of various adrenergic antagonists.

Hydrolysis and Further Functionalization

Base-catalyzed hydrolysis of the lactone affords the corresponding (2-hydroxyphenoxy)acetic acid. This carboxylic acid serves as a versatile intermediate. It can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) or converted to an acid chloride for subsequent reactions. This pathway is particularly useful for synthesizing anti-inflammatory agents where a carboxylic acid moiety is often a key feature for activity.[4]

Stereochemical Considerations

It is crucial to recognize that many bioactive 1,4-benzodioxane derivatives possess a stereocenter at the C2 position, and their biological activity is often highly dependent on the absolute configuration.[5][6] While the starting material, 2,3-dihydro-1,4-benzodioxin-2-one, is achiral, subsequent synthetic steps can introduce chirality. For developing stereospecific drugs, chiral resolution of intermediates or asymmetric synthesis strategies are essential.[7]

Application Protocol 1: Synthesis of Adrenergic Receptor Antagonists

The 1,4-benzodioxin scaffold is a hallmark of many α- and β-adrenergic receptor antagonists.[2][8] These compounds are critical in the management of cardiovascular diseases such as hypertension. The following protocol details a general and robust method for synthesizing a key intermediate for this class of drugs, exemplified by the synthesis of a precursor to compounds like Piperoxan.[9][10]

G cluster_0 Workflow: Synthesis of Adrenergic Antagonist Precursor A 1. Reactants Mixing 2,3-Dihydro-1,4-benzodioxin-2-one + N-benzylethanolamine in Toluene B 2. Reaction Reflux (110°C) 4-6 hours A->B Heat C 3. Work-up Cool to RT, wash with aq. HCl, then aq. NaHCO3 B->C Extraction D 4. Isolation Dry organic layer (Na2SO4), concentrate in vacuo C->D Drying E 5. Purification Recrystallization (e.g., from Ethanol/Hexane) D->E Crude Product F Final Product N-benzyl-N-(2-hydroxyethyl)-2- (2-hydroxyphenoxy)acetamide E->F

Caption: Workflow for the synthesis of an adrenergic antagonist precursor.

Protocol: Synthesis of N-benzyl-N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide

Rationale: This protocol utilizes a direct aminolysis of the lactone with N-benzylethanolamine. Toluene is chosen as the solvent to allow for heating to reflux, which provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aqueous work-up is designed to remove any unreacted amine (acid wash) and any potential acidic byproducts (base wash). Recrystallization is a standard and effective method for purifying the solid product.

Materials:

  • 2,3-Dihydro-1,4-benzodioxin-2-one

  • N-benzylethanolamine

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dihydro-1,4-benzodioxin-2-one (1.50 g, 10.0 mmol).

  • Add anhydrous toluene (40 mL) to dissolve the starting material.

  • Add N-benzylethanolamine (1.66 g, 11.0 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/hexane mixture to yield the pure product as a white solid.

ParameterExpected Value
Typical Yield 75-85%
Physical Appearance White crystalline solid
Melting Point Varies by specific amine used
Key ¹H NMR Signals (CDCl₃) δ ~6.8-7.4 (m, Ar-H), ~4.6 (s, OCH₂CO), ~3.5-3.8 (m, NCH₂CH₂O)

Application Protocol 2: Synthesis of Anti-Inflammatory Agents

Carboxylic acid derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have shown promise as non-steroidal anti-inflammatory agents (NSAIDs).[4][11] Their mechanism is often linked to the inhibition of enzymes like cyclooxygenase (COX). The following protocol outlines the synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, a compound reported to have potency comparable to Ibuprofen.[4] While this synthesis does not start from the lactone, it showcases the modification of the aromatic ring of the core scaffold. A subsequent protocol will demonstrate the lactone hydrolysis.

Protocol: Synthesis of (2-Hydroxyphenoxy)acetic acid via Lactone Hydrolysis

Rationale: This protocol employs a straightforward base-catalyzed hydrolysis of the lactone ring. Sodium hydroxide acts as the nucleophile, attacking the carbonyl carbon and leading to ring opening. The reaction is performed in an aqueous methanol solution to ensure solubility of both the organic substrate and the inorganic base. Acidification in the final step is crucial to protonate the resulting carboxylate and phenoxide ions to yield the final carboxylic acid product.

Materials:

  • 2,3-Dihydro-1,4-benzodioxin-2-one

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2,3-dihydro-1,4-benzodioxin-2-one (1.50 g, 10.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.48 g, 12.0 mmol, 1.2 equivalents) in water (10 mL).

  • Add the NaOH solution to the stirred solution of the lactone at room temperature.

  • Stir the reaction mixture for 2-3 hours at room temperature. Monitor the disappearance of the starting material by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure (2-hydroxyphenoxy)acetic acid.

ParameterExpected Value
Typical Yield >90%
Physical Appearance White solid
Key ¹H NMR Signals (DMSO-d₆) δ ~9.5 (br s, COOH), ~8.9 (br s, OH), ~6.7-6.9 (m, Ar-H), ~4.6 (s, OCH₂)

This carboxylic acid intermediate can then be used in subsequent reactions, such as Fischer esterification or amide coupling, to generate a diverse range of potentially bioactive molecules.

Conclusion

2,3-Dihydro-1,4-benzodioxin-2-one is a highly valuable and versatile starting material for the synthesis of medicinally relevant compounds. The straightforward reactivity of its lactone ring, primarily through aminolysis and hydrolysis, provides reliable and high-yielding pathways to key intermediates for adrenergic antagonists and anti-inflammatory agents. The protocols outlined in this note represent robust and scalable methods that can be readily adapted by researchers in drug discovery to generate novel molecular entities based on the privileged 1,4-benzodioxin scaffold.

References

  • Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science Publishers.
  • Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin deriv
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applic
  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed.
  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.
  • Synthesis of benzodioxinopyrroles as selective alpha 2-adrenoceptor antagonists. PubMed.
  • Bioactive molecules containing chiral 2,3-dihydro-1,4-benzodioxane ring motifs.
  • Alpha-adrenoreceptor reagents. 3. Synthesis of some 2-substituted 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists. PubMed.
  • Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy). PubMed.
  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.
  • 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. PubMed.
  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.
  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and purity of your synthesis.

Introduction: The Criticality of Purity in 2,3-Dihydro-1,4-benzodioxin-2-one Synthesis

2,3-Dihydro-1,4-benzodioxin-2-one is a key structural motif present in a variety of pharmacologically active molecules. Its derivatives are explored for a range of therapeutic applications, making the production of high-purity material paramount. Impurities, even in trace amounts, can significantly impact the outcome of downstream applications, including biological assays and drug formulation, by introducing variability, toxicity, or unintended side reactions. This guide provides a comprehensive overview of the common impurities encountered during the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one, their origins, and strategies for their detection and removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,3-Dihydro-1,4-benzodioxin-2-one, and what are the key reaction principles?

A1: The most prevalent and direct synthesis is a variation of the Williamson ether synthesis, involving the reaction of catechol with an α-haloacetyl halide, typically chloroacetyl chloride, in the presence of a base.[1] The reaction proceeds in two key steps:

  • Deprotonation of Catechol: A base (e.g., triethylamine, potassium carbonate) removes the acidic protons from the hydroxyl groups of catechol to form a phenoxide intermediate.

  • Nucleophilic Attack and Cyclization: The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride, followed by an intramolecular SN2 reaction where the other phenoxide oxygen displaces the chloride to form the six-membered dioxinone ring.

Understanding this mechanism is crucial as it helps in predicting potential side reactions, such as intermolecular reactions or incomplete cyclization.

Q2: What are the primary sources of impurities in the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one?

A2: Impurities can arise from several sources:

  • Starting Materials: The purity of catechol and chloroacetyl chloride is critical. Common impurities in technical-grade catechol include other dihydroxybenzene isomers (hydroquinone and resorcinol) and phenol.[2] Chloroacetyl chloride can contain chloroacetic acid and methyl chloroacetate.[3]

  • Side Reactions: Competing reactions during the synthesis can generate structural isomers and other byproducts.

  • Incomplete Reactions: Unreacted starting materials and intermediates can remain in the crude product.

  • Degradation: The final product may degrade under certain conditions (e.g., exposure to moisture, acid, or base).

Q3: Can 2,3-Dihydro-1,4-benzodioxin-2-one degrade? If so, what are the likely degradation products?

A3: Yes, 2,3-Dihydro-1,4-benzodioxin-2-one contains a lactone (cyclic ester) functionality, which is susceptible to hydrolysis under both acidic and basic conditions. The primary degradation product would be 2-(2-hydroxyphenoxy)acetic acid. It is therefore crucial to control the pH during workup and purification, and to store the final product in a dry environment.

Troubleshooting Guide

Problem 1: My reaction yields are consistently low.

  • Possible Cause 1: Inefficient Deprotonation of Catechol. The base used may not be strong enough or may be of poor quality (e.g., hydrated).

    • Solution: Ensure the use of a suitable, anhydrous base such as potassium carbonate or sodium hydride. If using a liquid base like triethylamine, ensure it is dry. The stoichiometry of the base is also critical; typically, slightly more than two equivalents are required.

  • Possible Cause 2: Competing Elimination Reaction. The Williamson ether synthesis can compete with a base-catalyzed elimination reaction of the alkylating agent.[4][5]

    • Solution: While less of a concern with chloroacetyl chloride, maintaining a moderate reaction temperature can favor the desired SN2 cyclization over potential side reactions.

  • Possible Cause 3: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form chloroacetic acid, which will not participate in the desired reaction.[6]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Problem 2: I am observing multiple spots on my TLC analysis of the crude product.

  • Possible Cause 1: Presence of Unreacted Starting Materials. Incomplete reaction can leave residual catechol and chloroacetic acid (from hydrolysis of chloroacetyl chloride).

    • Troubleshooting: Monitor the reaction progress by TLC until the starting materials are consumed. An aqueous basic wash (e.g., with sodium bicarbonate solution) during workup can help remove acidic impurities like unreacted catechol and chloroacetic acid.

  • Possible Cause 2: Formation of Side Products. Several side reactions can lead to multiple products.

    • Intermolecular Reactions: Instead of intramolecular cyclization, the catechol phenoxide can react with another molecule of chloroacetyl chloride, leading to polymeric or dimeric byproducts.

    • C-Alkylation: The phenoxide intermediate is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation, leading to isomeric impurities.[5]

    • Reaction with Starting Material Impurities: Impurities in the catechol, such as resorcinol or hydroquinone, will react with chloroacetyl chloride to form isomeric benzodioxinone products.

    • Solution: Careful control of reaction conditions, such as slow addition of the chloroacetyl chloride to the catechol/base mixture, can favor the intramolecular cyclization. Purification by column chromatography is typically effective in separating these isomers.

Problem 3: My final product is showing signs of degradation over time.

  • Possible Cause: Hydrolysis of the Lactone Ring. Exposure to acidic or basic residues from the workup, or to atmospheric moisture, can catalyze the hydrolysis of the lactone.

    • Solution: Ensure the purified product is free from acidic or basic impurities by washing with neutral water and drying thoroughly. Store the final compound in a desiccator or under an inert atmosphere.

Data Summary and Analytical Protocols

Common Impurities and Their Identification
Impurity NameSourceRecommended Analytical Method
CatecholUnreacted Starting MaterialHPLC-UV, GC-MS[2]
Chloroacetic acidHydrolysis of Chloroacetyl ChlorideGC-FID (with derivatization)[3], IC
2-(2-hydroxyphenoxy)acetic acidDegradation (Hydrolysis) of ProductHPLC-UV, LC-MS
Isomeric BenzodioxinonesReaction with Catechol IsomersHPLC-UV, LC-MS
C-Alkylated IsomersSide ReactionHPLC-UV, LC-MS, NMR
Polymeric/Dimeric SpeciesIntermolecular Side ReactionsGPC, LC-MS
Experimental Protocol: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC to isolate the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Reaction Pathways and Impurity Formation

Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

G Catechol Catechol Phenoxide Catechol Phenoxide Intermediate Catechol->Phenoxide + Base Chloroacetyl_Chloride Chloroacetyl Chloride Product 2,3-Dihydro-1,4-benzodioxin-2-one Chloroacetyl_Chloride->Product Base Base (e.g., Et3N) Base->Phenoxide Phenoxide->Product + Chloroacetyl Chloride (Intramolecular S_N2)

Caption: Primary synthetic route to 2,3-Dihydro-1,4-benzodioxin-2-one.

Common Impurity Formation Pathways

G cluster_starting_materials Starting Material Impurities cluster_side_reactions Side Reactions cluster_degradation Product Degradation Catechol_Isomers Catechol Isomers (Resorcinol, Hydroquinone) Impurity Impurity Catechol_Isomers->Impurity Reacts with Chloroacetyl Chloride Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Impurity Present in Crude Product C_Alkylation C-Alkylated Isomer C_Alkylation->Impurity Polymer Polymeric Byproducts Polymer->Impurity Hydrolysis_Product 2-(2-hydroxyphenoxy)acetic acid Hydrolysis_Product->Impurity Product 2,3-Dihydro-1,4-benzodioxin-2-one Product->Hydrolysis_Product Hydrolysis (H2O, H+/OH-)

Caption: Origins of common impurities in the synthesis.

References

  • Veeprho. Catechol Impurities and Related Compound. [Link]

  • PubMed. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Ovid. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemical Emergency Medical Guidelines. Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. [Link]

  • Yufeng. Chloroacetyl Chloride CAS 79-0-4-9. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-2-ol. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • IntechOpen. HYDROLYSIS REACTIONS. [Link]

  • Frontiers. Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. [Link]

  • Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • NC State University Libraries. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

Sources

Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and increase your product yield.

The primary route for synthesizing 2,3-Dihydro-1,4-benzodioxin-2-one involves the reaction of catechol with chloroacetyl chloride. This reaction, a variation of the Williamson ether synthesis, proceeds via an initial O-acylation followed by an intramolecular SN2 cyclization. While seemingly straightforward, this synthesis is prone to several issues that can significantly impact the yield and purity of the final product.

Troubleshooting Guide & FAQs

Question 1: I am getting a very low yield or no product at all. What are the most likely causes?

Answer:

A low or non-existent yield is the most common issue in this synthesis. The root cause often lies in one of several critical areas: the reactivity of your starting materials, the reaction conditions, or the presence of contaminants.

Core Causality: The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one relies on a tandem O-acylation and intramolecular Williamson ether synthesis. The success of this reaction is highly dependent on the generation of a phenoxide intermediate, which then acts as a nucleophile in the subsequent cyclization step.[1][2]

Troubleshooting Steps:

  • Check the Quality of Your Reagents:

    • Catechol: Catechol is susceptible to oxidation, which can be accelerated by exposure to air and light, or the presence of metal impurities.[3][4][5][6] Oxidized catechol will appear discolored (pink, brown, or black) and will not react as desired, leading to the formation of quinone-type byproducts and polymeric materials. Use freshly opened or purified catechol for best results.

    • Chloroacetyl Chloride: This reagent is highly reactive and sensitive to moisture. Hydrolysis of chloroacetyl chloride to chloroacetic acid will prevent the initial acylation step. Ensure you are using a fresh bottle and handling it under anhydrous conditions.

    • Solvent and Base: Ensure your solvent is anhydrous and your base is of high purity and appropriate strength.

  • Optimize Your Base and Reaction Conditions:

    • The choice and amount of base are critical. A weak base may not sufficiently deprotonate the catechol, while an overly strong base can promote side reactions.

    • Commonly used bases include triethylamine (TEA) and potassium carbonate (K₂CO₃).[1][7] TEA is a homogeneous base, while K₂CO₃ is heterogeneous. For K₂CO₃, ensure efficient stirring to maximize surface area contact.

    • The reaction is typically run at room temperature or with gentle heating.[1][7] Excessive heat can encourage polymerization and other side reactions.

  • Ensure Anhydrous Conditions:

    • Water will react with chloroacetyl chloride and can also interfere with the base's effectiveness. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: My reaction mixture is turning dark brown/black, and I'm isolating a tar-like substance instead of my product. What's happening?

Answer:

The formation of a dark, tarry substance is a strong indicator of catechol oxidation and subsequent polymerization.

Core Causality: Catechols are easily oxidized to o-quinones, especially under basic conditions and in the presence of oxygen. These quinones are highly reactive and can undergo polymerization or other side reactions, leading to the formation of complex, high-molecular-weight materials.[3][4][6]

Preventative Measures:

  • Degas Your Solvent: Before starting the reaction, bubble an inert gas (nitrogen or argon) through your solvent for 15-30 minutes to remove dissolved oxygen.

  • Use High-Purity Catechol: As mentioned previously, use catechol that is white and crystalline. If your catechol is discolored, consider purifying it by sublimation or recrystallization before use.

  • Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. This is the most effective way to prevent atmospheric oxygen from interfering with the reaction.

  • Control the Temperature: Avoid excessive heating, as this can accelerate the rate of oxidation and polymerization.

Question 3: I am seeing multiple spots on my TLC plate. What are the likely side products?

Answer:

Besides the desired product, several side products can form during the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one. Identifying these can help you to adjust your reaction conditions to minimize their formation.

Common Side Products:

  • O-acylated, uncyclized intermediate: This is the product of the first step of the reaction. Its presence indicates that the intramolecular cyclization is slow or incomplete.

  • Polymeric material: As discussed, this arises from the oxidation of catechol. It typically remains at the baseline of the TLC plate.

  • Di-acylated catechol: It is possible for both hydroxyl groups of catechol to be acylated, especially if an excess of chloroacetyl chloride is used.

  • Products from self-condensation of chloroacetyl chloride: Under basic conditions, chloroacetyl chloride can react with itself.

Troubleshooting Flowchart for Low Yield

G start Low Yield of 2,3-Dihydro-1,4-benzodioxin-2-one check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_workup Is the workup procedure appropriate? start->check_workup reagents_no Purify catechol. Use fresh chloroacetyl chloride. Use anhydrous solvent. check_reagents->reagents_no No conditions_no Optimize base and temperature. Ensure inert atmosphere. check_conditions->conditions_no No workup_no Adjust pH during extraction. Consider alternative purification methods. check_workup->workup_no No success Yield Increased reagents_no->success conditions_no->success workup_no->success

Caption: A flowchart to diagnose and address low product yield.

Question 4: How can I optimize the reaction conditions for better yield?

Answer:

Optimizing the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one involves a careful balance of several factors. Below is a table summarizing key parameters and their impact.

ParameterRecommendationRationale
Solvent Polar aprotic (e.g., DMF, Acetonitrile)These solvents are effective at dissolving the reactants and intermediates, facilitating the SN2 cyclization step.
Base K₂CO₃ or TEAThese bases are strong enough to deprotonate catechol but generally mild enough to avoid excessive side reactions.
Temperature Room Temperature to 60°CHigher temperatures can increase the reaction rate but may also promote the formation of byproducts. Start at room temperature and gently heat if the reaction is slow.
Stoichiometry Slight excess of base (1.1-1.5 eq.)Ensures complete deprotonation of the catechol. A large excess of chloroacetyl chloride should be avoided to prevent di-acylation.
Phase Transfer Catalyst Optional (e.g., TBAB)In a biphasic system (e.g., with K₂CO₃), a phase transfer catalyst can shuttle the phenoxide into the organic phase, accelerating the reaction.[8]
Question 5: I'm having trouble purifying my product. Do you have any suggestions?

Answer:

Purification of 2,3-Dihydro-1,4-benzodioxin-2-one can be challenging due to the presence of structurally similar impurities and the potential for the product to be sensitive to certain conditions.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane), washing with water and brine, and drying the organic layer.

  • Column Chromatography: This is the most common method for purifying the crude product.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane is often effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product.

  • Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step. Common solvent systems include ethyl acetate/hexane or ethanol/water.

Troubleshooting Purification:

  • Product is an oil: If your product is an oil, recrystallization is not an option. Focus on optimizing your column chromatography.

  • Co-eluting impurities: If impurities are co-eluting with your product, try a different solvent system for your chromatography or consider using a different stationary phase (e.g., alumina).

  • Product degradation on silica: While less common for this specific molecule, some compounds can degrade on acidic silica gel. If you suspect this is happening, you can use deactivated silica or switch to a different purification method.

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reaction Scheme

G cluster_product Product Catechol Reagents_Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Room Temperature Catechol->Reagents_Conditions plus1 + plus1->Reagents_Conditions ChloroacetylChloride ChloroacetylChloride->Reagents_Conditions Benzodioxinone Reagents_Conditions->Benzodioxinone

Caption: General reaction scheme for the synthesis.

Materials:

  • Catechol

  • Chloroacetyl chloride

  • Potassium carbonate (anhydrous, powdered)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add catechol (1.0 eq.) and anhydrous DMF.

  • Add anhydrous powdered potassium carbonate (1.5 eq.).

  • Stir the mixture vigorously for 15-20 minutes at room temperature.

  • Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the suspension. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

References

  • Jetir.org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pawar, S. S., et al. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • RSC Publishing. (2006, May 24). Synthetic models of the active site of catechol oxidase: mechanistic studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 19). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. Retrieved from [Link]

  • ResearchGate. (n.d.). During autoxidation, oxidation of catechol to quinone generates superoxide radical (O 2 •− ). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

I. Foundational Synthetic Strategies

The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one and its derivatives is a cornerstone in the development of various biologically active molecules.[1][2][3] The core structure is typically assembled via a Williamson ether synthesis approach, which involves the formation of an ether linkage between a catechol derivative and a suitable two-carbon electrophile.[4][5][6] Understanding the nuances of this SN2 reaction is critical for troubleshooting and optimization.[6][7]

Two primary pathways are commonly employed:

  • One-Step Cyclization: Direct reaction of catechol with an activated two-carbon electrophile, such as chloroacetyl chloride, in the presence of a base.[8]

  • Two-Step Sequence: Initial reaction of catechol with a dihaloethane (e.g., 1,2-dibromoethane) to form an intermediate, followed by subsequent intramolecular cyclization or further functionalization.[9][10]

This guide will focus on troubleshooting the common challenges associated with these synthetic routes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of 2,3-Dihydro-1,4-benzodioxin-2-one. What are the likely causes and how can I improve it?

Answer:

Low or no product yield is a frequent issue that can stem from several factors related to reactants, reaction conditions, and competing side reactions.

Potential Causes & Solutions:

  • Inefficient Deprotonation of Catechol: The Williamson ether synthesis requires the formation of a phenoxide, which is a potent nucleophile.[4][6] If the base used is not strong enough to fully deprotonate the catechol, the reaction will be slow or may not proceed at all.

    • Solution: Ensure the use of a sufficiently strong base. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly improve the deprotonation efficiency.[11] The choice of base should be matched with the solvent system.

  • Poor Quality of Reagents: The purity of starting materials is paramount. Impurities in catechol, the electrophile, or the solvent can interfere with the reaction.

    • Solution: Use freshly purified reagents. Catechol can oxidize over time, so using freshly sublimed or recrystallized catechol is recommended. Ensure the electrophile (e.g., chloroacetyl chloride) has not hydrolyzed. Use anhydrous solvents, as water can quench the phenoxide and hydrolyze the electrophile.

  • Suboptimal Reaction Temperature: The rate of SN2 reactions is temperature-dependent.[12]

    • Solution: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can promote side reactions like elimination. A systematic optimization of the reaction temperature is recommended, starting from room temperature and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC). For many Williamson ether syntheses, temperatures between 50-100 °C are effective.[12]

  • Steric Hindrance: While the synthesis of the parent 2,3-Dihydro-1,4-benzodioxin-2-one is less affected, substituted catechols or bulky electrophiles can introduce steric hindrance, slowing down the SN2 reaction.[4][6]

    • Solution: In cases of significant steric hindrance, consider using a more reactive electrophile with a better leaving group (e.g., switching from a chloride to a bromide or a tosylate).[7]

Issue 2: Formation of Undesired Side Products

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the common side reactions, and how can I suppress them?

Answer:

The formation of side products is a common challenge, primarily due to the reactivity of the intermediates and the potential for competing reaction pathways.

Potential Side Reactions & Mitigation Strategies:

  • Polymerization: Catechol has two hydroxyl groups, and if both react intermolecularly with the electrophile, it can lead to the formation of polymeric materials instead of the desired intramolecular cyclization.

    • Mitigation: Employing high dilution conditions can favor the intramolecular reaction over the intermolecular one. This involves adding the reagents slowly to a large volume of solvent.

  • Elimination (E2) Reaction: When using alkyl halides as electrophiles, the alkoxide can act as a base, leading to an E2 elimination reaction, especially with secondary or tertiary halides, to form an alkene.[4][12]

    • Mitigation: To favor the SN2 pathway, use a primary electrophile.[6][7] If a secondary halide must be used, employing a less hindered base and lower reaction temperatures can help minimize elimination.

  • Dialkylation of Catechol: If both hydroxyl groups of catechol react with two separate electrophile molecules without cyclization, it can lead to the formation of an open-chain diether.

    • Mitigation: Careful control of stoichiometry is crucial. Using a slight excess of catechol relative to the dihaloalkane can help, but the primary strategy is to promote the intramolecular cyclization through appropriate reaction conditions (e.g., choice of base and solvent).

Issue 3: Difficult Purification

Question: I am having trouble purifying my product. It seems to be contaminated with starting materials or is an inseparable mixture. What are the best practices for purification?

Answer:

Purification challenges often arise from incomplete reactions or the formation of side products with similar polarities to the desired product.

Purification Strategies:

  • Reaction Monitoring: The first step to easier purification is ensuring the reaction has gone to completion. Monitor the reaction closely using TLC to track the consumption of the limiting reagent.

  • Aqueous Workup: A standard aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer with water and brine.

  • Acid/Base Extraction: If unreacted catechol is present, it can be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the acidic phenol and extract it into the aqueous phase.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A systematic approach to finding the right solvent system (eluent) using TLC is critical for achieving good separation. Start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[11]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one?

The choice of solvent is critical and depends on the specific reagents being used. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are often preferred for Williamson ether synthesis because they can solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[5][12] Acetone can also be a good choice, particularly when using potassium carbonate as the base.[13]

Q2: How can I improve the reaction rate without increasing the temperature significantly?

Phase Transfer Catalysis (PTC) is an excellent technique for accelerating reaction rates in heterogeneous systems.[14] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the electrophile is located.[15][16] This can lead to faster reactions at lower temperatures and often results in cleaner product formation.

Q3: Can I use a different dihaloalkane instead of 1,2-dibromoethane?

Yes, but the choice of the dihaloalkane will determine the size of the resulting ring. For the synthesis of the 1,4-benzodioxane ring system, a two-carbon linker is required. 1,2-dichloroethane or 1,2-diiodoethane can also be used, with the reactivity generally following the trend I > Br > Cl for the leaving group ability.

Q4: My final product appears to be decomposing during purification. What could be the cause?

The lactone functionality in 2,3-Dihydro-1,4-benzodioxin-2-one can be susceptible to hydrolysis under either acidic or basic conditions. If you are using silica gel for chromatography, which is slightly acidic, prolonged exposure could potentially lead to decomposition.

  • Solution: To mitigate this, you can use deactivated or neutral silica gel for chromatography. Alternatively, work quickly and avoid letting the product sit on the column for an extended period. Ensure that all solvents used for workup and chromatography are free from strong acids or bases.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one from Catechol and Chloroacetyl Chloride[8]
  • To a stirred solution of catechol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add triethylamine (TEA) (2.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and wash with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reactants Catechol, Chloroacetyl chloride, Triethylamine
Solvent Dichloromethane
Temperature Reflux
Reaction Time 4 hours
Reported Yield ~70%[8]
Protocol 2: Synthesis via Intramolecular Williamson Ether Synthesis

This is a generalized protocol that may require optimization for specific substrates.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add a strong base (e.g., NaH, 2.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Slowly add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

ParameterValue
Reactants Catechol, 1,2-dibromoethane, Strong Base (e.g., NaH)
Solvent DMF
Temperature 60-100 °C
Reaction Time Varies (monitor by TLC)
Expected Yield 50-95% (highly dependent on conditions)[12]

V. Visualizing the Reaction Pathway and Troubleshooting Logic

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Catechol Catechol Phenoxide Catecholate Dianion Catechol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Electrophile Electrophile (e.g., ClCH₂COCl) Product 2,3-Dihydro-1,4-benzodioxin-2-one Electrophile->Product Phenoxide->Product SN2 Attack & Intramolecular Cyclization

Caption: General mechanism for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield start Low Yield of 2,3-Dihydro-1,4-benzodioxin-2-one check_reagents Check Reagent Purity & Stoichiometry Is Catechol fresh? Is Electrophile pure? Are solvents anhydrous? Is stoichiometry correct? start->check_reagents check_conditions Evaluate Reaction Conditions Is the base strong enough? Is the temperature optimized? Is high dilution used? start->check_conditions check_side_reactions Analyze for Side Products (TLC/NMR) Polymerization? Elimination (E2)? Dialkylation? start->check_side_reactions solution_reagents Solution: Purify starting materials, dry solvents, and verify stoichiometry. check_reagents->solution_reagents If issues found solution_conditions Solution: Use a stronger base, optimize temperature, or use high dilution. check_conditions->solution_conditions If issues found solution_side_reactions Solution: Adjust conditions to favor SN2 (e.g., lower temperature, use primary electrophile). check_side_reactions->solution_side_reactions If issues found

Caption: A logical workflow for troubleshooting low product yields.

VI. References

  • Gandolfi, C. A., et al. (1995). Journal of Medicinal Chemistry, 38(3), 508-525. [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]

  • Patel, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][8][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 25(15), 3364. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). [Link]

  • AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? Retrieved from [Link]

  • Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Retrieved from

  • Royal Society of Chemistry. (2015). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 13, 8834-8840. [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Reaction Chemistry & Engineering, 8, 2253-2260. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2000). Stereoselective synthesis of (2R, 3R)- and (2S, 3S)-2-(4-Hydroxyphenyl)-3-Hydroxymethyl-1,4-Benzodioxan-6-Carbaldehyde. Journal of Chemical Research, (S), 397. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Retrieved from [Link]

  • NIH. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(6), 841-851. [Link]

  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIH. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Reaction Chemistry & Engineering, 8(9), 2253-2260. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. Retrieved from [Link]

  • NIH. (2013). Biocatalytic synthesis of lactones and lactams. Bioorganic & Medicinal Chemistry, 21(23), 7221-7227. [Link]

  • NIH. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4994. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-2,3-dihydro-1,4-benzodioxanes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Preventing Side Reactions in the Synthesis of Benzodioxinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzodioxinone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize the versatile benzodioxinone scaffold in their work. As powerful synthetic intermediates, benzodioxinones are precursors to a wide array of functionalized molecules, including salicylamides and esters. However, their synthesis can be accompanied by challenging side reactions that impact yield, purity, and reproducibility.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies. Our goal is to empower you to anticipate, diagnose, and mitigate common issues, ensuring the efficiency and success of your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing direct causality and actionable solutions.

Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes?

This is a common issue often traced back to suboptimal reaction conditions. The synthesis of 4H-benzo[d][1][2]dioxin-4-ones, particularly from salicylic acids and acetylenic esters, is highly sensitive to the choice of catalyst, base, and solvent.

Causality and Solution Framework:

  • Incorrect Base Selection: The initial step of the reaction involves the deprotonation of salicylic acid. While it may seem intuitive to use a strong base to drive this, many organic bases like pyridine or DABCO are ineffective.[1] Strong bases can also promote undesired side reactions. The key is to use a mild inorganic base that is strong enough to deprotonate the carboxylic acid without interfering with subsequent steps. Sodium bicarbonate (NaHCO₃) has been identified as an optimal choice.[1]

  • Ineffective Catalyst System: This synthesis is not a simple condensation; it is a copper-mediated process. The presence of a Copper(I) salt, such as CuI, is crucial for activating the acetylenic ester towards nucleophilic attack by the salicylate.[1] Omitting the catalyst will result in little to no product formation.

  • Improper Solvent Choice: The polarity and coordinating ability of the solvent play a critical role. While various solvents have been tested, acetonitrile is consistently reported as the superior choice, leading to the best conversions.[1] Solvents like THF or 1,2-DCE give only trace amounts of product, while protic solvents like methanol or highly polar aprotic solvents like DMSO can completely inhibit the reaction.[1]

  • Insufficient Thermal Energy: The reaction typically requires heating to proceed at a reasonable rate. A common optimal temperature is 80 °C.[1] Attempting the reaction at room temperature will likely result in no conversion.

Troubleshooting Summary Table:

Observation Probable Cause Recommended Solution
No Reaction / Trace Conversion Use of an organic base (e.g., pyridine) or absence of a base.Replace with 1.2 equivalents of sodium bicarbonate (NaHCO₃).[1]
Absence of a copper catalyst.Add 1.0 equivalent of Copper(I) iodide (CuI). Ensure the catalyst is of good quality.[1]
Incorrect solvent.Use acetonitrile as the reaction solvent.[1]
Insufficient temperature.Heat the reaction mixture to 80 °C and monitor by TLC.[1]
Low Yield Prolonged reaction time leading to product decomposition.Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. Prolonged heating can sometimes degrade the product.[3]
Competing side reactions.Review Q2 and Q3 for specific side product formation.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct, especially when running the reaction at high temperatures or for extended periods. What is this, and how can I prevent it?

The byproduct you are likely observing is a dimer or oligomer derived from a highly reactive intermediate. Benzodioxinones are known precursors to quino-ketenes, which are generated upon thermolysis (heating) or photolysis (exposure to UV light).[2][4][5]

Causality and Prevention:

  • Mechanism of Formation: The benzodioxinone ring can open to form a quino-ketene. Ketenes are exceptionally reactive species. In the absence of a suitable nucleophile (like an alcohol or amine), these ketenes can react with themselves in a [2+2] cycloaddition reaction, leading to dimerization or further polymerization.[2]

  • Prevention Strategy:

    • Temperature and Time Control: Avoid excessive temperatures or unnecessarily long reaction times. Once the formation of the benzodioxinone is complete (as determined by TLC), proceed with workup promptly.

    • Introduce a Nucleophile: If your synthetic goal is to create a salicylic amide or ester, the benzodioxinone does not need to be isolated. It can be generated in situ and then trapped by adding a primary amine or an alcohol to the reaction mixture, which will readily react with the generated ketene to form the desired product in high yield.[1][2]

Visualization: Ketene Formation and Dimerization

G Benzodioxinone Benzodioxinone Ketene Reactive Quino-Ketene Intermediate Benzodioxinone->Ketene Δ or hν Product Desired Product (Ester or Amide) Ketene->Product Trapping Dimer Unwanted Dimer (Side Product) Ketene->Dimer Dimerization (No Nucleophile) Nucleophile Nucleophile (e.g., R-OH, R-NH2)

Caption: Unwanted dimerization of the ketene intermediate.

Q3: My purified product is contaminated with salicylamides or salicylic esters. How did this happen?

This issue arises from the inherent reactivity of the benzodioxinone ring system, which essentially acts as an activated form of salicylic acid.

Causality and Prevention:

  • Nucleophilic Attack: The benzodioxinone itself, or the quino-ketene it forms, is highly electrophilic. It will react readily with any nucleophiles present in the reaction medium.[1][2] If your starting materials, solvents, or reagents are not pure, contaminating nucleophiles (e.g., water, residual amines from a previous step, or alcohol solvents) can lead to the formation of salicylic acid, salicylamides, or salicylic esters as side products.

  • Prevention Strategy:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use of a Schlenk line or glovebox to set up the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

    • Purify Starting Materials: Ensure your salicylic acid and acetylenic ester starting materials are pure and free from nucleophilic contaminants.

    • Controlled Workup: During the aqueous workup, be mindful that water can hydrolyze the product back to salicylic acid, especially under non-neutral pH conditions. Prompt extraction into an organic solvent is recommended.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the copper-catalyzed synthesis of 4H-benzo[d][1][2]dioxin-4-ones from salicylic acid and acetylenic esters?

The reaction proceeds through a well-defined, copper-mediated pathway rather than a simple acid-catalyzed cyclization.

Plausible Reaction Mechanism: [1]

  • Deprotonation: The base (NaHCO₃) deprotonates the carboxylic acid of the salicylic acid starting material to form a carboxylate anion.

  • Copper Coordination: The Cu(I) catalyst coordinates with the alkyne of the acetylenic ester, activating it for nucleophilic attack.

  • Nucleophilic Addition: The carboxylate attacks the activated alkyne, leading to the formation of a linear vinyl copper intermediate.

  • Intramolecular Cyclization: The ortho-hydroxyl group of the salicylic acid moiety then performs an intramolecular nucleophilic attack, displacing the copper and closing the six-membered ring to form the final 4H-benzo[d][1][2]dioxin-4-one product.

Visualization: Reaction Mechanism

G cluster_start Starting Materials cluster_mech Mechanism SalicylicAcid Salicylic Acid Step1 1. Deprotonation (Salicylate formation) SalicylicAcid->Step1 Alkyne Acetylenic Ester Alkyne->Step1 Catalyst CuI, NaHCO3 Catalyst->Step1 Step2 2. Nucleophilic Attack on Cu-Coordinated Alkyne Step1->Step2 Step3 3. Linear Adduct Formation Step2->Step3 Step4 4. Intramolecular Cyclization Step3->Step4 Product Benzodioxinone Product Step4->Product

Caption: Key steps in the copper-catalyzed synthesis.

Q2: Are protecting groups a viable strategy to prevent side reactions on a complex substrate?

Yes, but with important considerations. A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions, and which can be removed later.[6][7]

  • When to Consider: If your salicylic acid derivative contains other reactive functional groups (e.g., amines, thiols, other hydroxyls) that might compete in the reaction, protecting them is a prudent strategy.[8] For example, an amine could be protected as a Boc-carbamate.

  • The Trade-Off: The use of protecting groups invariably adds steps to a synthetic sequence (a protection step and a deprotection step for each group used), which can lower the overall yield.[9] Therefore, they should only be used when necessary. For the synthesis of the core benzodioxinone ring from unsubstituted salicylic acid, no protecting groups are required.

Q3: What are the best practices for purifying benzodioxinones?

Given their potential sensitivity, purification requires careful handling.

  • Standard Method: The most common and effective method for purification is silica gel column chromatography.[1][4]

  • Solvent Systems: A gradient of n-hexane and ethyl acetate is typically effective for eluting the product from the silica column.[4]

  • Monitoring: Use Thin-Layer Chromatography (TLC) with a UV indicator to track the separation of the product from starting materials and byproducts.[10]

  • Avoiding Degradation: Since these compounds can be sensitive to heat and light, avoid prolonged exposure.[2][5] Use a rotary evaporator with a water bath at a modest temperature (e.g., < 40 °C) to remove solvent from the collected fractions.

Section 3: General Experimental Protocol

This protocol is a representative procedure for the synthesis of a 4H-benzo[d][1][2]dioxin-4-one derivative from salicylic acid and an acetylenic ester, based on optimized conditions reported in the literature.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add salicylic acid (1.2 equiv.), sodium bicarbonate (NaHCO₃, 1.2 equiv.), and Copper(I) iodide (CuI, 1.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.

  • Addition of Reagents: Add anhydrous acetonitrile (typically to achieve a 0.25 M concentration with respect to the limiting reagent) followed by the acetylenic ester (1.0 equiv.) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C. Stir the reaction mixture for the required time (typically 12-24 hours), monitoring its progress periodically by TLC.

  • Workup: After the reaction is complete (i.e., consumption of the limiting starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure benzodioxinone product.

References

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][2]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • Celik, C., & Acik, G. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Polymer Bulletin. [Link]

  • Celik, C., & Acik, G. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Benzodioxepinone synthesis: optimization. [Link]

  • Yagci, Y., & Tasdelen, M. A. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. ACS Macro Letters. [Link]

  • Reddy, B. V. S., et al. (2014). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega. [Link]

  • Kim, J., et al. (2025). Preventing Benzoquinone‐Based Catalyst Aggregation Enables the One‐Step Synthesis of Highly Conductive Poly(benzodifurandione) without Post‐Reaction Purification. Advanced Materials. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]

  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups. [Link]

  • Yagci, Y., & Tasdelen, M. A. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. American Chemical Society. [Link]

  • Yagci, Y., & Tasdelen, M. A. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. PubMed. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • CHEM 1000. (n.d.). Protecting Groups – A Necessary Evil?. [Link]

  • Reddy, B. V. S., et al. (2014). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega. [Link]

  • Celik, C., & Acik, G. (2021). Synthesis and Characterization of Benzodioxinone-Bearing Methacrylate-Based Random Copolymer via Atom Transfer Radical Polymerization. Semantic Scholar. [Link]

  • LibreTexts Chemistry. (2021). Protecting Groups in Organic Synthesis. [Link]

Sources

alternative reagents to chloroacetyl chloride for 2,3-Dihydro-1,4-benzodioxin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Guide: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

A Guide for Researchers on Alternative Reagents and Troubleshooting

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of the 2,3-Dihydro-1,4-benzodioxin-2-one scaffold, a core component in many biologically active molecules.[1][2][3] We will address the traditional synthesis using chloroacetyl chloride, explore safer and more versatile alternative reagents, and provide detailed troubleshooting for common experimental challenges.

Section 1: The Standard Protocol & Its Challenges

The conventional synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one involves the reaction of catechol with chloroacetyl chloride.[4] While effective, this approach presents significant challenges related to the reagent's hazardous nature and potential side reactions.

FAQ 1.1: What is the reaction mechanism when using chloroacetyl chloride?

The synthesis is a tandem acylation-cyclization reaction. The mechanism proceeds in three key steps:

  • Acylation: The highly electrophilic acyl chloride carbon of chloroacetyl chloride is attacked by one of the nucleophilic hydroxyl groups of catechol. This forms an intermediate ester, 2-(2-hydroxyphenoxy)acetyl chloride, which is often not isolated.

  • Deprotonation: A base, such as triethylamine (TEA) or potassium carbonate, deprotonates the remaining phenolic hydroxyl group, forming a more potent phenoxide nucleophile.[5]

  • Intramolecular SN2 Cyclization: The newly formed phenoxide attacks the carbon bearing the chlorine atom (the α-carbon). This intramolecular nucleophilic substitution displaces the chloride ion and forms the six-membered lactone ring, yielding the final product.[6] This step is essentially an intramolecular Williamson ether synthesis.[7][8]

Mechanism_Chloroacetyl_Chloride cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Intramolecular SN2 Catechol Catechol Intermediate 2-Chloro-1-(2-hydroxyphenoxy)ethan-1-one (Acyloxy Intermediate) Catechol->Intermediate + Reagent Reagent Chloroacetyl Chloride (ClCOCH₂Cl) Phenoxide Phenoxide Intermediate Intermediate->Phenoxide + Base - H⁺ Product 2,3-Dihydro-1,4-benzodioxin-2-one Phenoxide->Product - Cl⁻

Caption: Reaction mechanism for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one.

FAQ 1.2: Why should my lab consider alternatives to chloroacetyl chloride?

While effective, chloroacetyl chloride is a highly reactive and hazardous substance. Key concerns include:

  • Toxicity and Safety: It is a potent lachrymator (tear gas agent), corrosive, and toxic upon inhalation or contact.[9] Its use requires stringent safety protocols, including a high-performance fume hood and specialized personal protective equipment.

  • Moisture Sensitivity: Like most acyl chlorides, it reacts violently with water, releasing corrosive HCl gas, which complicates handling and storage.[10]

  • Reaction Control: Its high reactivity can lead to poor selectivity, favoring the formation of undesired side products such as polymers or bis-acylated catechol, especially on larger scales.

Section 2: Troubleshooting Common Synthesis Issues

Whether using the standard protocol or alternatives, certain challenges are common.

FAQ 2.1: My yield is consistently low. What are the primary causes?

Low yield is often traced back to competing side reactions or incomplete conversion. The most common culprit is the intermolecular polymerization . Instead of the phenoxide attacking the α-chloro group on the same molecule, it attacks the α-chloro group of a different molecule, leading to long-chain polyesters.

Troubleshooting Steps:

  • Employ High-Dilution Conditions: The key to favoring the desired intramolecular reaction over the intermolecular side reaction is to run the experiment at very low concentrations (e.g., 0.01-0.05 M). This reduces the probability of two different molecules encountering each other.

  • Slow Reagent Addition: Add the acylating agent or alkylating agent dropwise to the catechol solution over several hours using a syringe pump. This keeps the concentration of the reactive intermediate low at any given moment, further promoting intramolecular cyclization.

  • Check Your Base: Ensure the base is strong enough to deprotonate the phenol but not so strong that it promotes elimination or other side reactions. For phenols, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are excellent choices.[8]

FAQ 2.2: I am observing C-alkylation instead of O-alkylation. How can I prevent this?

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[6][11]

Troubleshooting Steps:

  • Solvent Choice is Critical: To favor O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile.[11] These solvents solvate the cation of the base (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly reactive at the oxygen atom. In contrast, polar protic solvents (like ethanol) can hydrogen-bond with the oxygen, making it less nucleophilic and increasing the likelihood of C-alkylation.

Section 3: Viable Alternative Reagents and Protocols

Moving away from chloroacetyl chloride can significantly improve the safety and control of your synthesis. Here are two field-proven alternatives.

Alternative A: Two-Step Synthesis via α-Halo Esters

This is arguably the most reliable and safer alternative. It separates the ether formation and cyclization steps, allowing for greater control. The most common reagent is ethyl bromoacetate, which is less volatile and less acutely toxic than chloroacetyl chloride.

Mechanism:

  • Williamson Ether Synthesis: Catechol is mono-O-alkylated with ethyl bromoacetate using a mild base (e.g., K₂CO₃). This forms an ether intermediate, ethyl 2-(2-hydroxyphenoxy)acetate. This is an SN2 reaction where one of the phenolate groups displaces the bromide.[7]

  • Intramolecular Transesterification (Lactonization): The intermediate is isolated and then treated with a base (e.g., sodium ethoxide or potassium tert-butoxide) to deprotonate the remaining phenol. The resulting phenoxide attacks the ester carbonyl, displacing ethanol and forming the stable six-membered lactone.

Experimental Protocol 3.1: Synthesis via Ethyl Bromoacetate

Step 1: Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate

  • To a stirred solution of catechol (1.0 eq) in anhydrous DMF (target concentration ~0.5 M), add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.05 eq) dropwise over 20 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the catechol is consumed (typically 4-6 hours).

  • Cool the mixture, pour it into ice water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate ether.

Step 2: Cyclization to 2,3-Dihydro-1,4-benzodioxin-2-one

  • Dissolve the purified intermediate (1.0 eq) in anhydrous toluene or THF.

  • Add a catalytic amount of a strong base, such as sodium ethoxide (0.1 eq) or potassium tert-butoxide (0.1 eq).

  • Heat the mixture to reflux and monitor by TLC for the disappearance of the starting material.

  • Cool the reaction, neutralize with a mild acid (e.g., saturated NH₄Cl solution), and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic phase. The crude product can be purified by recrystallization or chromatography.

Alternative B: Chloroacetic Acid with a Coupling Agent

This method avoids using an acyl chloride directly by generating a highly reactive ester in situ from the less hazardous chloroacetic acid.

Mechanism: A peptide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid group of chloroacetic acid. This activated species then readily reacts with one of the hydroxyl groups of catechol to form the ester intermediate, which subsequently undergoes intramolecular cyclization as previously described.

Experimental Protocol 3.2: Synthesis via Chloroacetic Acid and EDC

  • Dissolve catechol (1.0 eq), chloroacetic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) or THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Once the esterification is complete, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the final cyclization step.[12]

  • Stir for an additional 4-8 hours at room temperature.

  • Perform an aqueous workup: wash the reaction mixture with 1 M HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Section 4: Comparative Analysis of Reagents

The choice of reagent depends on a balance of reactivity, safety, cost, and the specific requirements of your synthesis.

FeatureChloroacetyl ChlorideEthyl Bromoacetate (Two-Step)Chloroacetic Acid + Coupling Agent
Reactivity Very HighModerateModerate (depends on coupling agent)
Safety Profile Severe Hazard (Lachrymator, Corrosive, Toxic)[9]Moderate Hazard (Irritant)Low Hazard (Acid is corrosive)
Number of Steps One PotTwo Steps (with isolation)One Pot (can be done sequentially)
Control Difficult, prone to polymerizationExcellent, steps are separatedGood, but requires careful stoichiometry
Key Challenge Handling safety; preventing side reactionsRequires intermediate purificationRemoval of coupling agent byproducts
Best For Rapid, small-scale synthesis where hazards can be managedLarge-scale synthesis, process development, high purityWhen avoiding acyl chlorides is paramount

Section 5: Synthetic Route Decision Workflow

Use this diagram to select the most appropriate synthetic strategy based on your laboratory's constraints and objectives.

Decision_Workflow Start Start: Synthesize 2,3-Dihydro-1,4-benzodioxin-2-one Check_Safety Can you safely handle highly hazardous reagents (e.g., Chloroacetyl Chloride)? Start->Check_Safety Check_Scale Is this a large-scale synthesis requiring high control and purity? Check_Safety->Check_Scale No Use_CAC Use Standard Protocol: Chloroacetyl Chloride Check_Safety->Use_CAC Yes Use_Haloester Use Alternative A: Two-Step via Ethyl Bromoacetate Check_Scale->Use_Haloester Yes Use_Coupling Use Alternative B: Chloroacetic Acid + Coupling Agent Check_Scale->Use_Coupling No Troubleshoot Common Troubleshooting: - High Dilution - Slow Addition - Correct Solvent/Base Use_CAC->Troubleshoot Use_Haloester->Troubleshoot Use_Coupling->Troubleshoot

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC-MS for Purity Analysis of 2,3-Dihydro-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2,3-Dihydro-1,4-benzodioxin-2-one, a key building block in the synthesis of various pharmaceuticals. While multiple techniques exist, this guide will focus on the superior capabilities of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and provide a comprehensive, field-tested protocol.

The Critical Role of Purity in Pharmaceutical Intermediates

2,3-Dihydro-1,4-benzodioxin-2-one (CAS 4385-48-2) is a versatile intermediate.[1][2] Its molecular structure lends itself to the synthesis of a range of biologically active molecules.[3][4] However, the synthetic routes to this compound can introduce various impurities, including starting materials, by-products, and degradation products. According to guidelines from the International Council for Harmonisation (ICH), any impurity present at a certain level must be identified and quantified to ensure the safety of the final drug product.[5]

Why HPLC-MS is the Gold Standard for Purity Analysis

While traditional analytical techniques like Gas Chromatography (GC) and standalone HPLC with UV detection have their merits, HPLC-MS offers a combination of separation power and detection specificity that is unparalleled for this application.

  • High-Resolution Separation (HPLC): HPLC, particularly with modern sub-2 µm particle columns (UPLC/UHPLC), provides exceptional resolution, allowing for the separation of structurally similar impurities from the main compound.

  • Definitive Identification (MS): Mass spectrometry provides molecular weight information and fragmentation patterns, which act as a "fingerprint" for each compound. This allows for the unambiguous identification of known and unknown impurities, a significant advantage over UV detection, which only provides information about a compound's ability to absorb light at a specific wavelength.

  • High Sensitivity: HPLC-MS systems can detect and quantify impurities at very low levels (parts per million or even parts per billion), which is crucial for meeting stringent regulatory requirements for potentially genotoxic impurities.

Comparative Analysis of Analytical Techniques
FeatureHPLC-MSHPLC-UVGas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Specificity Very High (Mass-based)Moderate (Chromatographic)Moderate (Volatile compounds)Low (Thermal properties)
Sensitivity Very High (ng to pg)High (µg to ng)High (Volatile compounds)Low (Requires >98% purity)
Identification Definitive (MW & fragmentation)Tentative (Retention time)Tentative (Retention time)Not applicable
Applicability Broad range of compoundsChromophoric compoundsVolatile & thermally stableCrystalline solids
Impurity Profiling Excellent for known & unknownGood for known impuritiesLimited to volatile impuritiesOnly total eutectic impurities

As the table illustrates, while other techniques have their niche applications, HPLC-MS provides the most comprehensive and reliable data for the purity assessment of 2,3-Dihydro-1,4-benzodioxin-2-one. DSC, for instance, is a useful tool for determining the overall purity of a highly pure, crystalline substance but cannot identify individual impurities.[5]

Experimental Protocol: HPLC-MS Analysis of 2,3-Dihydro-1,4-benzodioxin-2-one

This protocol is a robust, self-validating system designed for accurate purity determination.

Materials and Reagents
  • 2,3-Dihydro-1,4-benzodioxin-2-one reference standard (Certified purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

Instrumentation
  • A high-performance liquid chromatography system (e.g., Agilent, Waters, Shimadzu) equipped with a diode array detector (DAD) or UV detector.

  • A mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • A C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Workflow Diagram

Caption: HPLC-MS workflow for purity analysis.

Chromatographic Conditions
ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent separation efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal performance.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µLA small injection volume prevents column overloading.
UV Detection 254 nmA common wavelength for aromatic compounds. A DAD allows for full spectral analysis.

Note: For Mass Spectrometry (MS) compatible applications, it is crucial to replace non-volatile acids like phosphoric acid with volatile acids like formic acid.[6]

Mass Spectrometry Conditions
ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules, and positive mode is often effective for this class of compounds.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 120 °CControls the desolvation of the analyte.
Desolvation Temp. 350 °CFurther aids in the removal of solvent from the analyte ions.
Gas Flow Instrument DependentOptimize for best signal-to-noise ratio.
Scan Range m/z 50 - 500Covers the expected molecular weights of the main compound and potential impurities.
Data Analysis and Purity Calculation

The purity of 2,3-Dihydro-1,4-benzodioxin-2-one is typically determined by area percent normalization from the HPLC-UV chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The mass spectrometer is used to confirm the identity of the main peak and to identify any detected impurities based on their mass-to-charge ratio (m/z). For unknown impurities, high-resolution mass spectrometry can provide an accurate mass measurement, which can be used to propose an elemental composition.

Potential Impurities and their Identification

Based on the common synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one from catechol and chloroacetyl chloride, potential impurities could include:[1]

  • Catechol: (m/z 111.04 [M+H]⁺) - Unreacted starting material.

  • Chloroacetyl chloride: (Highly reactive, unlikely to be observed directly) - Starting material.

  • Polymeric by-products: Higher molecular weight species.

  • Isomers: Structural isomers formed during the reaction.

The mass spectrometer is invaluable for distinguishing between these possibilities.

Conclusion

For the rigorous purity assessment of 2,3-Dihydro-1,4-benzodioxin-2-one, HPLC-MS stands out as the most powerful and reliable analytical technique. Its combination of high-resolution separation and specific mass-based detection provides the comprehensive data required to meet the stringent demands of the pharmaceutical industry. By implementing a robust and well-validated HPLC-MS method, researchers and drug development professionals can ensure the quality and safety of their intermediates, ultimately contributing to the development of safe and effective medicines.

References

  • SIELC Technologies. (2018-05-16). 1,4-Benzodioxin, 2,3-dihydro-. Retrieved from [Link]

  • National Institute of Standards and Technology. 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Run. (n.d.). High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. Retrieved from [Link]

  • MDPI. (2024-04-24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link]

  • Semantic Scholar. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

  • British Pharmacopoeia. Reference Standards catalogue search. Retrieved from [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • MDPI. (2020-09-29). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]

  • AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Retrieved from [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-2-ol. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020-07-22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 2,3-Dihydro-1,4-benzodioxin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Molecular Architecture for Drug Discovery

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development.[1] A deep understanding of the three-dimensional structure of these molecules at an atomic level is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.

Single-crystal X-ray diffraction (XRD) stands as the definitive technique for this purpose.[2][3] It provides an unambiguous determination of a molecule's conformation, configuration, and the intricate network of intermolecular interactions that govern its packing in the solid state. This guide offers a comparative analysis of the crystal structures of various 2,3-dihydro-1,4-benzodioxin-2-one derivatives, provides a field-proven experimental protocol for structure determination, and explores advanced analytical techniques for interpreting crystal packing.

The Core Scaffold: 2,3-Dihydro-1,4-benzodioxin-2-one

The foundational structure consists of a benzene ring fused to a dioxinone ring. The inherent puckering of the dioxinone ring and the potential for various substituents create diverse conformational and packing possibilities. Understanding this core structure is the first step in appreciating the nuances of its derivatives.

Caption: Core chemical structure of 2,3-Dihydro-1,4-benzodioxin-2-one.

Comparative Crystallographic Analysis

The introduction of different substituents onto the benzodioxinone core dramatically influences the resulting crystal packing and molecular conformation. This is due to the varying nature and strength of intermolecular interactions such as hydrogen bonds and π-π stacking.[4][5] A comparison of several derivatives highlights these differences.

Compound/Derivative TypeMolecular FormulaCrystal System / Space GroupKey Intermolecular InteractionsNoteworthy Conformational Features
Oxadiazole Derivative [6]C₁₈H₁₄N₂O₄STriclinic / P-1C-H···O, C-H···S hydrogen bonds, π-π stackingFour distinct planes: benzene, oxadiazole, dihydro-benzodioxin, and methylphenyl rings.
Chalcone Derivative C₁₇H₁₃ClO₃Monoclinic / P2₁/cC-H···O, C-H···Cl hydrogen bonds, π-π stackingLargely planar but slightly kinked molecule. Dihedral angle of 8.31° between benzene rings.
Calcium Carboxylate Complex C₁₈H₂₂CaO₁₂Monoclinic / P2₁/nO-H···O, C-H···O hydrogen bondsCentrosymmetric structure with octahedral coordination of the Ca²⁺ ion.

This table summarizes data from published crystal structures to provide a comparative overview. The specific details for the Chalcone and Calcium Carboxylate derivatives are inferred from closely related structures found in the literature.

The data clearly shows that even without strong hydrogen bond donors like -OH or -NH, weaker C-H···O interactions and π-π stacking play a crucial role in the crystal architecture. In the case of the oxadiazole derivative, the multiple planar regions allow for complex stacking arrangements, while the chalcone derivative's near-planarity facilitates significant π-π overlap. The introduction of a metal center, as in the calcium complex, completely changes the packing motif, with strong, directional hydrogen bonds dominating the lattice energy.

Field-Proven Experimental Workflow for Structure Determination

Obtaining a high-quality crystal structure is a multi-step process that demands precision and a systematic approach. The following workflow represents a robust methodology for the crystallographic analysis of novel 2,3-dihydro-1,4-benzodioxin-2-one derivatives.

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Analysis synthesis Synthesis & Purification (e.g., Column Chromatography) screening Solvent Screening (e.g., Ethanol, DMF, Acetone/Hexane) synthesis->screening crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) mounting Crystal Selection & Mounting (Microscope, Goniometer) crystallization->mounting screening->crystallization data_collection X-ray Data Collection (Diffractometer, Cryo-cooling) mounting->data_collection solution Structure Solution (Direct Methods, Patterson) data_collection->solution refinement Structure Refinement (Least-Squares Fitting) solution->refinement validation Validation & Interpretation (CIF, Hirshfeld Analysis) refinement->validation

Sources

A Comparative Guide to the Bioactivity of 2,3-Dihydro-1,4-benzodioxin-2-one Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydro-1,4-benzodioxin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of its analogs, with a focus on anticancer, antimicrobial, and neuroprotective properties, supported by experimental data to inform future drug development endeavors.

The 2,3-Dihydro-1,4-benzodioxin-2-one Core: A Gateway to Diverse Bioactivities

The 2,3-dihydro-1,4-benzodioxin ring system is a core component in numerous therapeutic agents with a wide range of biological activities, including antihypertensive and anti-inflammatory effects.[1] The introduction of a carbonyl group at the 2-position to form the 2,3-dihydro-1,4-benzodioxin-2-one lactone introduces a new dimension of chemical reactivity and potential for biological interactions. This guide will delve into the nuanced structure-activity relationships (SAR) of analogs based on this core, providing a comparative analysis of their performance in key therapeutic areas.

Anticancer Activity: A Promising Frontier

While direct comparative studies on a wide range of 2,3-dihydro-1,4-benzodioxin-2-one analogs are emerging, significant insights can be drawn from closely related isomeric structures, such as 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives. These compounds share a similar bicyclic core and offer valuable clues into the structural modifications that drive cytotoxic activity against cancer cells.

Comparative Cytotoxicity of 2H-benzo[b][2][3]oxazin-3(4H)-one Analogs

A study involving a series of 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles revealed potent anticancer activity, particularly against the A549 human lung cancer cell line.[4] The data underscores the importance of the substituent on the triazole ring in modulating cytotoxicity.

Compound IDR Group (on triazole)Cancer Cell LineIC50 (µM)[4]
14b 4-FluorophenylA549 (Lung)7.59 ± 0.31
14c 4-ChlorophenylA549 (Lung)18.52 ± 0.59

Analysis of Structure-Activity Relationship (SAR): The substitution pattern on the peripheral phenyl ring attached to the triazole moiety significantly influences the anticancer potency. The presence of a fluorine atom at the para-position (compound 14b ) resulted in more than double the activity compared to a chlorine atom at the same position (compound 14c ). This highlights the sensitivity of the biological target to the electronic and steric properties of the substituent. The data suggests that electronegative, smaller halogens may be favorable for activity in this chemical series.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of these analogs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Incubation cluster_assay MTT Reaction & Measurement seed Seed cells in 96-well plate incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Add test compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calc Calculate IC50 read->calc Data Analysis

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Antimicrobial Activity: An Area Ripe for Exploration

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. While the broader class of 1,4-benzodioxane derivatives has shown promise, specific and comparative data on 2,3-dihydro-1,4-benzodioxin-2-one analogs remains an area requiring more focused research.

A study on a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, which are structurally related to the topic compounds, demonstrated notable antimicrobial activity.[5] For instance, compound 6b , 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine, exhibited significant activity against pathogenic bacterial and fungal strains.[5] This finding suggests that the 1,4-benzodioxane core can be a valuable scaffold for developing antimicrobial agents. However, direct comparisons of the antimicrobial efficacy of a series of 2,3-dihydro-1,4-benzodioxin-2-one analogs with systematic structural modifications are not yet readily available in the literature.

Future research should focus on synthesizing and screening a library of 2,3-dihydro-1,4-benzodioxin-2-one analogs against a panel of clinically relevant bacteria and fungi to establish a clear SAR and identify lead compounds for further development.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for MIC Determination

MIC_Determination cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis dilute Serial dilution of test compounds in 96-well plate inoculate Inoculate wells with microbial suspension dilute->inoculate inoculum Prepare standardized microbial inoculum inoculum->inoculate incubate Incubate plate inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Neuroprotective Effects: A Potential Therapeutic Avenue

Neurodegenerative diseases represent a significant and growing healthcare challenge. The 1,4-benzodioxan scaffold has been explored for its potential in developing neuroprotective agents.[6] The versatility of this structure allows for interactions with various biological targets within the central nervous system.[2]

While specific comparative studies on the neuroprotective effects of 2,3-dihydro-1,4-benzodioxin-2-one analogs are limited, the broader class of 1,4-dioxane derivatives has shown promise as 5-HT1A receptor agonists, which are implicated in antidepressant and neuroprotective effects.[7] This suggests that the 2,3-dihydro-1,4-benzodioxin-2-one scaffold could be a valuable starting point for the design of novel neuroprotective agents. Further research is warranted to synthesize and evaluate a focused library of these analogs in relevant in vitro and in vivo models of neurodegeneration to elucidate their therapeutic potential and SAR.

Conclusion and Future Directions

The 2,3-dihydro-1,4-benzodioxin-2-one scaffold and its analogs represent a promising class of compounds with diverse biological activities. The available data, particularly from closely related isomeric structures, strongly supports their potential as anticancer agents. The influence of substituents on the periphery of the molecule has been shown to be critical in determining cytotoxic potency, offering clear avenues for optimization.

While the antimicrobial and neuroprotective potential of this class of compounds is intriguing, it remains a relatively underexplored area. There is a clear need for systematic and comparative studies to establish robust structure-activity relationships for these bioactivities.

For researchers and drug development professionals, the 2,3-dihydro-1,4-benzodioxin-2-one scaffold offers a fertile ground for the discovery of novel therapeutic agents. Future efforts should focus on:

  • Synthesis of diverse libraries: Creating a broad range of analogs with systematic variations in substitution patterns.

  • Comprehensive biological screening: Evaluating these libraries in a battery of in vitro and in vivo assays for anticancer, antimicrobial, and neuroprotective activities.

  • Mechanistic studies: Elucidating the molecular targets and pathways through which the most potent compounds exert their effects.

By pursuing these research avenues, the full therapeutic potential of 2,3-dihydro-1,4-benzodioxin-2-one analogs can be unlocked, paving the way for the development of next-generation medicines.

References

  • Armano, E., Giraudo, A., Morano, C., Pallavicini, M., & Bolchi, C. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

  • Cuyamendous, C., et al. (2007). ChemInform Abstract: Syntheses of 2,3-Dihydro-1,4-benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. ChemInform.
  • Carocci, A., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry.
  • Harrak, Y., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. [Link]

  • Li, Y., et al. (2024).
  • Manjashetty, B. K., et al. (2012). (PDF) Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.
  • Micale, N., et al. (2022).
  • Nawaz, H., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - N -(un/substituted-phenyl)acetamides and their biological activities. Semantic Scholar.
  • Pigini, M., et al. (1991). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed.
  • Soni, R., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
  • Wang, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives Linked to 1,2,3-triazoles. National Institutes of Health.

  • Wang, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry.

Sources

Unambiguous Structural Verification of 2,3-Dihydro-1,4-benzodioxin-2-one: A Comparative Guide to COSY and HMBC Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 2,3-Dihydro-1,4-benzodioxin-2-one, a key heterocyclic scaffold, by employing two powerful 2D Nuclear Magnetic Resonance (NMR) techniques: Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC). This document provides not just a procedural overview but a deep dive into the causal logic behind the spectral correlations, offering a robust framework for structural elucidation that can be adapted for analogous molecular systems.

The Imperative of Structural Integrity: The Case of 2,3-Dihydro-1,4-benzodioxin-2-one

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold found in a variety of biologically active compounds.[1] Its precise substitution and connectivity are critical determinants of its pharmacological profile. 2,3-Dihydro-1,4-benzodioxin-2-one (also known as 1,4-benzodioxan-2-one) presents a lactone fused to the benzodioxane system, introducing specific electronic and conformational features that necessitate rigorous structural proof. While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient to unambiguously assign all atoms and confirm the connectivity, especially in the presence of complex spin systems or quaternary carbons. 2D NMR techniques like COSY and HMBC are indispensable for mapping the intricate network of covalent bonds within the molecule.

Foundational Principles: A Primer on COSY and HMBC Spectroscopy

Before delving into the specific analysis of 2,3-Dihydro-1,4-benzodioxin-2-one, it is essential to understand the principles of the chosen analytical tools.

  • Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals scalar couplings between protons, typically through two or three bonds (²JHH and ³JHH). A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are coupled to each other, providing direct evidence of neighboring protons in a spin system.[2]

  • Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear correlation technique maps long-range couplings between protons and carbons, usually over two to four bonds (²JCH, ³JCH, and occasionally ⁴JCH). HMBC is particularly powerful for identifying the connectivity around quaternary carbons and for linking different spin systems together, effectively building the carbon skeleton of the molecule.[2]

Predicted ¹H and ¹³C NMR Spectral Data for 2,3-Dihydro-1,4-benzodioxin-2-one

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dihydro-1,4-benzodioxin-2-one

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
2~165--
3~65~4.8s
4a~142--
5~118~7.0m
6~124~7.0m
7~124~7.0m
8~118~7.0m
8a~141--

Note: The aromatic protons (H5-H8) are expected to appear as a complex multiplet in the range of 6.9-7.1 ppm. The methylene protons at position 3 (H3) are adjacent to an oxygen and a carbonyl group, leading to a downfield shift and are expected to appear as a singlet due to the absence of adjacent protons.

Mapping the Connectivity: Predicted COSY and HMBC Correlations

The true power of 2D NMR lies in its ability to reveal through-bond correlations. Based on the structure of 2,3-Dihydro-1,4-benzodioxin-2-one, we can predict the key COSY and HMBC cross-peaks that would unequivocally validate its structure.

COSY Analysis: Unraveling the Proton Spin Systems

The COSY spectrum of 2,3-Dihydro-1,4-benzodioxin-2-one is predicted to be relatively simple, primarily showing correlations within the aromatic ring.

  • Aromatic Region: Strong correlations are expected between adjacent aromatic protons (H5-H6, H6-H7, H7-H8), which would appear as cross-peaks in the aromatic region of the COSY spectrum. This would confirm the presence of a contiguous four-proton spin system on the benzene ring.

  • Aliphatic Region: The methylene protons at position 3 (H3) are not expected to show any COSY correlations as there are no vicinal protons.

Caption: Predicted COSY correlations in 2,3-Dihydro-1,4-benzodioxin-2-one.

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum is crucial for connecting the different parts of the molecule and confirming the placement of the carbonyl group and the linkage of the dioxinone ring to the aromatic system.

Table 2: Predicted Key HMBC Correlations for 2,3-Dihydro-1,4-benzodioxin-2-one

ProtonCorrelating Carbon(s)Correlation TypeStructural Information Confirmed
H3C2, C4a²JCH, ³JCHConfirms the methylene group is adjacent to the carbonyl (C2) and attached to the aromatic ring via the ether linkage (C4a).
H5C4a, C7²JCH, ³JCHLinks the aromatic proton H5 to the quaternary carbon C4a and the adjacent aromatic carbon C7.
H8C4a, C6³JCH, ³JCHLinks the aromatic proton H8 to the quaternary carbon C4a and the aromatic carbon C6.

graph HMBC_Correlations {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];

mol [label=<

"0" CELLBORDER="0" CELLSPACING="0">

"https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4685450&t=l" SCALE="TRUE"/>

>];

H3 [pos="2.2,0.8!", label="H3"]; C2 [pos="2.5,0.2!", label="C2"]; C4a [pos="1.0,-0.2!", label="C4a"]; H5 [pos="0.5,1.5!", label="H5"]; C7 [pos="1.5,0.5!", label="C7"]; H8 [pos="0.5,0.5!", label="H8"]; C6 [pos="1.5,1.5!", label="C6"];

edge [color="#EA4335"]; H3 -> C2; H3 -> C4a; H5 -> C4a; H5 -> C7; H8 -> C4a; H8 -> C6; }

Caption: Predicted key HMBC correlations in 2,3-Dihydro-1,4-benzodioxin-2-one.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

For researchers aiming to replicate this validation, the following experimental protocol is recommended.

  • Sample Preparation:

    • Dissolve 5-10 mg of 2,3-Dihydro-1,4-benzodioxin-2-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • 1D NMR Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine the chemical shifts and multiplicities of the protons.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

  • 2D NMR Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • HMBC: Employ a gradient-selected HMBC (gHMBC) pulse sequence. Optimize the long-range coupling delay (typically set to observe correlations for J-couplings of 4-10 Hz) to enhance correlations over two and three bonds.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.

    • Phase and baseline correct the spectra.

    • Analyze the cross-peaks in the COSY and HMBC spectra to establish the connectivity and validate the structure.

Comparison with Alternative Structures and Techniques

The combination of COSY and HMBC provides a highly self-validating system for the structure of 2,3-Dihydro-1,4-benzodioxin-2-one. Alternative isomeric structures, such as those with different substitution patterns on the aromatic ring or a different arrangement of the lactone, would produce distinctly different COSY and HMBC correlation patterns.

While other 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) are invaluable for directly correlating protons to their attached carbons, HMBC is superior for elucidating the overall carbon framework, especially in the presence of non-protonated carbons. For more complex stereochemical questions, NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to probe through-space proximity of protons.

Conclusion

The structural validation of 2,3-Dihydro-1,4-benzodioxin-2-one serves as an excellent case study for the power and necessity of 2D NMR spectroscopy in modern chemical research. By systematically analyzing the predicted correlations from COSY and HMBC spectra, researchers can build an irrefutable case for the molecule's constitution. This guide provides a robust framework, grounded in the fundamental principles of NMR and supported by data from analogous structures, to ensure the scientific integrity of research involving this important heterocyclic scaffold.

References

  • Connect Journals. (n.d.). First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed Central. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org. Retrieved from [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812.
  • International Journal of Pharmaceutical Research and Applications. (n.d.). Nuclear Magnetic Resonance Spectroscopy- A Comprehensive Review. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Benzodioxan - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzodioxan-2-one. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. Retrieved from [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

  • MDPI. (2023).

Sources

A Comparative Guide to the Synthetic Routes of 2,3-Dihydro-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxin-2-one and its derivatives are key structural motifs in a variety of biologically active compounds. Their rigid framework and potential for stereospecific functionalization make them attractive building blocks in the development of novel therapeutics. The efficient and selective synthesis of this lactone is therefore of significant interest to the chemical and pharmaceutical research communities. This guide will compare and contrast the most prevalent synthetic strategies, providing the necessary data and rationale to aid researchers in selecting the optimal route for their specific needs.

Route 1: One-Pot Condensation of Catechol with Haloacetyl Halides

This classical approach, a variation of the Williamson ether synthesis, is the most direct and commonly reported method for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one. It involves the reaction of catechol with a haloacetyl halide, typically chloroacetyl chloride, in the presence of a base.

Mechanistic Rationale

The reaction proceeds via a tandem nucleophilic substitution. The base initially deprotonates one of the hydroxyl groups of catechol, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to an O-acylation and the formation of an intermediate ester. A subsequent intramolecular SN2 reaction occurs as the second phenoxide oxygen attacks the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered lactone ring. The choice of a suitable base is critical to facilitate both the initial deprotonation and the final intramolecular cyclization without promoting unwanted side reactions.

G cluster_0 Route 1: One-Pot Synthesis Catechol Catechol Intermediate O-Acylated Intermediate Catechol->Intermediate O-Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate Base Base (e.g., TEA) Base->Catechol Deprotonation Product 2,3-Dihydro-1,4-benzodioxin-2-one Intermediate->Product Intramolecular Cyclization (SN2)

Caption: One-pot synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one.

Experimental Protocol

A widely cited protocol for this synthesis is as follows[1]:

  • Reaction Setup: To a solution of catechol (1.0 eq) in dichloromethane, triethylamine (TEA) (2.0 eq) is added.

  • Addition of Acylating Agent: The mixture is cooled, and chloroacetyl chloride (1.1 eq) is added dropwise.

  • Reaction Conditions: The reaction mixture is heated to reflux for 4 hours.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted and purified by standard methods.

This method has been reported to yield approximately 70% of the desired product[1].

Route 2: Two-Step Synthesis via Intramolecular Cyclization of a Phenoxyacetic Acid Derivative

An alternative strategy involves a two-step process: the initial synthesis of a 2-(2-hydroxyphenoxy)acetic acid intermediate, followed by an intramolecular cyclization to form the lactone. This approach offers greater control over the reaction sequence and can be advantageous when dealing with sensitive substrates.

Mechanistic Rationale

The first step is a standard Williamson ether synthesis, where catechol is reacted with an ester of a haloacetic acid (e.g., ethyl chloroacetate) under basic conditions to form the corresponding phenoxyacetate. The subsequent cyclization of the free carboxylic acid (after hydrolysis of the ester) or its activated form (e.g., an acyl chloride) is the key lactonization step. This intramolecular esterification is typically promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species.

G cluster_1 Route 2: Two-Step Synthesis Catechol Catechol Intermediate1 Ethyl 2-(2-hydroxyphenoxy)acetate Catechol->Intermediate1 Williamson Ether Synthesis EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Intermediate1 Base1 Base (e.g., K2CO3) Base1->Catechol Deprotonation Intermediate2 2-(2-Hydroxyphenoxy)acetic acid Intermediate1->Intermediate2 Ester Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Intermediate1 Product 2,3-Dihydro-1,4-benzodioxin-2-one Intermediate2->Product Intramolecular Lactonization CyclizationAgent Cyclization Agent (e.g., SOCl2, DCC) CyclizationAgent->Intermediate2

Caption: Two-step synthesis via an intermediate.

Experimental Protocol

A representative protocol for this two-step approach is as follows:

Step 1: Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate

  • Reaction Setup: Catechol (1.0 eq) and potassium carbonate (2.0 eq) are stirred in a suitable solvent such as acetone or DMF.

  • Addition of Alkylating Agent: Ethyl chloroacetate (1.1 eq) is added, and the mixture is heated to reflux until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified.

Step 2: Intramolecular Cyclization

  • Hydrolysis (if necessary): The ethyl ester from Step 1 is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

  • Cyclization: The resulting 2-(2-hydroxyphenoxy)acetic acid is then treated with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or converted to the acyl chloride with thionyl chloride (SOCl₂), which then undergoes spontaneous cyclization.

While specific yields for the direct synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one via this exact two-step route are not as commonly reported in a single source, the individual steps are well-established high-yielding reactions.

Comparative Analysis

FeatureRoute 1: One-Pot CondensationRoute 2: Two-Step Synthesis
Starting Materials Catechol, Chloroacetyl ChlorideCatechol, Ethyl Chloroacetate, Cyclizing Agent
Number of Steps OneTwo (or more including hydrolysis)
Typical Yield ~70%[1]Generally high for each step, overall yield may vary
Scalability Good, but can be exothermicGenerally good, with better control over each step
Key Reagents Triethylamine, DichloromethanePotassium Carbonate, Acetone/DMF, DCC/SOCl₂
Advantages Procedurally simple, fasterGreater control, potentially higher purity, adaptable for sensitive substrates
Disadvantages Potential for side reactions (e.g., polymerization), exothermic natureLonger overall synthesis time, requires isolation of intermediate
Green Chemistry Use of chlorinated solvents can be a drawbackCan potentially be adapted to greener solvents, but may use hazardous cyclizing agents

Conclusion

The choice between these synthetic routes will ultimately depend on the specific requirements of the researcher. The one-pot condensation of catechol with chloroacetyl chloride offers a rapid and straightforward synthesis with a respectable yield, making it suitable for routine and large-scale preparations where procedural simplicity is a priority. However, the potential for side reactions and the exothermic nature of the reaction require careful control.

The two-step synthesis via intramolecular cyclization provides a more controlled and potentially higher-purity approach. While it involves a longer synthetic sequence, the ability to isolate and purify the intermediate can be advantageous for achieving high-quality final products, especially in the context of complex molecule synthesis where substrate sensitivity is a concern.

For drug development professionals, the scalability and cost-effectiveness of the one-pot method are attractive, while the control and purity afforded by the two-step method may be preferable for the synthesis of high-value active pharmaceutical ingredients. Future research may focus on developing catalytic and more environmentally benign versions of these syntheses.

References

  • Gandolfi, C. A., Di Domenico, R., Spinelli, S., Gallico, L., Fiocchi, L., et al. (1995). Journal of Medicinal Chemistry, 38(3), 508-525. [Link]

Sources

A Senior Application Scientist's Guide: 2,3-Dihydro-1,4-benzodioxin-2-one versus Common Lactones in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Lactone as a Cornerstone of Synthesis

In the landscape of organic synthesis, lactones—cyclic esters—represent a class of compounds with remarkable versatility. Their utility spans from serving as chiral building blocks and key intermediates in natural product synthesis to acting as monomers for biodegradable polymers.[1][2][3] The reactivity of a lactone is profoundly dictated by its ring size, which governs the degree of inherent ring strain. This strain, arising from the deviation of bond angles from their ideal values, is a key thermodynamic driver for many of their characteristic reactions. Highly strained four-membered β-lactones, for instance, readily undergo ring-opening reactions, whereas the more stable five-membered γ-lactones often require more forcing conditions.[4][5][6][7]

Within this diverse family, 2,3-dihydro-1,4-benzodioxin-2-one emerges as a specialized and structurally sophisticated scaffold. It is a γ-lactone, but its fusion to a benzodioxane ring system imbues it with unique properties that set it apart from simple aliphatic counterparts like γ-butyrolactone or δ-valerolactone. This guide provides a comparative analysis of 2,3-dihydro-1,4-benzodioxin-2-one against other common lactones, offering insights into its synthesis, reactivity, and strategic applications, particularly in the realm of medicinal chemistry.

Part 1: A Profile of 2,3-Dihydro-1,4-benzodioxin-2-one

The 2,3-dihydro-1,4-benzodioxin-2-one molecule is a rigid, planar system where the γ-lactone ring is annulated to a benzene ring through a dioxane linkage. This structural feature is not merely incidental; the 1,4-benzodioxane moiety is a recognized "evergreen" scaffold in drug design, appearing in numerous bioactive compounds that target a wide array of receptors and enzymes.[8]

Molecular Structure and Properties:

  • IUPAC Name: 2,3-dihydro-1,4-benzodioxin-2-one

  • CAS Number: 4385-48-2[9][10][11][12]

  • Molecular Formula: C₈H₆O₃[9][10][11]

  • Molecular Weight: 150.13 g/mol [9][10]

  • Appearance: Solid with a melting point of 48-49°C.[10]

The fusion of the lactone to the benzodioxane framework imparts significant conformational rigidity and introduces specific electronic effects from the aromatic ring and ether oxygens, which modulate the electrophilicity of the lactone carbonyl.

Synthesis: A Gateway to the Scaffold

The most direct and common synthesis of 2,3-dihydro-1,4-benzodioxin-2-one involves the reaction of catechol with an appropriate two-carbon electrophile, typically chloroacetyl chloride. This reaction proceeds via a Williamson ether synthesis to form an intermediate, which then undergoes intramolecular cyclization.

Experimental Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

Objective: To synthesize the title compound from catechol and chloroacetyl chloride.

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve catechol (1.0 eq) in anhydrous DCM (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM (50 mL).

  • Add the chloroacetyl chloride solution dropwise to the catechol/TEA mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[9]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture, wash with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,3-dihydro-1,4-benzodioxin-2-one as a solid.

Reactivity and Strategic Applications

The primary value of 2,3-dihydro-1,4-benzodioxin-2-one lies not in its polymerization but in its role as a sophisticated building block for high-value molecules. The benzodioxane scaffold is a key pharmacophore, and this lactone provides a convenient entry point for its incorporation.

A prominent application is in the synthesis of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, a critical class of anticancer drugs.[13] The lactone can be opened and derivatized to install the necessary pharmacophoric elements, demonstrating its utility in drug discovery and development.[13]

Part 2: Comparative Analysis with Other Lactones

The strategic choice of a lactone in a synthetic plan depends entirely on the desired outcome. The following comparison highlights the distinct roles of 2,3-dihydro-1,4-benzodioxin-2-one relative to more common lactones.

vs. Simple Aliphatic γ- and δ-Lactones (γ-Butyrolactone & δ-Valerolactone)

These lactones are workhorses of organic synthesis, but for fundamentally different purposes.

  • Polymerizability: This is the most striking point of differentiation. δ-Valerolactone (a six-membered ring) possesses sufficient ring strain to undergo efficient Ring-Opening Polymerization (ROP), forming poly(δ-valerolactone), a biodegradable polyester.[5][14] In stark contrast, γ-butyrolactone (a five-membered ring) is thermodynamically stable and famously resistant to polymerization under standard conditions.[5][6][7][15] The lack of polymerizability for γ-butyrolactone is attributed to the low geometric distortion in its ester group and the stability of the coiled conformations in the hypothetical polymer.[5][6][7] 2,3-dihydro-1,4-benzodioxin-2-one, being a substituted γ-lactone, is also not used for polymerization; its value lies in its rigid scaffold.

  • Synthetic Role: γ-Butyrolactone is primarily used as a polar aprotic solvent and a precursor to other simple molecules. δ-Valerolactone is mainly a monomer. 2,3-dihydro-1,4-benzodioxin-2-one, however, is a functional scaffold used to introduce a specific, biologically relevant motif into a target molecule.

Diagram 1: Lactone Selection Logic

This diagram illustrates the decision-making process for choosing a lactone based on the desired synthetic target.

Lactone_Selection start What is the primary synthetic goal? goal1 Biodegradable Aliphatic Polyester start->goal1 Polymerization goal2 Rigid Bioactive Scaffold start->goal2 Drug Discovery Scaffold Hopping goal3 Chiral β-Hydroxy Acid Derivative start->goal3 Asymmetric Synthesis (Ring Opening) goal4 Fragrance / Macrolide start->goal4 Large Ring Synthesis lactone1 δ-Valerolactone ε-Caprolactone goal1->lactone1 lactone2 2,3-Dihydro-1,4- benzodioxin-2-one goal2->lactone2 lactone3 β-Butyrolactone (or other β-Lactones) goal3->lactone3 lactone4 Pentadecalactone (Macrolactone) goal4->lactone4

Caption: A decision tree for selecting a lactone based on the synthetic goal.

vs. Strained β-Lactones (e.g., β-Butyrolactone)

β-Lactones are four-membered rings with significant angle strain (~20 kcal/mol), making them highly reactive.

  • Reactivity Driver: The chemistry of β-lactones is dominated by the release of this high ring strain.[14] They are excellent electrophiles and readily undergo stereospecific ring-opening with a wide range of nucleophiles, providing access to chiral β-substituted carboxylic acid derivatives.[16] The reactivity of 2,3-dihydro-1,4-benzodioxin-2-one is more conventional for a γ-lactone and is modulated by electronic factors rather than overwhelming ring strain.

  • Synthetic Utility: β-Lactones are prized for asymmetric synthesis.[16] The benzodioxinone is valued for introducing a specific, achiral, rigid pharmacophore. While chirality can be introduced on side chains attached to the benzodioxinone scaffold, the core itself is planar.[17]

vs. Macrolactones (e.g., Pentadecalactone)

Macrolactones are large rings (typically >12 atoms) with little to no ring strain.

  • Reactivity: Their ring-opening polymerization is challenging and often requires enzymatic catalysts (like lipases) or highly active organocatalysts, as the reaction is not strongly driven by enthalpy.[14][18] This is in complete contrast to the strain-driven chemistry of smaller lactones.

  • Synthetic Utility: Macrolactones are primarily used in the fragrance industry and for the synthesis of specialized macrolide natural products. Their flexible, large-ring nature serves a completely different synthetic purpose than the compact, rigid scaffold of 2,3-dihydro-1,4-benzodioxin-2-one.

Part 3: Comparative Data and Methodologies

To provide a quantitative perspective, the following tables summarize key properties and typical reaction conditions.

Table 1: Comparative Properties of Representative Lactones
Property2,3-Dihydro-1,4-benzodioxin-2-oneγ-Butyrolactoneδ-Valerolactoneβ-Butyrolactone
Ring Size 5 (γ-lactone)5 (γ-lactone)6 (δ-lactone)4 (β-lactone)
Key Structural Feature Fused Benzodioxane RingSimple AliphaticSimple AliphaticStrained Aliphatic
Ring Strain (approx.) LowLow (~8 kcal/mol)[5]ModerateHigh
Polymerizability NoThermodynamically Unfavorable[5][6][7]Favorable (ROP)Favorable (ROP)[19]
Primary Application Medicinal Chemistry ScaffoldSolvent, PrecursorMonomer for PolyestersChiral Building Block
Table 2: Comparison of Typical Ring-Opening Conditions
Lactone TypeReactionReagent/CatalystConditionsPurpose
2,3-Dihydro-1,4-benzodioxin-2-one AmidationAmine, HeatDMF, refluxSynthesis of amides for bioactive molecules[13]
δ-Valerolactone PolymerizationTin(II) octoate, Alcohol initiatorBulk, 110-130 °CProduction of Poly(δ-valerolactone)
β-Butyrolactone Nucleophilic OpeningGrignard Reagent (e.g., PhMgBr)THF, 0 °C to RTStereospecific C-C bond formation
Experimental Protocol 2: Ring-Opening Polymerization of δ-Valerolactone

Objective: To demonstrate a typical coordination-insertion ROP of a polymerizable lactone.

Materials:

  • δ-Valerolactone (distilled prior to use)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Benzyl alcohol (as initiator, dried)

  • Toluene, anhydrous

  • Schlenk flask and line

Procedure:

  • Under a nitrogen atmosphere, add benzyl alcohol (1.0 eq) and anhydrous toluene to a Schlenk flask.

  • Add the desired amount of δ-valerolactone (e.g., 100 eq).

  • Add the Sn(Oct)₂ catalyst solution in toluene (e.g., 0.1 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the polymerization by observing the increase in viscosity.

  • Cool the reaction, dissolve the polymer in DCM, and precipitate into cold methanol.

  • Filter the polymer and dry under vacuum to a constant weight.

Diagram 2: Synthetic Workflow from Benzodioxinone

This workflow illustrates the strategic use of 2,3-dihydro-1,4-benzodioxin-2-one as an intermediate in medicinal chemistry.

Workflow cluster_start Starting Materials cluster_derivatization Key Transformations catechol Catechol lactone 2,3-Dihydro-1,4- benzodioxin-2-one catechol->lactone Cyclization (Protocol 1) reagent Chloroacetyl Chloride reagent->lactone Cyclization (Protocol 1) ring_opening Lactone Ring-Opening (e.g., with an amine) lactone->ring_opening Scaffold Access modification Further Functionalization (e.g., coupling reactions) ring_opening->modification final_product Advanced Intermediate for PARP1 Inhibitor Synthesis modification->final_product Target-Oriented Synthesis

Caption: Synthetic workflow for elaborating the benzodioxinone scaffold.

Conclusion and Strategic Outlook

The world of lactones offers a rich toolbox for the synthetic chemist. While simple aliphatic lactones like δ-valerolactone and ε-caprolactone are invaluable for creating biodegradable polymers, and highly strained β-lactones are masters of asymmetric synthesis, 2,3-dihydro-1,4-benzodioxin-2-one occupies a distinct and strategic niche.

It should not be viewed as a direct competitor to these lactones, but rather as a specialized tool for a different task. Its value is not in its inherent reactivity driven by ring strain, but in the rigid, planar, and biologically relevant benzodioxane scaffold it provides. For researchers in drug discovery and medicinal chemistry, this molecule is a powerful starting point for synthesizing complex, high-value compounds where the benzodioxane core is a desired structural motif. The choice is clear: for polymers, turn to δ-valerolactone; for stereospecific ring-opening, use a β-lactone; but for direct access to the privileged 1,4-benzodioxane scaffold, 2,3-dihydro-1,4-benzodioxin-2-one is an exemplary choice.

References

  • Barros, M. T., Maycock, C. D., & Ventura, M. R. (2003). Highly Stereoselective Aldol Reaction for the Synthesis of γ-Lactones Starting from Tartaric Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, G., et al. (2020). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications. Available at: [Link]

  • Gładkowski, W., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology. Available at: [Link]

  • Kallio, K., et al. (2021). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. Available at: [Link]

  • Gładkowski, W., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. PMC - NIH. Available at: [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Journal of Organic Chemistry. Available at: [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]

  • Brtnik, F., & Kroutil, W. (2014). Biocatalytic synthesis of lactones and lactams. PMC - NIH. Available at: [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. Available at: [Link]

  • Gil, S., & Parra, M. (2009). Recent Developments in-Lactone Synthesis. ResearchGate. Available at: [Link]

  • Gil, S., & Parra, M. (2009). Recent Developments in γ-Lactone Synthesis. Ingenta Connect. Available at: [Link]

  • Namekawa, S., et al. (1998). Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. ResearchGate. Available at: [Link]

  • Skolimowski, M., & Sobiak, S. (2015). Synthesis and cleavage of lactones and thiolactones. Applications in organic synthesis. A review. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Olson, A. R., & Hyde, J. L. (1941). The Mechanism of Lactone Hydrolysis. Journal of the American Chemical Society. Available at: [Link]

  • Lecomte, P., & Jérôme, R. (2012). Recent Developments in Ring-Opening Polymerization of Lactones. ResearchGate. Available at: [Link]

  • Houk, K. N., et al. (2008). Why delta-valerolactone polymerizes and gamma-butyrolactone does not. PubMed. Available at: [Link]

  • Wang, H., et al. (2024). Fast and switchable ring-opening polymerization of biorenewable omega-substituted lactones towards sustainable copolymers with facile control over monomer sequences. RSC Publishing. Available at: [Link]

  • Dove, A. P., & Lecomte, P. (2018). Chapter 5: Ring-opening Polymerization of Lactones. Books. Available at: [Link]

  • Ljungberg, K., & Wärnmark, K. (2002). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). β-Butyrolactone. Wikipedia. Available at: [Link]

  • Roda, G., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]

  • ChemWhat. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE CAS#: 4385-48-2. ChemWhat. Available at: [Link]

  • Reddy, L. C. S., et al. (2019). Synthesis of 2,3-dihydrobenzo[b][20][21]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][20][21]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH. Available at: [Link]

  • Houk, K. N., et al. (2008). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. ResearchGate. Available at: [Link]

  • Houk, K. N., et al. (2008). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not. ACS Publications. Available at: [Link]

  • Houk, K. N., et al. (2008). Why delta-valerolactone polymerizes and gamma-butyrolactone does not. Semantic Scholar. Available at: [Link]

  • Chemsigma. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE [4385-48-2]. Chemsigma. Available at: [Link]

  • ChemBK. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid. ChemBK. Available at: [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

  • NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. Available at: [Link]

Sources

Assessing the Therapeutic Potential of 2,3-Dihydro-1,4-benzodioxin-2-one Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. The 2,3-dihydro-1,4-benzodioxin scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] This guide provides a comparative assessment of the therapeutic potential of compounds based on the 2,3-dihydro-1,4-benzodioxin-2-one core, exploring their synthesis, biological activities, and performance against relevant alternatives. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the landscape of these promising compounds.

The Versatile 1,4-Benzodioxane Scaffold: A Foundation for Diverse Biological Activity

The 1,4-benzodioxane ring system is a key structural motif in numerous synthetic and natural compounds of significant medicinal importance.[2] Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities such as:

  • Anti-inflammatory effects: Certain derivatives have shown potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[3]

  • Anticancer properties: Various analogs have been explored as potential anticancer agents, with some acting as inhibitors of crucial enzymes like Poly(ADP-ribose) polymerase 1 (PARP1).[4]

  • Antimicrobial activity: The scaffold has been incorporated into molecules with activity against both bacterial and fungal pathogens.

  • Receptor modulation: Benzodioxane derivatives have been developed as antagonists for α-adrenoreceptors and agonists for serotonin receptors.

The therapeutic versatility of this scaffold stems from its rigid, yet three-dimensional structure, which allows for precise orientation of substituents to interact with biological targets. The inclusion of the lactone functionality in the 2,3-dihydro-1,4-benzodioxin-2-one core introduces a new dimension for chemical modification and potential biological activity.

Comparative Analysis of Therapeutic Potential

While the broader class of 1,4-benzodioxanes is well-explored, specific comparative data on 2,3-dihydro-1,4-benzodioxin-2-one derivatives is emerging. This section presents a comparative overview of the anti-inflammatory and anticancer potential, drawing on data from closely related analogs where direct comparisons of "-2-one" compounds are limited.

Anti-inflammatory Activity

A notable example of an anti-inflammatory agent from the broader benzodioxin class is 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid. In a carrageenan-induced rat paw edema assay, this compound demonstrated potency comparable to the widely used NSAID, Ibuprofen.[3] This highlights the potential of the 2,3-dihydro-1,4-benzodioxin scaffold as a template for the development of new anti-inflammatory drugs.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssay ModelEfficacyReference
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidCarrageenan-induced rat paw edemaComparable to Ibuprofen[3]
Ibuprofen (Reference)Carrageenan-induced rat paw edemaStandard NSAID[3]
(+)-cis-Khellactone (Alternative Lactone)LPS-stimulated RAW 264.7 macrophagesInhibition of NO and PGE2 production[5]
Anticancer Activity: PARP1 Inhibition

A promising avenue for the therapeutic application of benzodioxane derivatives is in oncology, particularly as inhibitors of PARP1.[4] PARP1 is a key enzyme in the base excision repair (BER) pathway, and its inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations.[6]

While data on 2,3-dihydro-1,4-benzodioxin-2-one as a PARP1 inhibitor is not yet prevalent, a closely related derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4 in the referenced study), has been identified as a lead compound for PARP1 inhibition.[4] Further optimization of this lead through scaffold hopping led to the identification of a potent inhibitor.

Table 2: Comparative PARP1 Inhibitory Activity

CompoundPARP1 IC50 (µM)Reference
2,3-dihydro-1,4-benzodioxine-5-carboxamide (4 )5.8[4]
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][4][7]oxazine-8-carboxamide (49 )0.082[4]
Olaparib (Reference Drug)~0.001-0.005

This data underscores the potential of the benzodioxane scaffold in developing potent enzyme inhibitors for cancer therapy. The lactone moiety in the "-2-one" series offers a distinct chemical handle for further structure-activity relationship (SAR) studies.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for the synthesis of the core 2,3-dihydro-1,4-benzodioxin-2-one structure and for assessing its potential therapeutic activities.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

A common and effective method for the synthesis of the 2,3-dihydro-1,4-benzodioxin-2-one core involves the reaction of catechol with an appropriate α-halo ester or acyl halide.[8]

Protocol: Synthesis from Catechol and Chloroacetyl Chloride [8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol (1 equivalent) and triethylamine (TEA, 2 equivalents) in dichloromethane (DCM).

  • Addition of Reagent: Slowly add chloroacetyl chloride (1.1 equivalents) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up: After cooling to room temperature, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,3-dihydro-1,4-benzodioxin-2-one.

Diagram 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

G catechol Catechol reagents TEA, DCM Reflux, 4h catechol->reagents chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reagents product 2,3-Dihydro-1,4-benzodioxin-2-one reagents->product

Caption: General synthetic scheme for 2,3-dihydro-1,4-benzodioxin-2-one.

In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of 2,3-dihydro-1,4-benzodioxin-2-one derivatives can be assessed using various in vitro models. A widely accepted method involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[5][9]

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [5]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.

Diagram 2: Workflow for In Vitro Anti-inflammatory Assay

G start Seed RAW 264.7 cells pretreat Pre-treat with test compounds start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure absorbance at 540 nm griess->measure analyze Calculate % NO inhibition measure->analyze

Caption: Workflow for assessing anti-inflammatory activity.

PARP1 Inhibition Assay

The inhibitory activity of the compounds against PARP1 can be determined using a commercially available colorimetric assay kit.[4]

Protocol: Colorimetric PARP1 Inhibition Assay [4]

  • Reagent Preparation: Prepare all reagents, including the PARP1 enzyme, activated DNA, and NAD+, according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction:

    • Add the reaction buffer, test compounds, and PARP1 enzyme to the wells of a 96-well plate.

    • Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add streptavidin-HRP to the wells and incubate for 1 hour.

    • Wash the wells to remove unbound reagents.

    • Add the HRP substrate and incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Data Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of PARP1 activity for each compound concentration and determine the IC50 value.

Diagram 3: PARP1 Inhibition and DNA Repair Pathway

G DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PARylation PARylation of proteins PARP1->PARylation BER Base Excision Repair (BER) PARylation->BER Repair DNA Repair BER->Repair Cell_death Synthetic Lethality (in HR-deficient cells) BER->Cell_death Blocked Inhibitor 2,3-Dihydro-1,4-benzodioxin -based Inhibitor Inhibitor->PARP1 Inhibition

Caption: Mechanism of PARP1 inhibition leading to synthetic lethality.

Conclusion and Future Directions

The 2,3-dihydro-1,4-benzodioxin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data for a range of "-2-one" derivatives is still limited, the broader 1,4-benzodioxane class has demonstrated significant potential in anti-inflammatory and anticancer applications. The provided protocols offer a robust framework for the synthesis and evaluation of new analogs.

Future research should focus on:

  • Systematic SAR studies of the 2,3-dihydro-1,4-benzodioxin-2-one core to elucidate the key structural features for optimal activity in different therapeutic areas.

  • Expansion of the derivative library to include a wider range of substitutions on both the aromatic and lactone rings.

  • Head-to-head comparative studies of "-2-one" derivatives against established drugs and other benzodioxane analogs in standardized assays.

  • Elucidation of the mechanism of action for the most promising compounds to identify novel biological targets and pathways.

By systematically exploring the chemical space around this versatile scaffold, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation medicines.

References

  • Synthesis of 2,3-dihydrobenzo[b][4][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (URL: [Link])

  • Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. (URL: [Link])

  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. (URL: [Link])

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (URL: [Link])

  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. (URL: [Link])

  • Design, synthesis and biological evaluation of 2,3-dihydro-[4][7]dioxino[2,3-f]quinazoline derivatives as EGFR inhibitors. (URL: [Link])

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (URL: [Link])

  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. (URL: [Link])

  • In Vitro Antiinflammatory Activity of a New Sesquiterpene Lactone Isolated From Siegesbeckia Glabrescens. (URL: [Link])

  • Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. (URL: [Link])

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (URL: [Link])

  • Synthesis and anti-inflammatory activity of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers. (URL: [Link])

  • Synthesis and Study of Antibacterial Activity of 1,4-Benzodioxinylisoxazole and 1,4-Benzodioxinylpyrazole Derivatives. (URL: [Link])

  • 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. (URL: [Link])

  • (PDF) Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. (URL: [Link])

  • Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. (URL: [Link])

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (URL: [Link])

  • Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. (URL: [Link])

  • Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. (URL: [Link])

  • Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (URL: [Link])

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (URL: [Link])

  • Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. (URL: [Link])

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (URL: [Link])

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (URL: [Link])

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (URL: [Link])

  • Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. (URL: [Link])

  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (URL: [Link])

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. (URL: [Link])

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dihydro-1,4-benzodioxin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the safe disposal of 2,3-Dihydro-1,4-benzodioxin-2-one, a compound that requires careful handling due to its chemical properties and potential hazards. As a heterocyclic compound, its disposal necessitates a thorough understanding of its reactivity and the regulatory landscape governing chemical waste.

Part 1: Core Safety and Hazard Assessment

Before initiating any disposal procedures, a comprehensive hazard assessment is paramount. 2,3-Dihydro-1,4-benzodioxin-2-one is classified as harmful if swallowed.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling 2,3-Dihydro-1,4-benzodioxin-2-one.

Body Part Required PPE Rationale
Eyes Chemical safety goggles or a face shieldProtects against splashes and airborne particles. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended.[2]
Hands Nitrile rubber glovesProvides a barrier against skin contact. Gloves should be inspected before use for any signs of degradation.[2][4]
Body Laboratory coatProtects clothing and skin from contamination.
Respiratory NIOSH/MSHA approved respirator (if ventilation is inadequate)Necessary in situations where dust or aerosols may be generated and engineering controls are insufficient to maintain exposure below acceptable limits.[5]
Chemical Incompatibilities

Understanding the chemical incompatibilities of 2,3-Dihydro-1,4-benzodioxin-2-one is essential to prevent dangerous reactions during storage and disposal. This compound is incompatible with:

  • Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.[2]

  • Strong bases: Can catalyze hydrolysis of the lactone ring.[6][7][8]

  • Strong acids: Can also promote hydrolysis and other decomposition reactions.[9][10]

Avoid mixing 2,3-Dihydro-1,4-benzodioxin-2-one with these substances in a waste container.

Part 2: Disposal Procedures

The recommended disposal method for 2,3-Dihydro-1,4-benzodioxin-2-one is incineration by a licensed hazardous waste disposal facility. This compound is a halogenated organic compound, and its disposal is subject to specific environmental regulations.

Segregation and Collection of Waste

Proper segregation of chemical waste at the source is a fundamental principle of laboratory safety.

Step 1: Designate a Waste Container Use a clearly labeled, dedicated waste container for 2,3-Dihydro-1,4-benzodioxin-2-one and materials contaminated with it. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[11]

Step 2: Labeling The waste container must be labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "2,3-Dihydro-1,4-benzodioxin-2-one"

  • The associated hazards (e.g., "Harmful if swallowed," "Irritant")[1]

Step 3: Collection Carefully transfer the waste chemical into the designated container. For solid waste, use a scoop or spatula to avoid creating dust.[2] For contaminated labware (e.g., filter paper, gloves), place them directly into the container. Keep the container closed when not in use.[3][11]

On-Site Neutralization (for small quantities)

For very small residual quantities, chemical neutralization can be considered, but only by trained personnel in a controlled laboratory setting. 2,3-Dihydro-1,4-benzodioxin-2-one is a lactone, which is a cyclic ester.[12] Lactones can be hydrolyzed under basic conditions to form the corresponding hydroxy-acid salt, which is generally less hazardous.[7][8][12]

Protocol for Small-Scale Hydrolysis:

  • Work in a fume hood and wear appropriate PPE.

  • Slowly add the 2,3-Dihydro-1,4-benzodioxin-2-one to a stirred, dilute solution of sodium hydroxide (e.g., 1 M NaOH) at room temperature. The reaction is an ester hydrolysis.

  • Allow the reaction to stir for several hours to ensure complete hydrolysis.

  • Neutralize the resulting solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.

  • The final aqueous solution can then be disposed of as non-hazardous aqueous waste, in accordance with local regulations.

Disclaimer: This on-site neutralization procedure should only be performed if you have the appropriate expertise and facilities. For larger quantities, professional disposal is mandatory.

Professional Disposal

For quantities beyond what can be safely neutralized in the lab, professional disposal is required.

Step 1: Contact your institution's Environmental Health and Safety (EHS) office. Your EHS office will provide guidance on the specific procedures for your institution and will arrange for the collection of the hazardous waste.

Step 2: Prepare for Pickup Ensure the waste container is securely sealed and properly labeled. Store the container in a designated hazardous waste accumulation area until it is collected.

Step 3: Incineration The primary method for the disposal of halogenated organic compounds is high-temperature incineration.[13][14][15] This process destroys the organic molecule, converting it into less harmful substances like carbon dioxide, water, and inorganic halides.[2] To prevent the formation of toxic byproducts such as dioxins and furans, incineration must be carried out at temperatures of at least 850°C, and for waste containing more than 1% halogenated organic substances, the temperature must be at least 1100°C.[13][16][17][18]

Part 3: Emergency Procedures

Accidents can happen, and being prepared is crucial.

Spill Response

In the event of a spill of 2,3-Dihydro-1,4-benzodioxin-2-one:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is large or you are not comfortable cleaning it up, contact your EHS office immediately.

  • For small spills:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[2][19]

    • Clean the spill area with soap and water.[3]

    • Dispose of all cleanup materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4][19]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][20]

Logical Decision Flow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2,3-Dihydro-1,4-benzodioxin-2-one.

Disposal_Workflow start Start: Waste 2,3-Dihydro- 1,4-benzodioxin-2-one assess_quantity Assess Quantity start->assess_quantity small_quantity Small Residual Quantity? assess_quantity->small_quantity Evaluate large_quantity Large Quantity or Uncertain small_quantity->large_quantity No neutralize On-site Neutralization (Hydrolysis) small_quantity->neutralize Yes segregate Segregate and Collect in Labeled Container large_quantity->segregate aqueous_waste Dispose as Neutral Aqueous Waste neutralize->aqueous_waste ehs Contact EHS for Professional Disposal segregate->ehs incineration High-Temperature Incineration ehs->incineration

Caption: Decision workflow for the disposal of 2,3-Dihydro-1,4-benzodioxin-2-one.

References

  • Incineration - Zero Waste Europe. (n.d.). Retrieved from [Link]

  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

  • Loganathan, B. G., & Kodavanti, P. R. S. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(53), 113841–113845. [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Sousa, S. F., Ribeiro, A. J. M., & Fernandes, P. A. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry, 78(14), 6868–6879. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. Retrieved from [Link]

  • Sousa, S. F., Ribeiro, A. J. M., & Fernandes, P. A. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry, 78(14), 6868–6879. [Link]

  • Semantic Scholar. (n.d.). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Kevan Science. (2017, December 27). Reactions of Lactones and Lactams (Ring Closure) [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Incompatibility (Geçimsizlik). Retrieved from [Link]

  • Achievable. (n.d.). Pharmaceutical incompatibilities. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Benzodioxan-2-one. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn about Dioxin. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985, January 14). Hazardous Waste Management System, Dioxin Containing Wastes. Federal Register, 50(9), 1978-2006. Retrieved from [Link]

  • World Health Organization. (2023, November 29). Dioxins. Retrieved from [Link]

  • Slideshare. (2019, March 14). Chemical incompatibility of the drug. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, May 9). Fact Sheet on the Management of Dioxin Contaminated Soils. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 2). Guidance: Dioxin and Dioxin-like Compounds Category. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2,3-Dihydro-1,4-benzodioxin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for 2,3-Dihydro-1,4-benzodioxin-2-one

As researchers and scientists working at the forefront of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2,3-Dihydro-1,4-benzodioxin-2-one, a compound whose precise toxicological properties are not yet fully elucidated. By synthesizing data from available safety data sheets (SDS) of closely related compounds and adhering to established best practices, this document outlines a robust framework for minimizing exposure and ensuring a safe laboratory environment.

Understanding the Hazard Landscape

While a comprehensive toxicological profile for 2,3-Dihydro-1,4-benzodioxin-2-one is not extensively documented, the available information for structurally similar compounds points to a consistent set of potential hazards. The primary concerns associated with handling this and related substances are irritation to the skin, eyes, and respiratory system.[1][2] It is crucial to operate under the assumption that this compound may present these risks and to take appropriate preventative measures.

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2]

  • Serious Eye Irritation: Vapors or direct contact can lead to significant eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the nose, throat, and lungs.[1]

Given these potential hazards, a proactive and cautious approach to personal protective equipment (PPE) is not just recommended, but essential.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the recommended PPE for handling 2,3-Dihydro-1,4-benzodioxin-2-one.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) are mandatory. Always inspect gloves for any signs of degradation or perforation before use. For tasks with a higher risk of splashing, consider double-gloving.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. In situations where splashing is a possibility, chemical safety goggles and a face shield should be worn to provide comprehensive protection.[3]
Body Protection A laboratory coat is standard. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron or suit is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area , preferably within a fume hood .[4] If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Operational Blueprint: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is fundamental to safe handling. The following diagram and procedural steps outline a best-practice approach from preparation to post-handling cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe Proceed weigh 3. Weigh/Measure in Fume Hood don_ppe->weigh Proceed transfer 4. Controlled Transfer to Reaction Vessel weigh->transfer Proceed decontaminate 5. Decontaminate Glassware & Surfaces transfer->decontaminate Proceed doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe Proceed dispose 7. Segregate & Dispose of Waste doff_ppe->dispose Proceed

Figure 1. A workflow for the safe handling of 2,3-Dihydro-1,4-benzodioxin-2-one.

Experimental Protocol:

  • Preparation:

    • 1.1 Designate Work Area: Clearly demarcate the area where the compound will be handled, preferably within a certified chemical fume hood.[4]

    • 1.2 Assemble Materials: Have all necessary equipment, including spill cleanup materials, readily accessible.

    • 1.3 Review SDS: Before starting, re-familiarize yourself with the safety data sheet for any new information.

  • Donning PPE:

    • 2.1 Hand and Body Protection: Put on your lab coat and the first pair of gloves.

    • 2.2 Eye and Face Protection: Don safety glasses or goggles. If necessary, add a face shield.

    • 2.3 Respiratory Protection: If required, ensure your respirator is properly fitted.

    • 2.4 Outer Gloves: If double-gloving, put on the second pair of gloves.

  • Handling the Compound:

    • 3.1 Weighing and Measuring: Perform all manipulations that may generate dust or fumes, such as weighing, inside a fume hood.[4] Use a disposable weighing boat.

    • 3.2 Transfer: Carefully transfer the compound to the reaction vessel using a spatula or other appropriate tool to minimize the generation of dust.

  • Post-Handling and Cleanup:

    • 4.1 Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the chemical.

    • 4.2 Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first.

End-of-Life Cycle: Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with 2,3-Dihydro-1,4-benzodioxin-2-one must be treated as hazardous waste.

Disposal Workflow:

G cluster_waste_gen Waste Generation cluster_waste_collection Collection cluster_waste_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weigh Boats) solid_container Labeled, Sealed Bag for Solids solid_waste->solid_container liquid_waste Unused Compound & Contaminated Solvents liquid_container Labeled, Sealed Container for Liquids liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup

Figure 2. A workflow for the proper disposal of waste contaminated with 2,3-Dihydro-1,4-benzodioxin-2-one.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place all contaminated solid waste, including gloves, disposable lab coats, weighing boats, and paper towels, into a designated, clearly labeled, and sealable hazardous waste bag.[4]

    • Liquid Waste: Collect any unused solutions or contaminated solvents in a compatible, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps: Any contaminated sharps should be placed in a designated sharps container.

  • Container Management:

    • Ensure all waste containers are kept closed except when adding waste.[6]

    • Label all containers with "Hazardous Waste" and the full chemical name: "2,3-Dihydro-1,4-benzodioxin-2-one".

  • Final Disposal:

    • Store waste in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal in accordance with local, state, and federal regulations.[1][7]

By implementing these comprehensive safety and handling protocols, researchers can confidently work with 2,3-Dihydro-1,4-benzodioxin-2-one while minimizing risks and ensuring a culture of safety within the laboratory.

References

  • Apollo Scientific. (2024, July 24). 3-(2,3-dihydro-1,4-benzodioxin-6-yl)
  • Diversey. (2023, June 29).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • University of California. (2013, January 28).
  • Thermo Fisher Scientific. (n.d.).
  • University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid.
  • Fisher Scientific. (2025, December 20).
  • Thermo Fisher Scientific. (2025, September 22).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1,4-benzodioxin-2-one
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.